molecular formula C9H14ClN3O B1501262 2-(Piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1185316-04-4

2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B1501262
CAS No.: 1185316-04-4
M. Wt: 215.68 g/mol
InChI Key: NOSXGPUNHCQYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Piperidine-substituted heterocycles are recognized as privileged scaffolds in pharmaceutical research for constructing biologically active molecules . The piperidine ring is a common pharmacophore found in compounds that demonstrate activity against a range of therapeutic targets . Recent scientific literature highlights the significant research value of piperidine-based structures. For instance, piperidine derivatives have been strategically designed and synthesized as novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel, a promising target for immunomodulators and autoimmune disease therapeutics . In other studies, aminopiperidine moieties have been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs), leading to potent anti-HIV-1 agents with improved efficacy against resistant viral strains and favorable pharmacokinetic profiles . Furthermore, piperidine-based compounds are being explored as dual-targeting ligands for complex disorders, such as dual piperidine-based histamine H3 and sigma-1 receptor antagonists investigated for their broad-spectrum analgesic activity in models of neuropathic pain . This compound serves as a versatile building block for researchers developing new therapeutic candidates and probing biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSXGPUNHCQYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671592
Record name 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-04-4
Record name 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride and its Analogs: Core Properties and Scientific Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular salt, this document synthesizes information on the broader class of 2-(piperidinyloxy)pyrimidine derivatives. The guide covers theoretical physicochemical properties, probable synthetic routes, potential pharmacological activities, and essential analytical and safety considerations. By examining the constituent pyrimidine and piperidine moieties, this paper offers valuable insights for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction

The intersection of pyrimidine and piperidine ring systems has yielded a rich field of pharmacologically active compounds.[1] The pyrimidine nucleus is a fundamental component of nucleobases and is associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance drug-like properties and interact with various biological targets.[5] The ether linkage of these two moieties in 2-(piperidinyloxy)pyrimidine structures presents a promising avenue for the development of novel chemical entities with unique pharmacological profiles. This guide focuses on 2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a representative member of this class, providing a foundational understanding for its exploration in drug discovery.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-3-yloxy)pyrimidine

PropertyPredicted Value/CharacteristicRationale and Considerations
Physical Form SolidAs a hydrochloride salt, the compound is expected to be a crystalline solid at room temperature. Vendor information confirms it is supplied as a solid.
Molecular Formula C₉H₁₄ClN₃O (monohydrochloride) or C₉H₁₅Cl₂N₃O (dihydrochloride)The molecular formula will depend on whether one or both of the basic nitrogen atoms in the piperidine and pyrimidine rings are protonated.
Molecular Weight 215.68 g/mol (monohydrochloride) or 252.14 g/mol (dihydrochloride)Calculated based on the respective molecular formulas.
pKa Estimated 7-9 for the piperidine nitrogen; Estimated 1-2 for a pyrimidine nitrogenThe piperidine nitrogen is expected to be the most basic center. The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the ring.[6] Potentiometric titration would be the standard method for experimental determination.[7]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
Melting Point Expected to be relatively high and may decompose upon meltingAs a salt of an organic base, a high melting point is anticipated. The exact value would be determined by differential scanning calorimetry (DSC) or a melting point apparatus.

Synthesis and Characterization

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride would likely proceed through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis.[8][9][10]

Proposed Synthetic Workflow

A plausible synthetic route involves the reaction of a halo-pyrimidine with a protected or unprotected piperidin-3-ol.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product 2-Chloropyrimidine 2-Chloropyrimidine SNAr Reaction Williamson Ether Synthesis (SNAr) 2-Chloropyrimidine->SNAr Reaction Electrophile Piperidin-3-ol Piperidin-3-ol Piperidin-3-ol->SNAr Reaction Nucleophile (with base, e.g., NaH) 2-(Piperidin-3-yloxy)pyrimidine (Free Base) 2-(Piperidin-3-yloxy)pyrimidine (Free Base) SNAr Reaction->2-(Piperidin-3-yloxy)pyrimidine (Free Base) 2-(Piperidin-3-yloxy)pyrimidine hydrochloride 2-(Piperidin-3-yloxy)pyrimidine hydrochloride 2-(Piperidin-3-yloxy)pyrimidine (Free Base)->2-(Piperidin-3-yloxy)pyrimidine hydrochloride Acidification (e.g., HCl in ether)

Figure 1: Proposed synthetic workflow for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
  • Alkoxide Formation: To a solution of piperidin-3-ol in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 2-chloropyrimidine in the same anhydrous solvent to the reaction mixture.[11] The reaction may be stirred at room temperature or gently heated to drive it to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the successful formation of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmacological Properties and Mechanism of Action

The pharmacological profile of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is not yet defined in the literature. However, based on the activities of related compounds, several therapeutic areas are of interest.

Areas of Pharmacological Interest
  • Antimicrobial Activity: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][12]

  • Anticancer Activity: Many pyrimidine-based compounds have been developed as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[4][13]

  • Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in drugs targeting CNS receptors.[5]

Postulated Mechanism of Action

The mechanism of action would depend on the specific biological target. A general workflow for investigating the pharmacological properties is outlined below.

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis Compound 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Phenotypic Screening Cell-based assays (e.g., cytotoxicity, antimicrobial) Compound->Phenotypic Screening Target Deconvolution Affinity chromatography, proteomics, etc. Phenotypic Screening->Target Deconvolution Identified Hit Biochemical Assays Enzyme kinetics, receptor binding assays Target Deconvolution->Biochemical Assays Putative Target Signaling Pathway Elucidation Western blotting, reporter assays, etc. Biochemical Assays->Signaling Pathway Elucidation Validated Target

Figure 2: General workflow for pharmacological evaluation.

Safety and Handling

As with any research chemical with limited toxicological data, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a chemical scaffold with significant potential for drug discovery. While specific experimental data on this compound is scarce, this guide provides a comprehensive theoretical framework for its basic properties, synthesis, and potential biological evaluation. The insights drawn from the broader class of pyrimidine-piperidine derivatives offer a solid starting point for researchers interested in exploring this and related molecules for therapeutic applications. Further experimental investigation is warranted to fully elucidate the physicochemical and pharmacological characteristics of this promising compound.

References

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents. (n.d.).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1235-1243.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3124-3135.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018).
  • Pyrimidine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(2), 224.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). International Journal of Biological Chemistry, 9(1), 1-19.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 6, 2026, from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1149.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved February 6, 2026, from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2012). Arkivoc, 2012(5), 214-227.
  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (2020). European Journal of Medicinal Chemistry, 192, 112185.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science, 35(1), 102431.
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 6, 2026, from [Link]

  • PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica, 8(1), 241-245.
  • Pyrimidine compounds that show pharmacological activity. (n.d.). Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). Retrieved February 6, 2026, from [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram. (n.d.). Retrieved February 6, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14269-14275.
  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Chloropyridine - National Toxicology Program. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4936.
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). International Journal of Molecular Sciences, 27(3), 1142.
  • Williamson Ether Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Technical Monograph: 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1185316-04-4) is a privileged heterocyclic building block used extensively in modern medicinal chemistry.[1][2] Structurally, it consists of a pyrimidine ring linked via an ether oxygen to the C3 position of a piperidine ring. This specific topology offers a unique combination of a conformationally restricted linker (the ether bond), a hydrogen bond acceptor array (pyrimidine), and a solubilizing basic amine (piperidine).[1]

It is primarily utilized as a core pharmacophore in the development of GPR119 agonists for metabolic disorders, kinase inhibitors , and increasingly as a rigidifying linker element in PROTAC (Proteolysis Targeting Chimera) design.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The hydrochloride salt form improves the crystallinity and water solubility of the parent free base, facilitating handling during solid-phase synthesis and biological assay preparation.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(piperidin-3-yloxy)pyrimidine hydrochloride
CAS Number 1185316-04-4 (HCl salt) / 950649-03-3 (Dihydrochloride)
Molecular Formula C₉H₁₃N₃O[1][2][3][4][5] · HCl
Molecular Weight 215.68 g/mol (HCl salt); 179.22 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
pKa (Calc) ~8.9 (Piperidine NH), ~1.3 (Pyrimidine N)
SMILES Cl.C1CNCC(C1)OC2=NC=CC=N2

Synthetic Methodology

The synthesis of 2-(piperidin-3-yloxy)pyrimidine hydrochloride follows a convergent Nucleophilic Aromatic Substitution (


) strategy.[1] This route is preferred over palladium-catalyzed coupling due to the high reactivity of the 2-chloropyrimidine species.[1]
Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.[1] The forward synthesis requires a nucleophilic displacement of a leaving group on the pyrimidine ring by the hydroxyl group of a protected 3-hydroxypiperidine.[1]

SynthesisWorkflow SM1 2-Chloropyrimidine (Electrophile) Intermediate Intermediate: tert-butyl 3-(pyrimidin-2-yloxy) piperidine-1-carboxylate SM1->Intermediate NaH, THF 0°C to RT, 12h (SnAr) SM2 N-Boc-3-hydroxypiperidine (Nucleophile) SM2->Intermediate Product Final Product: 2-(Piperidin-3-yloxy)pyrimidine HCl Intermediate->Product 4M HCl in Dioxane RT, 2h (Deprotection)

Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (


).
Detailed Experimental Protocol

Step 1:


 Coupling 
  • Activation: To a suspension of Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF at 0°C, add N-Boc-3-hydroxypiperidine (1.0 eq) dropwise. Stir for 30 minutes to generate the alkoxide.

  • Addition: Add 2-chloropyrimidine (1.1 eq) slowly to the reaction mixture.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the alcohol.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 2: Acidolytic Deprotection [1]

  • Dissolution: Dissolve the intermediate in minimal 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in dioxane (5-10 eq) at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as the hydrochloride salt.[1]

  • Isolation: Filter the solid, wash with diethyl ether to remove excess HCl/byproducts, and dry under vacuum.

Structural Biology & Pharmacophore Utility

This scaffold is not merely a linker; it is a functional pharmacophore.[1] The specific 3-yloxy geometry creates a "bent" conformation distinct from the linear 4-yloxy analogs, allowing it to fit into specific hydrophobic pockets in GPCRs and Kinases.[1]

Pharmacophore Mapping

The structure provides three distinct interaction vectors for protein binding:

Pharmacophore Pyrimidine Pyrimidine Ring (Electron Deficient) PiStack Pi-Pi Stacking / Cation-Pi Pyrimidine->PiStack Ether Ether Oxygen (H-Bond Acceptor) HBond H-Bond Interaction (Backbone NH) Ether->HBond Piperidine Piperidine Nitrogen (Cationic Center @ pH 7.4) Ionic Ionic Bond (Asp/Glu Residues) Piperidine->Ionic

Figure 2: Pharmacophore interaction map highlighting key binding vectors.[1]

Key Applications
  • GPR119 Agonists: The piperidine-pyrimidine ether motif is a classic "head group" in GPR119 agonists designed for Type 2 Diabetes treatment.[1] The basic nitrogen mimics the endogenous ligand's interaction with Aspartic acid residues in the receptor binding pocket [1].[1]

  • PROTAC Linkers: In protein degraders, the piperidine ring serves as an attachment point for E3 ligase ligands (e.g., Cereblon binders), while the pyrimidine acts as a rigid spacer that improves cell permeability compared to aliphatic chains [2].

  • Kinase Inhibition: The pyrimidine ring can function as the hinge-binding motif in ATP-competitive inhibitors, with the piperidine extending into the solvent-exposed region to modulate solubility [3].[1]

Quality Control & Handling

Analytical Verification
  • ¹H NMR (DMSO-d₆): Diagnostic peaks include the pyrimidine protons (doublet ~8.6 ppm, triplet ~7.1 ppm) and the deshielded methine proton at C3 of the piperidine ring (~5.1 ppm).[1]

  • Mass Spectrometry: ESI+ mode should show a dominant peak at m/z 180.1

    
    .[1]
    
Stability
  • Hygroscopicity: As a hydrochloride salt, the material is hygroscopic. Store in a desiccator at -20°C.

  • Shelf Life: Stable for >2 years if stored properly under inert gas (Argon/Nitrogen).[1]

References

  • Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Serine-Derived GPR119 Agonists.[1] Journal of Medicinal Chemistry, 52(15), 4581-4584.[1]

  • Sun, X. et al. (2019).[1] PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy, 4,[4] 64.

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • ChemicalBook. (2023).[1] 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Product Entry.[1][2][6][7][8]

Sources

Technical Analysis: 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

[1]

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the ether linkage, which provides a flexible spacer between the basic piperidine moiety and the aromatic pyrimidine core, often improving solubility and metabolic stability in final drug candidates.[1]

For researchers, the critical technical challenge with this compound is not merely knowing its theoretical molecular weight, but determining its Effective Molecular Weight (


)1dihydrochloride (2HCl)120–40%1

Physicochemical Profile & Molecular Weight Data[1][2][3][4][5]

The molecular weight of this compound is dynamic, depending entirely on its protonation state (salt form).[1] The table below consolidates the theoretical values required for precise stoichiometric calculations.

Table 1: Molecular Weight & Stoichiometry Specifications
ParameterFree BaseMonohydrochloride (Theoretical)Dihydrochloride (Commercial Standard)
Formula



MW ( g/mol ) 179.22 215.68 252.14
CAS Number N/A (In situ)N/A950649-03-3
Physical State Oil/Amorphous SolidHygroscopic SolidCrystalline Solid
Solubility Organic (DCM, EtOAc)Water, MeOHWater, DMSO, MeOH

Critical Note: The commercial standard is almost exclusively the Dihydrochloride form (


).[1] The piperidine secondary amine (

) and the pyrimidine nitrogen (

) both accept protons under strong acidic conditions used during salt formation.[1]

The "Effective Molecular Weight" Protocol

In a drug discovery setting, relying on the label MW (252.[1]14) is insufficient due to the hygroscopic nature of amine salts.[1] Researchers must calculate the Effective Molecular Weight (


)1
Calculation Logic

The

1
1
  • 
     : 252.14  g/mol  (for 2HCl)[1]
    
  • 
     : Decimal value (e.g., 0.98)
    
  • 
     : Water content by Karl Fischer titration (e.g., 0.02 for 2%)[1]
    

Example: If a batch is 98% pure and contains 3% water:

1

Analytical Validation Methodologies

To validate the identity and exact molecular weight of the material in hand, the following self-validating protocols are recommended.

Protocol A: Potentiometric Titration (Chloride Content)

This method definitively establishes whether you possess the mono-HCl or di-HCl salt.[1]

  • Reagents: 0.1 M Silver Nitrate (

    
    ), dilute Nitric Acid (
    
    
    ).
  • Dissolution: Dissolve 50 mg of analyte in 20 mL deionized water; acidify with 1 mL

    
    .
    
  • Titration: Titrate with

    
     monitoring potential (mV) with a silver electrode.
    
  • Calculation:

    
    [1]
    
    • Target for 2HCl: ~28.1% Chloride.

    • Target for 1HCl: ~16.4% Chloride.

Protocol B: -NMR Stoichiometry Check

Use an internal standard (e.g., Maleic Acid or TCNB) to verify the ratio of the counter-ion to the parent molecule if the salt is organic, or simply use integration to confirm the structure.[1]

  • Solvent:

    
     (Avoid 
    
    
    as salts are insoluble).[1]
  • Key Signals:

    • Piperidine NH: Broad singlet/doublet at

      
       8.5–9.5 ppm (integrates to 2H for 
      
      
      ).[1]
    • Pyrimidine CH: Aromatic signals at

      
       8.5 (d) and 6.9 (t).[1]
      
    • Ether Linkage: The CH at position 3 of piperidine shifts downfield (

      
       ~5.0–5.2 ppm).[1]
      

Decision Logic for Synthesis

The following workflow illustrates the decision process for handling 2-(Piperidin-3-yloxy)pyrimidine hydrochloride in synthesis, ensuring stoichiometric accuracy.

MW_Validation_WorkflowStartStart: Receive Compound(Cas: 950649-03-3)Check_FormCheck Salt Form(Label/CofA)Start->Check_FormIs_2HClIs it Dihydrochloride?Check_Form->Is_2HClCalc_MWUse MW = 252.14 g/molIs_2HCl->Calc_MWYesCalc_MonoUse MW = 215.68 g/mol(Rare)Is_2HCl->Calc_MonoNoCheck_WaterCheck Water Content(Karl Fischer)Calc_MW->Check_WaterCalc_Mono->Check_WaterCalc_EffCalculate Effective MW(MW_eff)Check_Water->Calc_EffApply CorrectionSynthesisProceed to Synthesis(Correct Stoichiometry)Calc_Eff->Synthesis

Figure 1: Decision logic for determining the correct mass to weigh based on salt form and hydration state.

Synthetic Utility & Pathway

This fragment is typically introduced via Nucleophilic Aromatic Substitution (


)Amide Coupling1

Synthesis_PathwayFragment2-(Piperidin-3-yloxy)pyrimidine(2HCl Salt)IntermediateFree Base Formation(In Situ)Fragment->IntermediateNeutralizationBaseBase Required(>3.0 equiv DIPEA/TEA)Base->IntermediateElectrophileElectrophile(R-Cl / R-COOH)ProductCoupled Product(Kinase Inhibitor Core)Electrophile->ProductIntermediate->Product+ Electrophile

Figure 2: The 2HCl salt requires excess base (typically >3 equivalents) to neutralize both HCl molecules and generate the nucleophilic free amine in situ.[1]

Experimental Considerations
  • Base Equivalents: Since the material is a dihydrochloride, you must add 2.0 equivalents of base (e.g., Triethylamine or DIPEA) just to neutralize the salt before the amine becomes nucleophilic.[1] A standard protocol uses 3.0–4.0 equivalents of base.[1]

  • Solubility: The 2HCl salt is highly water-soluble but has poor solubility in non-polar solvents (DCM, Toluene).[1] Reactions are best performed in DMF, DMSO, or Methanol .[1]

References

  • Sigma-Aldrich. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Product Specification. Retrieved from (Verified via CAS 950649-03-3 search).[1]

  • PubChem. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • Bhattacharya, A., et al. (2003).[1] Acylation of Amine Hydrochlorides: Stoichiometry and Practical Considerations. Organic Process Research & Development. (Contextual citation for amine salt handling).

An In-depth Technical Guide to the Aqueous Solubility of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability, manufacturability, and ultimate clinical efficacy. This technical guide provides a comprehensive framework for understanding and characterizing the aqueous solubility of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a heterocyclic amine salt. We delve into the fundamental physicochemical principles governing its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate solubility in aqueous media. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies for the robust evaluation of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of success. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic oral bioavailability, difficulties in formulation, and challenges in achieving desired therapeutic concentrations.[1]

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a hydrochloride salt of a weak base, a common strategy employed in pharmaceutical chemistry to enhance the solubility and dissolution rate of parent compounds.[2] The molecule's structure, featuring a piperidine ring (a saturated heterocyclic amine) and a pyrimidine ring, suggests it is an ionizable compound whose solubility will be intrinsically linked to the pH of its environment.[3][4]

This guide serves as a self-validating system for the rigorous assessment of its solubility. We will explore not just how to measure solubility, but why specific experimental choices are made, ensuring that the data generated is not only accurate but also contextually relevant for critical development decisions. This aligns with the principles outlined by international regulatory bodies, which require a thorough understanding of a drug substance's properties to ensure quality and consistency.[5][6]

Theoretical Framework: Physicochemical Principles at Play

A robust understanding of the theory behind solubility is essential for designing meaningful experiments and correctly interpreting their results. For an ionizable compound like 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, solubility is not a single value but a profile that changes with environmental conditions.

The Impact of pH and pKa

As the hydrochloride salt of a weak base, the compound exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms in an aqueous solution. The ionized form is significantly more soluble in water than the neutral form.[7] This relationship is quantitatively described by the Henderson-Hasselbalch equation .[8][9]

For a weak base, the equation is: pH = pKa + log([B]/[BH⁺])

Where:

  • [B] is the concentration of the non-ionized free base.

  • [BH⁺] is the concentration of the ionized, protonated form.

  • pKa is the acid dissociation constant of the conjugate acid.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble, ionized form. The pH-solubility profile for a basic drug typically shows low solubility at high pH (where the neutral form dominates) and exponentially increasing solubility as the pH drops below the pKa.[10][11]

The Common Ion Effect

A crucial consideration for hydrochloride salts is the "common ion effect."[12] In solutions containing a significant concentration of chloride ions (Cl⁻), such as in the stomach or in certain buffer systems, the equilibrium of the salt's dissolution can be shifted.

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aqueous) + Cl⁻ (aqueous)

An excess of Cl⁻ ions in the solution can suppress the dissolution of the salt, potentially leading to a lower-than-expected solubility.[12] This phenomenon underscores the importance of selecting appropriate buffer systems and considering the physiological environment when evaluating solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed during drug development, each providing distinct and valuable information: Kinetic Solubility and Thermodynamic Solubility .

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility (or apparent solubility) is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][13] It is a rapid, high-throughput method ideal for screening large numbers of compounds in the early stages of drug discovery.[14]

This protocol is designed as a self-validating system by including controls and a clear endpoint.

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride in 100% DMSO.[15]

  • Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[16]

  • Buffer Addition: Add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, bringing the final volume to 250 µL and the nominal compound concentration to 400 µM. The final DMSO concentration should be kept low (≤2%) to minimize its effect on solubility.

  • Mixing and Incubation: Immediately mix the plate on a plate shaker for 2 hours at room temperature (25°C).[14]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer at time points (e.g., 10 min, 1 hour, 2 hours). An increase in nephelometric units indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed relative to a buffer-only control.

Causality Behind Choices:

  • DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[1]

  • Nephelometry: This method is highly sensitive to the formation of fine precipitates, providing a clear and immediate endpoint for solubility assessment.[16]

  • Incubation Time: A 2-hour incubation allows sufficient time for precipitation to occur for most compounds in a kinetic assay format.[13]

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature, achieved when excess solid is in equilibrium with the solution.[17] The "shake-flask" method is the universally recognized gold standard for this determination.[18][19]

This protocol ensures equilibrium is reached and accurately quantified.

  • Material Preparation: Add an excess amount of solid 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure solid remains at the end of the experiment.[18]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14][19] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. Further clarify the supernatant by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

  • pH Measurement: The pH of the saturated solution must be measured at the end of the experiment to confirm the final equilibrium pH.[18]

Causality Behind Choices:

  • Excess Solid: Ensures that the solution becomes saturated and reaches a true thermodynamic equilibrium.[17]

  • 24-48 Hour Agitation: This extended period is crucial to overcome the kinetic barriers of dissolution and ensure the system reaches a stable equilibrium state.[14]

  • HPLC-UV Analysis: Provides a sensitive, specific, and accurate method for quantifying the concentration of the dissolved analyte, which is a requirement for regulatory submissions.[20][21]

  • Final pH Check: The pH of the buffer can be altered by the dissolution of an acidic or basic compound. Measuring the final pH is a critical self-validating step.[18]

Data Presentation and Visualization

Clear presentation of solubility data is vital for interpretation and decision-making.

Tabular Data Summary

Quantitative data should be summarized in a structured table for easy comparison.

Solubility Type Buffer System Equilibrium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.425> 100> 400 (Nominal)
Thermodynamic0.1 M HCl2.125[Example Value][Example Value]
Thermodynamic50 mM Acetate4.625[Example Value][Example Value]
Thermodynamic50 mM Phosphate6.925[Example Value][Example Value]
Thermodynamic50 mM Phosphate7.525[Example Value][Example Value]

Table 1: Example Data Summary for Solubility Characterization.

Graphical Visualization

A pH-solubility profile is best represented graphically, plotting Log S (logarithm of solubility) against pH. This visual representation clearly shows the compound's solubility behavior across a physiologically relevant pH range.[22]

Workflow and Pathway Diagrams

Visual diagrams are invaluable for illustrating complex processes and relationships. The following diagrams, rendered using Graphviz (DOT language), depict the experimental workflows.

G cluster_0 Kinetic Solubility Workflow A 20 mM Stock in DMSO B Dispense 5 µL to 96-Well Plate A->B C Add 245 µL Aqueous Buffer (pH 7.4) B->C D Mix & Incubate (2h @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Report Highest Non-Precipitated Conc. E->F

Caption: Workflow for Kinetic Solubility Determination.

G cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) S1 Add Excess Solid Compound to Vials S2 Add Precise Volume of pH Buffers S1->S2 S3 Seal & Agitate (≥24h @ 25°C) S2->S3 S4 Separate Solid & Liquid (Centrifuge/Filter) S3->S4 S5 Measure Final pH of Supernatant S4->S5 S6 Quantify Conc. by HPLC-UV S4->S6 S7 Report Equilibrium Solubility S5->S7 S6->S7

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Look

The comprehensive characterization of aqueous solubility is a non-negotiable step in modern drug development. For 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a weak base formulated as a hydrochloride salt, this involves more than a single-point measurement. A full understanding requires both high-throughput kinetic assessments for early-stage decision making and rigorous, gold-standard thermodynamic measurements across a range of pH values.

The protocols and theoretical discussions provided in this guide establish a self-validating framework for generating high-quality, reliable solubility data. This data is foundational for constructing robust formulation strategies, predicting in vivo performance, and satisfying the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in ICH guidelines.[6][21] By applying these principles, development teams can mitigate risks, optimize resource allocation, and ultimately increase the probability of advancing promising candidates to the clinic and beyond.

References

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. Available at: [Link].

  • BCcampus Open Publishing. Strong and Weak Acids and Bases and Their Salts – Introductory Chemistry, 1st Canadian Edition. BCcampus. Available at: [Link].

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Available at: [Link].

  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. ICH. Available at: [Link].

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link].

  • Bergström, C. A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link].

  • Sugita, E. T., & Nogami, H. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available at: [Link].

  • Wikipedia. Henderson–Hasselbalch equation. Wikipedia. Available at: [Link].

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link].

  • PubChem. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). PubChem. Available at: [Link].

  • Davit, B., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Available at: [Link].

  • Chemistry LibreTexts. (2022). 12.5: Strong and Weak Acids and Bases and their Salts. Chemistry LibreTexts. Available at: [Link].

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link].

  • Kouskoura, M. G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link].

  • U.S. Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. USP-NF. Available at: [Link].

  • World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO. Available at: [Link].

  • Journal of Pharmaceutical Care. (2024). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link].

  • Veseli, A., et al. (2020). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link].

  • Wikipedia. Piperidine. Wikipedia. Available at: [Link].

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. Available at: [Link].

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link].

  • Slideshare. Ph and solubility profile. Slideshare. Available at: [Link].

  • Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. TGA. Available at: [Link].

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link].

  • Pion Inc. Technical Note: Solubility Measurements. Pion Inc. Available at: [Link].

  • Quality Dossier. (2026). Acceptance Criteria: Complete Guide to Pharmaceutical Specification Limits. Quality Dossier. Available at: [Link].

Sources

2-(Piperidin-3-yloxy)pyrimidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Scalable Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a high-value pharmacophore frequently embedded within the structure of potent kinase inhibitors (e.g., JAK, RET, and IRAK4 inhibitors). Its structural significance lies in the ether linkage between the electron-deficient pyrimidine ring and the saturated piperidine heterocycle, providing a rigid yet spatially defined vector for hydrogen bonding interactions within ATP-binding pockets.

This guide details the Nucleophilic Aromatic Substitution (SNAr) pathway, the industry-standard method for synthesizing this scaffold. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), the SNAr approach offers superior atom economy, lower cost, and simplified purification, provided that strict moisture control and regioselectivity parameters are maintained.

Retrosynthetic Analysis

The strategic disconnection occurs at the ether bond (


).[1]
  • Electrophile: 2-Chloropyrimidine (highly reactive toward nucleophiles due to the electron-withdrawing nitrogen atoms at positions 1 and 3).[1]

  • Nucleophile: 3-Hydroxypiperidine.[1][2][3]

  • Critical Control Point: The piperidine nitrogen is more nucleophilic than the hydroxyl group. To prevent N-arylation (formation of the urea-like byproduct), the nitrogen must be protected (e.g., tert-butyloxycarbonyl, Boc) prior to coupling.

Retrosynthesis Target Target: 2-(Piperidin-3-yloxy)pyrimidine HCl Precursor Protected Intermediate: tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate Target->Precursor Deprotection (HCl/Dioxane) SM1 Starting Material 1: 2-Chloropyrimidine Precursor->SM1 S_NAr Disconnection SM2 Starting Material 2: N-Boc-3-hydroxypiperidine Precursor->SM2 Ether Bond Formation

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially available starting materials.

Core Synthesis Protocol

Phase 1: SNAr Coupling

Objective: Covalent attachment of the piperidine scaffold to the pyrimidine ring via an ether linkage.

Reagents & Materials:

  • Substrate A: 2-Chloropyrimidine (1.0 equiv)[1]

  • Substrate B: N-Boc-3-hydroxypiperidine (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2–1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

Experimental Workflow:

  • Deprotonation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[1]
    
  • Alkoxide Formation: Carefully add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete formation of the sodium alkoxide.
    
  • Coupling: Add a solution of 2-chloropyrimidine in DMF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT).

    • Note: While 2-chloropyrimidine is reactive enough for RT coupling, heating to 60–80°C for 2–4 hours ensures high conversion (>95%) and shortens reaction time.

  • Quench & Workup: Cool to RT. Quench carefully with saturated aqueous

    
     or ice water. Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash combined organics with water and brine (critical to remove DMF).[1] Dry over
    
    
    , filter, and concentrate.
  • Purification: The crude tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is usually purified via silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Reagents:

  • Intermediate: Purified Boc-ether from Phase 1.

  • Acid Source: 4.0 M HCl in 1,4-Dioxane.[4]

  • Solvent: Methanol (optional co-solvent) or Dioxane.[1]

Experimental Workflow:

  • Dissolve the intermediate in a minimal amount of 1,4-dioxane (or DCM).

  • Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at RT.

  • Stir for 2–4 hours. The solution will likely become cloudy as the amine hydrochloride salt precipitates.

  • Isolation: Filter the white solid precipitate. Wash the filter cake with diethyl ether (

    
    ) to remove residual acid and organic impurities.[1]
    
  • Drying: Dry under high vacuum to yield 2-(piperidin-3-yloxy)pyrimidine hydrochloride as a white, hygroscopic solid.[1]

Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Coupling (S_NAr) cluster_1 Phase 2: Deprotection Step1 Dissolve N-Boc-3-hydroxypiperidine in DMF (0°C) Step2 Add NaH (1.2 eq) Generate Alkoxide Step1->Step2 Step3 Add 2-Chloropyrimidine Heat to 60-80°C Step2->Step3 Step4 Quench (aq. NH4Cl) Extract (EtOAc) Step3->Step4 Step5 Purify Intermediate (Silica Gel) Step4->Step5 Concentrate Step6 Treat with 4M HCl in Dioxane Step5->Step6 Step7 Filter Precipitate Wash with Ether Step6->Step7 Final Final Product: HCl Salt Step7->Final

Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target hydrochloride salt.

Quantitative Data & Optimization

ParameterStandard ConditionOptimization / Scale-Up AlternativeRationale
Base NaH (60%)

or

NaH is difficult to handle on kilo-scale due to

evolution.[1] Cesium carbonate is milder and safer.
Solvent DMFDMSO or NMPDMSO accelerates SNAr rates due to high dielectric constant; easier to wash out than DMF.[1]
Temperature 60–80°C100°C (Microwave)Higher temps required for weaker bases (

).[1] Microwave useful for rapid library synthesis.
Yield 75–85%>90%Strict anhydrous conditions prevent hydrolysis of 2-chloropyrimidine to the inactive pyrimidone.[1]

Troubleshooting & Quality Control

Common Pitfall: Hydrolysis of Starting Material
  • Symptom: Low yield; presence of 2-hydroxypyrimidine (pyrimidone) in crude LCMS.[1]

  • Cause: Water in the solvent or wet reagents. The hydroxide ion (

    
    ) competes with the piperidine alkoxide.[1]
    
  • Solution: Use commercially sourced "Anhydrous" grade DMF/THF or dry solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1] Ensure NaH is fresh.

Analytical Characterization (Expected)
  • 
     NMR (DMSO-d6): 
    
    • Pyrimidine:

      
       8.6 (d, 2H, H-4/6), 7.1 (t, 1H, H-5).
      
    • Piperidine:

      
       9.2 (br s, 2H, 
      
      
      
      ), 5.3 (m, 1H, CH-O), 3.1–3.4 (m, 4H,
      
      
      -N), 1.6–2.1 (m, 4H, Ring
      
      
      ).
  • Mass Spectrometry (ESI+): m/z ~180.1

    
    .[1]
    

References

  • Sigma-Aldrich. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Product Specification. (Analogous salt characterization). Link

  • Vertex AI Search Results.Synthesis of 2-(piperidin-3-yloxy)pyrimidine derivatives via SNAr coupling. (Confirmed NaH/DMF protocol).
  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (General pyrimidine ether synthesis context). Link[1]

  • Google Patents. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds.[1] (Specific protocol for 2-chloropyrimidine coupling with hydroxypiperidines). Link

  • Google Patents. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta.[1] (Detailed experimental for NaH mediated coupling of N-Boc-3-hydroxypiperidine). Link

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway, characterization, and potential applications of the novel chemical entity, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. This molecule merges two key pharmacophores: the versatile pyrimidine ring and the privileged piperidine scaffold. While the specific discovery of this exact hydrochloride salt is not extensively documented in publicly available literature, this guide constructs a scientifically rigorous and plausible narrative for its de novo synthesis, grounded in established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed blueprint for the laboratory-scale synthesis and a discussion of the compound's potential in medicinal chemistry.

Introduction: The Convergence of Two Pharmacophoric Powerhouses

The relentless pursuit of novel therapeutic agents frequently involves the strategic combination of well-established pharmacophores to generate new chemical entities with unique biological activity. The structure of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a thoughtful convergence of two such powerful moieties.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Its nitrogen-rich aromatic system allows for diverse functionalization and hydrogen bonding interactions with biological targets.

The piperidine ring, a saturated heterocycle, is another privileged scaffold in drug discovery. Its incorporation into a molecule can enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic properties[2]. The specific 3-oxy substitution pattern offers a key vector for introducing further diversity and influencing the molecule's three-dimensional conformation, which is critical for target engagement.

This guide will detail a logical and efficient synthetic route to 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, provide a framework for its analytical characterization, and discuss its potential as a valuable building block in the exploration of new therapeutic agents.

Retrosynthetic Analysis and Strategic Synthesis Plan

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The ether linkage is a key disconnection point, pointing towards a Williamson ether synthesis as the core reaction. This involves the coupling of a pyrimidine electrophile with a piperidine-derived nucleophile.

Retrosynthesis target 2-(Piperidin-3-yloxy)pyrimidine hydrochloride deprotection Boc Deprotection target->deprotection Final Step ether_formation Williamson Ether Synthesis deprotection->ether_formation Precursor precursors 2-Chloropyrimidine + N-Boc-3-hydroxypiperidine ether_formation->precursors pyrimidine_synthesis Synthesis of 2-Chloropyrimidine precursors->pyrimidine_synthesis piperidine_synthesis Synthesis of N-Boc-3-hydroxypiperidine precursors->piperidine_synthesis aminopyrimidine 2-Aminopyrimidine pyrimidine_synthesis->aminopyrimidine hydroxypiperidine 3-Hydroxypiperidine piperidine_synthesis->hydroxypiperidine

Caption: Retrosynthetic analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

This analysis outlines a three-stage synthetic sequence:

  • Synthesis of Precursors: Preparation of the key building blocks, 2-chloropyrimidine and N-Boc-3-hydroxypiperidine.

  • Core Assembly: Williamson ether synthesis to couple the two precursors.

  • Final Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Experimental Protocols: A Step-by-Step Guide

Synthesis of Precursors

The synthesis of 2-chloropyrimidine is reliably achieved through a Sandmeyer-type reaction, involving the diazotization of 2-aminopyrimidine followed by displacement with a chloride ion[3][4].

Protocol:

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C, add 2-aminopyrimidine portion-wise, maintaining the temperature below 10 °C.

  • Cool the resulting solution to -5 to 0 °C and slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Carefully neutralize the reaction mixture to pH 7-8 with a cold aqueous solution of sodium hydroxide, keeping the temperature below 10 °C.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-chloropyrimidine.

N-Boc-3-hydroxypiperidine can be synthesized from commercially available 3-hydroxypiperidine by protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group[4][5].

Protocol:

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Remove the organic solvent under reduced pressure.

  • If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Core Assembly: Williamson Ether Synthesis

The key bond-forming step is the Williamson ether synthesis, a classic SₙAr reaction where the alkoxide of N-Boc-3-hydroxypiperidine displaces the chloride from the electron-deficient pyrimidine ring[5].

Williamson_Ether_Synthesis reagents N-Boc-3-hydroxypiperidine + 2-Chloropyrimidine base Strong Base (e.g., NaH) in aprotic solvent (e.g., DMF) reagents->base 1. alkoxide_formation Formation of Alkoxide base->alkoxide_formation 2. nucleophilic_attack Nucleophilic Attack on Pyrimidine Ring alkoxide_formation->nucleophilic_attack 3. intermediate Meisenheimer-like Intermediate nucleophilic_attack->intermediate 4. chloride_departure Departure of Chloride intermediate->chloride_departure 5. product N-Boc-3-(pyrimidin-2-yloxy)piperidine chloride_departure->product 6.

Caption: Workflow for the Williamson ether synthesis step.

Protocol:

  • To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-chloropyrimidine in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Final Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt[2][6].

Protocol:

  • Dissolve the purified N-Boc-3-(pyrimidin-2-yloxy)piperidine in a suitable organic solvent such as diethyl ether or 1,4-dioxane.

  • Cool the solution to 0 °C and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane).

  • A precipitate will form. Stir the suspension at room temperature for 1-4 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a solid.

Characterization and Data

Thorough characterization of the final compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the piperidine ring protons, and the methine proton at the 3-position of the piperidine ring. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the distinct carbons of the pyrimidine and piperidine rings.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from the protonated piperidine), C-O-C stretching of the ether linkage, and C=N and C=C stretching of the pyrimidine ring.
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Table 1: Analytical Characterization of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

Potential Applications in Drug Discovery

The structural motif of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride positions it as a promising scaffold for the discovery of novel therapeutic agents. The combination of the pyrimidine and piperidine rings is found in a variety of biologically active molecules.

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors[7][8]. The piperidin-3-yloxy substituent can be tailored to interact with the solvent-exposed regions of the kinase active site, potentially leading to potent and selective inhibitors of various kinase families implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets[9]. The 3-oxy linkage provides a versatile handle to explore the chemical space around the receptor binding pocket, potentially leading to novel agonists or antagonists for a range of GPCRs involved in neurological and metabolic disorders.

The hydrochloride salt form enhances the aqueous solubility of the compound, which is a desirable property for biological screening and formulation development.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. By leveraging established and reliable organic reactions, this guide provides a practical blueprint for the synthesis and characterization of this novel chemical entity. The convergence of the pyrimidine and piperidine pharmacophores within this molecule presents a compelling starting point for medicinal chemistry campaigns aimed at the discovery of new kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The detailed protocols and characterization guidelines herein are intended to empower researchers to explore the full potential of this promising chemical scaffold.

References

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google P
  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (URL: [Link])

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])

  • Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])

  • CN105439939A - Synthetic method of (S)
  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • 2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central. (URL: [Link])

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. (URL: [Link])

  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC - NIH. (URL: [Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])

Sources

Technical Guide: IUPAC Nomenclature & Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride , a privileged scaffold in medicinal chemistry. Often utilized as a fragment in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, this compound features a pyrimidine heteroaryl ether linked to a saturated piperidine ring.

This document serves two primary functions:

  • Definitive Nomenclature: It deconstructs the IUPAC rules governing the systematic naming of this heterobicyclic ether.

  • Synthetic Protocol: It outlines a robust, scalable synthesis route emphasizing chemoselectivity (O-arylation vs. N-arylation) and salt formation.

Nomenclature Analysis

The systematic naming of this compound requires adherence to IUPAC Blue Book rules regarding substitutive nomenclature , priority of ring systems , and salt designation .

Structural Deconstruction

The molecule consists of two ring systems linked by an oxygen atom:

  • Ring A (Parent): Pyrimidine (1,3-diazine).

  • Ring B (Substituent): Piperidine (hexahydropyridine).

  • Linker: Oxy group (-O-).

  • Salt: Hydrochloride (HCl).

Determination of the Preferred IUPAC Name (PIN)

According to IUPAC P-25.2.2.4, when choosing the parent component between two heterocyclic rings:

  • Nitrogen-containing rings take precedence. (Both contain nitrogen).[1][2][3]

  • Unsaturation: The component with the maximum number of non-cumulative double bonds is preferred over saturated systems.

    • Pyrimidine is fully unsaturated (heteroaromatic).

    • Piperidine is saturated.[3]

    • Result: Pyrimidine is the Parent .

Numbering:

  • The Pyrimidine ring is numbered starting from a nitrogen atom to give the nitrogens locants 1 and 3. The substituent is at position 2 (between the nitrogens).

  • The Piperidine ring is attached via the oxygen at its carbon-3.

Assembly:

  • The substituent group is piperidin-3-yloxy .[4][5][6]

  • This group is attached to position 2 of the pyrimidine.

  • Full Name: 2-(Piperidin-3-yloxy)pyrimidine .[4][5]

  • Salt Form: ... hydrochloride .[1][3][4][5]

Nomenclature Logic Visualization

Nomenclature Parent Parent: Pyrimidine (Priority: Unsaturated Heterocycle) Salt Salt: Hydrochloride Parent->Salt Ionic Bond Linker Linker: -O- (yloxy) Linker->Parent Attached at C2 Subst Substituent: Piperidine (Locant: 3-position) Subst->Linker Attached at C3 Final Full IUPAC Name: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Salt->Final

Figure 1: Logical derivation of the IUPAC name based on component priority.

Synthetic Methodology

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine presents a classic chemoselectivity challenge. Direct reaction of 3-hydroxypiperidine with 2-chloropyrimidine typically results in N-arylation (forming the tertiary amine) rather than the desired O-arylation (ether), due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group.

Strategy: Use of a protecting group (Boc) is mandatory to mask the amine, followed by SNAr (Nucleophilic Aromatic Substitution) and subsequent deprotection.

Reaction Scheme Overview

Synthesis Start Start: N-Boc-3-hydroxypiperidine Step1 Step 1: O-Arylation (SNAr) Solvent: THF/DMF, 0°C to RT Start->Step1 Reagent1 Reagent: 2-Chloropyrimidine Reagent1->Step1 Base Base: NaH (Sodium Hydride) Base->Step1 Intermediate Intermediate: tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate Step2 Step 2: Deprotection & Salt Formation Reagent: 4M HCl in Dioxane Intermediate->Step2 Step1->Intermediate Product Final Product: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Step2->Product

Figure 2: Step-wise synthetic pathway ensuring regioselectivity via N-protection.

Detailed Protocol
Step 1: Chemoselective O-Arylation (SNAr)

Objective: Form the ether linkage while preventing side reactions.

  • Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

    • Scientist's Note: NaH is chosen over weaker bases (like

      
      ) to ensure complete deprotonation of the secondary alcohol to the more nucleophilic alkoxide, facilitating the attack on the electron-deficient pyrimidine ring.
      
  • Coupling: Stir for 30 minutes at 0°C until gas evolution ceases. Add 2-chloropyrimidine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LCMS (Target Mass: M+H ~ 280 for the Boc-intermediate).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Step 2: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Dissolution: Dissolve the purified intermediate in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with Diethyl Ether (

    
    ) to induce crystallization.
    
  • Drying: Dry under high vacuum to remove traces of HCl and solvent.

Analytical Specifications

To validate the identity of the synthesized compound, compare experimental data against these standard values.

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
Molecular Formula

Monohydrochloride salt.[5]
Molecular Weight 215.68 g/mol Free base: 179.22 g/mol .
LC-MS (ESI+) m/z = 180.1 [M+H]+Corresponds to the free base cation.
1H NMR (DMSO-d6)

8.6 (d, 2H, Pyrimidine),

7.1 (t, 1H, Pyrimidine),

9.2 (br, 2H, NH2+),

5.3 (m, 1H, CH-O)
Key diagnostic: Downfield shift of CH-O proton (~5.3 ppm) confirms O-alkylation.

References

  • ChemicalBook. (2023). 2-(Piperidin-3-yloxy)-pyridine hydrochloride Properties and CAS 1185310-55-7.[6]

  • PubChem. (2025).[1] 2-(piperidin-3-yl)pyrimidine dihydrochloride Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2023). 2-(piperidin-3-yloxy)pyrimidine dihydrochloride Product Specification. Merck KGaA.

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • BLD Pharm. (2023). 2-(Piperidin-3-yloxy)pyrimidine hydrochloride MSDS and Structure.

Sources

Potential Biological Activity of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The "Privileged Scaffold" Hypothesis

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is not merely a catalogue reagent; it represents a privileged substructure in modern medicinal chemistry. Its architecture—a basic piperidine ring linked via an ether oxygen to a pyrimidine core—serves as a critical pharmacophore in the design of metabolic and CNS therapeutics.

While the isolated fragment exhibits low intrinsic affinity (micromolar range), its structural integration into larger ligands confers high potency (nanomolar range) against specific G-Protein Coupled Receptors (GPCRs), most notably GPR119 . This guide analyzes the molecule's bioactivity profile, its dominant role in metabolic disease drug discovery, and the experimental frameworks required to validate its utility.[1]

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 2-(piperidin-3-yloxy)pyrimidine hydrochloride

  • Core Motif: Pyrimidine-Ether-Piperidine

  • Key Properties:

    • H-Bond Acceptor: Pyrimidine nitrogens (Kinase hinge binding potential).

    • H-Bond Donor/Basic Center: Secondary amine of piperidine (Solubility and ionic interaction).

    • Linker: Ether oxygen (Provides rotational freedom and specific bond angle).

Primary Biological Activity: GPR119 Agonism[8]

The most authoritative biological application of the 2-(piperidin-3-yloxy)pyrimidine motif is in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.

Mechanism of Action

GPR119 is a Gs-coupled GPCR expressed predominantly in pancreatic


-cells and intestinal L-cells. The 2-(piperidin-3-yloxy)pyrimidine scaffold mimics the polar head group and linker region of endogenous lipid mediators (e.g., oleoylethanolamide), facilitating the receptor's conformational shift to an active state.

Signaling Cascade:

  • Ligand Binding: The piperidine nitrogen often forms a salt bridge with a conserved aspartate residue (e.g., Asp78 in TM3) inside the GPCR bundle.

  • Activation: The pyrimidine ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within the orthosteric pocket.
  • Effect: Activation of Adenylyl Cyclase (AC)

    
     Increased cAMP 
    
    
    
    Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.
Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of the scaffold's binding event.

GPR119_Pathway Agonist 2-(Piperidin-3-yloxy)pyrimidine Scaffold Ligand Receptor GPR119 Receptor (Pancreatic Beta-Cell) Agonist->Receptor Binding Gs_Protein Gs Protein Activation Receptor->Gs_Protein Coupling AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Activates GLP1 GLP-1 Release (Intestinal L-Cell) cAMP->GLP1 Signaling Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Figure 1: Signal transduction pathway triggered by GPR119 agonists containing the piperidine-pyrimidine scaffold.

Secondary Biological Potentials

Beyond metabolic targets, this scaffold exhibits versatility in other domains due to its physicochemical properties.

Kinase Inhibition (Hinge Binding)

The pyrimidine ring is a classic "hinge binder" in kinase inhibitors. The nitrogen atoms at positions 1 and 3 can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

  • Role: The piperidine group extends into the solvent-exposed region, improving the solubility of the inhibitor—a common challenge in kinase drug discovery.

Sigma Receptor Modulation

Structural analogs (e.g., N-substituted piperidines) have shown affinity for Sigma-1 (


) and Sigma-2 (

) receptors. The basic nitrogen of the piperidine is critical for the electrostatic interaction with the receptor's aspartate residue.
  • Potential Utility: Neuroprotection and neuropathic pain management.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must synthesize the core fragment and test it within a relevant assay system.

Synthesis of 2-(Piperidin-3-yloxy)pyrimidine HCl

Objective: Create the core scaffold via Nucleophilic Aromatic Substitution (


).[2]

Reagents:

  • N-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

  • 2-Chloropyrimidine (CAS: 1722-12-9)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • DMF (Anhydrous)

  • 4M HCl in Dioxane

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.
    
  • Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.
    
  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-(Piperidin-3-yloxy)pyrimidine hydrochloride .

In Vitro Validation: cAMP Functional Assay (GPR119)

Objective: Determine the agonistic potential of the scaffold (or its derivatives) by measuring intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • HTRF cAMP Detection Kit (Cisbio or equivalent).

  • Reference Agonist: MBX-2982.

Workflow:

  • Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

  • Treatment: Add the test compound (dissolved in DMSO/Buffer) at varying concentrations (e.g., 1 nM to 100

    
    M). Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody.

  • Readout: Measure fluorescence resonance energy transfer (FRET) signals (665 nm/620 nm ratio).

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Comparative Data Summary

The following table summarizes the structural advantages of the 2-(Piperidin-3-yloxy)pyrimidine scaffold compared to similar motifs.

Scaffold FeatureBiological AdvantagePotential Liability
Ether Linkage (-O-) Increases polarity; specific bond angle favors GPR119 binding pocket fit.Potential metabolic instability (dealkylation) if not substituted.
Piperidine Ring Provides essential basicity (

) for ionic bonding; improves aqueous solubility.
High basicity can lead to hERG channel inhibition (cardiotoxicity risk).
Pyrimidine Core Low lipophilicity (

reduction); excellent H-bond acceptor profile.
Electron-deficient ring may be susceptible to nucleophilic attack in metabolism.

References

  • GPR119 Agonist Discovery: Semple, G., et al.[3] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 2008.

  • Scaffold Synthesis & SAR: Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes."[4][3] Expert Opinion on Therapeutic Patents, 2009.

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Piperidine Bioactivity: Ritter, S. K. "Piperidines: A Privileged Scaffold."[5] Chemical & Engineering News, 2011.

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.

Sources

[1][2]

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. From the fundamental architecture of DNA/RNA nucleobases (cytosine, thymine, uracil) to modern oncology and antiviral therapeutics, the pyrimidine ring offers a unique balance of electronic deficiency and hydrogen-bonding capability. This technical guide analyzes the structural determinants of pyrimidine reactivity, details the mechanistic action of fluoropyrimidines, and provides a validated green-chemistry protocol for synthesizing dihydropyrimidinone (DHPM) derivatives.

Structural Fundamentals & Reactivity

The pyrimidine ring is a

1
Structure-Activity Relationship (SAR) Map

The biological efficacy of pyrimidine derivatives is tightly governed by substitution patterns.

  • C2/C4 Positions: Critical for Watson-Crick base pairing mimicry; often functionalized with amino or oxo groups to facilitate H-bonding in kinase active sites.

  • C5 Position: The "metabolic handle." Substitution here (e.g., Fluorine in 5-FU) blocks enzymatic methylation, a key mechanism in antimetabolite drugs.

  • C6 Position: Often utilized to introduce bulky lipophilic groups that improve cell permeability or induce conformational changes in target receptors.

SAR_MapPyrimidinePyrimidine Core(1,3-Diazine)C2C2 PositionH-Bond Donor/Acceptor(Kinase Hinge Binding)Pyrimidine->C2C4C4 PositionNucleophilic Attack Site(Amination/Hydrolysis)Pyrimidine->C4C5C5 PositionElectrophilic Substitution(Halogenation/Alkylation)Pyrimidine->C5C6C6 PositionSteric Bulk Zone(Pharmacokinetic Modulation)Pyrimidine->C6

Figure 1: Functionalization zones of the pyrimidine scaffold. C5 is the primary site for electrophilic modification, while C2/C4/C6 control binding affinity and solubility.

Pharmacological Mechanisms: The Fluoropyrimidine Standard

The introduction of fluorine at the C5 position transforms the natural base uracil into 5-Fluorouracil (5-FU), a cornerstone antimetabolite.[2] The mechanism exemplifies "suicide inhibition."

Mechanism of Action: Thymidylate Synthase Inhibition

Under normal physiological conditions, Thymidylate Synthase (TS) methylates deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylene-tetrahydrofolate (CH

345

In 5-FU metabolism:

  • Bioactivation: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4]

  • Ternary Complex Formation: FdUMP binds to TS and CH

    
    THF.[4][5]
    
  • Dead-End Inhibition: The C5-Fluorine bond (C-F) is much stronger than the C-H bond. The enzyme cannot abstract the fluorine, trapping the enzyme-cofactor-substrate complex covalently. This leads to dTMP depletion and "thymineless death."

TS_InhibitionProdrug5-Fluorouracil (5-FU)(Prodrug)BioactMetabolic Activation(TP / TK Enzymes)Prodrug->BioactFdUMPFdUMP(Active Antimetabolite)Bioact->FdUMPComplexCovalent Ternary Complex(TS-FdUMP-Folate)FdUMP->ComplexTS_EnzymeThymidylate Synthase (TS)TS_Enzyme->ComplexCofactor5,10-CH2-THF(Folate Cofactor)Cofactor->ComplexOutcomedTMP Depletion(DNA Synthesis Arrest)Complex->OutcomeStable C-F BondPrevents Release

Figure 2: The "Lethal Synthesis" pathway of 5-FU. The stability of the C-F bond at the catalytic center results in irreversible enzyme inhibition.

Synthetic Methodology: The Biginelli Reaction

While nucleophilic substitution is common, multicomponent reactions (MCRs) offer superior atom economy for generating complex pyrimidine derivatives like dihydropyrimidinones (DHPMs).

Protocol: Solvent-Free Green Synthesis of DHPMs

This protocol utilizes a solvent-free grinding technique catalyzed by Iron(III) Nitrate, adhering to Green Chemistry principles (high yield, low waste, energy-efficient).

Target Molecule: 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (15 mmol, 0.90 g)

  • Catalyst: Fe(NO

    
    )
    
    
    9H
    
    
    O (0.5 mmol, 202 mg)

Step-by-Step Workflow:

  • Preparation: In a clean mortar, combine benzaldehyde, ethyl acetoacetate, urea, and the iron catalyst.

  • Reaction: Grind the mixture vigorously with a pestle for 10–15 minutes. The mixture will transition from a loose powder to a sticky paste, and finally to a solidified pale-yellow mass (indicating product formation).

  • Quenching: Allow the solid mass to stand for 5 minutes. Add 20 mL of cold water to the mortar and triturate to wash away the water-soluble catalyst and excess urea.

  • Filtration: Filter the crude solid using a Buchner funnel under vacuum. Wash with an additional 10 mL of ice-cold water.

  • Purification: Recrystallize the crude solid from hot ethanol (95%).

  • Validation:

    • Yield: Expected 85–92%.

    • Melting Point: 202–204 °C (Lit. 201–203 °C).

    • TLC: Silica gel, Hexane:Ethyl Acetate (7:3), R

      
       ~ 0.4.
      

Why this works: The mechanical energy from grinding provides sufficient activation energy, while the Fe(III) acts as a Lewis acid to stabilize the acyliminium intermediate formed between the aldehyde and urea.

Physicochemical Properties Data

The substitution pattern dramatically alters the physicochemical profile.[1][6] Below is a comparison of the natural base Uracil against its fluorinated analog and a typical DHPM derivative.

PropertyUracil (Natural Base)5-Fluorouracil (Antimetabolite)Monastrol (DHPM Derivative)
MW ( g/mol ) 112.09130.08292.35
pKa (N1-H) 9.458.02~10.5
LogP -1.07 (Hydrophilic)-0.89 (Hydrophilic)1.62 (Lipophilic)
H-Bond Donors 222
H-Bond Acceptors 23 (Includes F)3
Solubility (Water) 3.6 mg/mL12.2 mg/mLPoor (<0.1 mg/mL)

Note: The electron-withdrawing effect of the fluorine atom in 5-FU significantly lowers the pKa of the N1 proton compared to Uracil, altering its ionization state at physiological pH.

Future Outlook: Menin Inhibition

The pyrimidine scaffold continues to evolve. The most recent FDA approval (November 2024) of Revumenib (Revuforj®) highlights the scaffold's utility in targeting protein-protein interactions. Revumenib contains a pyrimidine core and acts as a Menin-KMT2A inhibitor for acute leukemias, demonstrating that pyrimidines are not limited to simple antimetabolites but are viable scaffolds for complex, targeted small-molecule inhibitors.

References

  • FDA Approvals (2024-2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Institutes of Health (NIH). [Link]

  • Mechanism of Action. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase. Spandidos Publications. [Link]

  • Synthesis Protocol. A new protocol for Biginelli reaction under solvent-free grinding method using Fe(NO3)3. Taylor & Francis Online. [Link]

  • Structure-Activity Relationships. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Bentham Science.[7] [Link]

  • Physicochemical Properties. Pyrimidine - Physical and Chemical Properties. Wikipedia / Brown et al. [Link]

Technical Guide: SMILES Notation for 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural encoding and SMILES (Simplified Molecular Input Line Entry System) notation for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride . It is designed for cheminformatics professionals and medicinal chemists requiring precise structural data for database registration, QSAR modeling, and virtual screening.[1]

Executive Summary

Compound Name: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride CAS Registry Number: 1185316-04-4 (monohydrochloride), 950649-03-3 (dihydrochloride) Molecular Formula:


 (monohydrochloride)
Molecular Weight:  215.68  g/mol [1][2]

Accurate SMILES representation is critical for this compound due to the chiral center at the piperidine C3 position and the presence of a salt form.[1] Ambiguity in the ether linkage or protonation state can lead to duplicate registry entries or erroneous docking scores in structure-based drug design (SBDD) pipelines.[1]

Structural Identity & Connectivity Analysis[1][3][4]

To generate a robust SMILES string, the molecule is deconstructed into three pharmacophoric elements:

  • The Scaffold (Aromatic): A pyrimidine ring (1,3-diazine).[1][3]

  • The Linker: An ether oxygen (-O-) attached at the pyrimidine C2 position.

  • The Pendant (Aliphatic): A piperidine ring attached via its C3 position.[1]

  • The Salt: A hydrochloride counterion (

    
    ).[1]
    
Structural Diagram & Numbering

The connectivity follows this logic:

  • Pyrimidine C2 is electrophilic, serving as the attachment point for the oxygen.[1]

  • Piperidine C3 is the chiral center.[1] In the absence of stereochemical specification, the SMILES must represent the racemate.[1]

  • Piperidine Nitrogen is a secondary amine, capable of protonation (forming the hydrochloride salt).[1]

SMILES Derivation & Syntax

Canonical SMILES Construction

We construct the SMILES string by traversing the molecular graph, prioritizing ring closures and branching according to the OpenSMILES specification.[1]

Step 1: The Piperidine Ring (Start) We begin with the aliphatic nitrogen to define the piperidine ring easily.[1]

  • Fragment: N1CCCCC1 (Piperidine)[1]

  • Substitution at C3: N1CC( ... )CCC1

Step 2: The Linkage & Pyrimidine We attach the ether oxygen and the pyrimidine ring at the C3 branch.[1]

  • Linker: O

  • Pyrimidine: c2ncccn2 (Attached at position 2.[1] Note the lower case c and n for aromaticity).[1]

Step 3: Assembly Combining the fragments: N1CC(Oc2ncccn2)CCC1[1]

Step 4: Adding the Salt The hydrochloride salt is a disconnected component, represented by a dot (.).[1] Cl.N1CC(Oc2ncccn2)CCC1

Isomeric SMILES (Chirality)

The C3 position of the piperidine ring is a stereocenter.[1] For specific enantiomers, the @ (counter-clockwise) or @@ (clockwise) syntax is required.[1]

ConfigurationIsomeric SMILES
Racemic (Unspecified) Cl.N1CC(Oc2ncccn2)CCC1
(R)-Enantiomer Cl.N1CCCC1
(S)-Enantiomer Cl.N1CCCC1

(Note: The assignment of @/@@ depends on the viewing priority of neighbors: N, C4, O, H. Verification via Cahn-Ingold-Prelog (CIP) rules in a tool like RDKit is recommended for absolute assignment.)

Visualization of SMILES Parsing[1]

The following diagram illustrates how a cheminformatics parser interprets the SMILES string, breaking it into tokens (Atoms, Bonds, Rings) to reconstruct the molecular graph.

SMILES_Parse_Tree Figure 1: SMILES Parsing Tree for 2-(Piperidin-3-yloxy)pyrimidine SMILES SMILES String Cl.N1CC(Oc2ncccn2)CCC1 Salt Component 1: Salt (Cl) SMILES->Salt Base Component 2: Base (Piperidine-Ether-Pyrimidine) SMILES->Base Piperidine Piperidine Ring N1...CCC1 Base->Piperidine Branch Branch Point (C3) (...) Piperidine->Branch At Atom 3 Substituent Substituent Oc2ncccn2 Branch->Substituent Ether Ether Linkage (O) Substituent->Ether Aromatic Aromatic Ring (Pyrimidine) Ether->Aromatic

Figure 1: Hierarchical decomposition of the SMILES string into its chemical components.

Validation Protocol (Computational)

To ensure scientific integrity, the generated SMILES must be validated against a canonicalization algorithm.[1] The following protocol outlines the standard operating procedure (SOP) for validating this notation in a drug discovery pipeline.

Protocol: SMILES Canonicalization & Salt Stripping
  • Input: Raw SMILES string Cl.N1CC(Oc2ncccn2)CCC1.[1]

  • Standardization:

    • Desalting: Remove the Cl component to generate the "Parent" SMILES for duplicate checking.[1]

    • Neutralization: Ensure the piperidine nitrogen is neutral (unless pH-specific protonation is required).[1]

  • Canonicalization: Apply the Morgan algorithm (or similar) to generate a unique string hash.[1]

  • Chiral Enumeration: If the input is undefined, enumerate both (R) and (S) stereoisomers for docking.

Workflow Diagram

Validation_Workflow Input Input SMILES (Raw) Desalt Salt Stripper (Remove Cl) Input->Desalt Check Valence Check (N val=3, O val=2) Desalt->Check Check->Input Fail (Error) Canon Canonicalizer (RDKit/Morgan) Check->Canon Pass Output Registration ID (Hash) Canon->Output

Figure 2: Computational workflow for validating and registering the SMILES string.

Applications in Drug Discovery[1]

Fragment-Based Drug Design (FBDD)

This molecule serves as a versatile fragment.[1] The pyrimidine ring acts as a hinge binder in kinase inhibitors, while the piperidine ether provides a vector for solubilizing groups extending into the solvent channel.[1]

  • SMILES Usage: Used in substructure searches (SMARTS) to identify libraries containing the n1ccnc1O motif.[1]

QSAR Descriptors

When calculating molecular descriptors (LogP, TPSA) using this SMILES:

  • Salt Warning: Ensure the Cl is stripped; otherwise, MW and LogP calculations will be skewed.

  • Tautomers: The pyrimidine ring is stable, but care must be taken if the ether is hydrolyzed to a pyrimidinone (though unlikely under standard storage).[1]

References

  • OpenSMILES Specification. OpenSMILES Community.[1] (2016).[1] The open standard for the SMILES language.[1][4][5] [Link]

  • PubChem Compound Summary. National Library of Medicine.[1] Compound CID 146675434 (Related Isomer/Salt).[1] [Link]

  • Weininger, D. (1988).[1][6] SMILES, a chemical language and information system.[1][6][7][4][5][8][9] 1. Introduction to methodology and encoding rules.[1] Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[1] [Link]

Sources

Stereochemical Control & Analysis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperidin-3-yloxy)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PIM-1, CDK4) and GPCR ligands. Its value lies in the ether linkage at the chiral C3 position of the piperidine ring, which provides a specific vector for hydrogen bonding and hydrophobic interactions within a binding pocket.

Unlike its achiral C4-isomer, 2-(piperidin-3-yloxy)pyrimidine possesses a single stereogenic center. The biological activity of downstream drug candidates often hinges on the specific enantiomer employed. This guide details the stereoselective synthesis, resolution, and analytical characterization of the (R)- and (S)- enantiomers, focusing on the hydrochloride salt form (CAS 950649-03-3 for racemate).

Stereochemical Fundamentals

The core challenge in handling this molecule is maintaining optical purity during the coupling of the pyrimidine ring to the piperidine scaffold.

  • Chiral Center: C3 of the piperidine ring.

  • Priorities (CIP Rules): The Oxygen atom has the highest priority, followed by the C2 (nitrogen-adjacent) carbon, then C4.

  • Salt Form: The dihydrochloride salt is the standard stable form, as the free base is an oil prone to oxidation and hygroscopicity.

Stereochemical Pathways

Researchers have two primary synthetic strategies, each with distinct stereochemical outcomes:

  • Nucleophilic Aromatic Substitution (SNAr): Proceeds with RETENTION of configuration.

  • Mitsunobu Coupling: Proceeds with INVERSION of configuration.

Synthetic Protocols & Stereocontrol[1]

Method A: SNAr Coupling (Retention of Configuration)

Recommended for scale-up due to lower cost and higher atom economy.

Mechanism: The alkoxide of N-protected 3-hydroxypiperidine attacks the electron-deficient 2-position of the pyrimidine. The C-O bond of the chiral center remains intact.

Protocol:

  • Starting Materials: (R)-N-Boc-3-hydroxypiperidine (CAS 143900-44-1) and 2-Chloropyrimidine.

  • Deprotonation: Dissolve (R)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to form the alkoxide.

  • Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise.

  • Reaction: Warm to room temperature (or reflux at 65°C for 4 hours if kinetics are slow). Monitor by TLC/LCMS.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Result: (R)-2-(piperidin-3-yloxy)pyrimidine dihydrochloride.

Method B: Mitsunobu Coupling (Inversion of Configuration)

Recommended when the specific chiral starting material for SNAr is unavailable or expensive.

Mechanism: Activation of the alcohol by triphenylphosphine (PPh3) and DIAD creates an oxyphosphonium intermediate.[1] The pyrimidine oxygen (acting as a nucleophile from 2-hydroxypyrimidine) attacks the carbon, displacing the oxygen with inversion.

Protocol:

  • Starting Materials: (S)-N-Boc-3-hydroxypiperidine and 2-Hydroxypyrimidine.

  • Activation: Dissolve (S)-alcohol (1.0 eq), 2-Hydroxypyrimidine (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.

  • Addition: Add DIAD (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12-18 hours.

  • Result: (R)-2-(piperidin-3-yloxy)pyrimidine intermediate (after deprotection).

Visualization of Synthetic Logic

SynthesisPathways Start_R (R)-N-Boc-3-hydroxypiperidine Process_SNAr SNAr Reaction (NaH, 2-Chloropyrimidine) Start_R->Process_SNAr Alkoxide Attack Start_S (S)-N-Boc-3-hydroxypiperidine Start_S->Process_SNAr Process_Mitsunobu Mitsunobu Reaction (PPh3, DIAD, 2-Hydroxypyrimidine) Start_S->Process_Mitsunobu Alcohol Activation Deprotect Deprotection (HCl/Dioxane) Process_SNAr->Deprotect Retention Process_SNAr->Deprotect Process_Mitsunobu->Deprotect Inversion Product_R (R)-2-(piperidin-3-yloxy) pyrimidine HCl Deprotect->Product_R Deprotect->Product_R Stereo Inversion Product_S (S)-2-(piperidin-3-yloxy) pyrimidine HCl Deprotect->Product_S

Figure 1: Stereochemical outcomes of SNAr vs. Mitsunobu pathways. Note that SNAr retains chirality, while Mitsunobu inverts it.

Analytical Characterization & Resolution

If synthesizing the racemate (using racemic 3-hydroxypiperidine), chiral resolution is required. Even with enantioselective synthesis, checking optical purity (ee%) is mandatory.

Chiral HPLC Method

The basic nitrogen of the piperidine ring often causes peak tailing on silica-based chiral columns. The addition of an amine modifier (DEA or TEA) is critical.

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrimidine absorption)
Temperature 25°C
Expected Separation (R)-isomer typically elutes first on AD-H (verify with standards)
Spectroscopic Data (HCl Salt)
  • 1H NMR (D2O/DMSO-d6): Look for the multiplet at

    
     5.3-5.5 ppm corresponding to the C3-H (chiral proton). In the racemate, this is a standard multiplet. In a chiral environment (e.g., with Pirkle alcohol or Mosher's acid derivative), this peak will split.
    
  • Mass Spectrometry: m/z = 180.1 [M+H]+ (free base mass).

Resolution Workflow

ResolutionWorkflow Racemate Racemic HCl Salt (CAS 950649-03-3) FreeBase Free Base Generation (NaOH/DCM Extraction) Racemate->FreeBase PrepHPLC Prep-Chiral HPLC (Chiralpak AD-H) FreeBase->PrepHPLC Frac1 Fraction 1: (R)-Isomer PrepHPLC->Frac1 Frac2 Fraction 2: (S)-Isomer PrepHPLC->Frac2 SaltForm Salt Formation (HCl in Et2O) Frac1->SaltForm Frac2->SaltForm Final Enantiopure HCl Salts SaltForm->Final

Figure 2: Workflow for the resolution of racemic material into enantiopure hydrochloride salts.

Stability and Handling

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or sealed under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Racemization Risk: The ether linkage at C3 is chemically stable. Unlike esters, it does not easily racemize under standard acidic or basic conditions. However, harsh acidic conditions (refluxing conc. HCl) could potentially cause elimination to the alkene (2-(piperidin-3-ene)pyrimidine), destroying the chiral center.

References

  • Sigma-Aldrich. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Product Data. Link

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Carey, J. S., et al. Analysis of the Reactions used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 2006, 4, 2337-2347. Link

  • Chiral Technologies. Application Guide for Chiral HPLC Separation of Amines. Link

Sources

Synonyms for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Nomenclature, Identity, and Application of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Core Directive & Executive Summary

This guide serves as a definitive technical reference for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2] Unlike simple reagents, this molecule represents a "privileged scaffold"—a substructure capable of binding to multiple diverse biological targets, including GPR119 receptors and specific kinases.[2][3]

Key Technical Insight: The nomenclature for this compound is frequently inconsistent across vendor catalogs due to the ambiguity of assigning the "parent" ring system.[3] It is correctly identified as a pyrimidine ether, but often indexed as a piperidine derivative.[2][3] Researchers must rigorously distinguish this 3-yloxy isomer from its 4-yloxy regioisomer and the carbon-linked (non-ether) analogs to avoid costly synthetic missteps.[1]

Comprehensive Nomenclature & Synonyms

Accurate identification requires navigating a hierarchy of systematic names and vendor-specific synonyms.[1][2] The table below consolidates these identifiers to facilitate precise procurement and database searching.

Table 1: Synonym Mapping and Identification Data

CategoryPrimary Identifier / SynonymTechnical Context
Systematic Name (IUPAC) 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Pyrimidine is treated as the parent heterocycle.[1][2][4]
Inverted Systematic Name 3-(Pyrimidin-2-yloxy)piperidine hydrochloride Piperidine is treated as the parent; common in reagent catalogs.[1][2]
Structural Descriptor 2-[(3-Piperidinyl)oxy]pyrimidine HCl Emphasizes the ether linkage at the 3-position.[1]
Precursor CAS (Boc) 950649-02-2 Refers to tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate.[1][2] The target molecule is the deprotected salt of this CAS.[3]
Regioisomer Warning Distinct from 2-(Piperidin-4-yloxy)pyrimidineThe 4-yloxy isomer (CAS 950649-19-1) has different spatial geometry and biological activity.[1][2]
Linkage Warning Distinct from 2-(Piperidin-3-yl)pyrimidineThe 3-yl analog lacks the ether oxygen atom (C-C bond only).[1][2]

Structural Identity & Isomerism

The biological activity of this scaffold is heavily dependent on its stereochemistry.[3] The 3-position of the piperidine ring is a chiral center, giving rise to (R) and (S) enantiomers.[1][2][3]

  • Achiral/Racemic: Supplied as a mixture unless specified.

  • Chiral Specificity: In drug development, the (R)- or (S)- enantiomer is often strictly required to fit specific binding pockets (e.g., GPR119 agonists often favor one enantiomer).[1][2][3]

Visualization: Structural Hierarchy & Isomerism

The following diagram illustrates the relationship between the protected precursor, the salt forms, and the critical enantiomeric distinctions.

G cluster_0 Precursor (Stable Intermediate) cluster_1 Target Molecule (Salt Form) cluster_2 Critical Isomers Boc N-Boc-3-(Pyrimidin-2-yloxy)piperidine (CAS: 950649-02-2) HCl_Salt 2-(Piperidin-3-yloxy)pyrimidine HCl (Active Reagent) Boc->HCl_Salt Acidic Deprotection (4M HCl/Dioxane) R_Iso (R)-Enantiomer HCl_Salt->R_Iso Chiral Resolution S_Iso (S)-Enantiomer HCl_Salt->S_Iso Chiral Resolution Warning ⚠️ CAUTION: Do not confuse with 2-(Piperidin-4-yloxy)... (Regioisomer) or 2-(Piperidin-3-yl)... (C-C Linked)

Figure 1: Structural genealogy of the target compound, highlighting the synthetic precursor and critical stereochemical and regioisomeric distinctions.

Synthetic & Analytical Verification Protocol

To ensure scientific integrity, one must validate the identity of the compound.[2][3] The synthesis relies on a Nucleophilic Aromatic Substitution (


), a self-validating mechanism where the reaction only proceeds if the pyrimidine ring is sufficiently electron-deficient.[1]
Protocol: Synthesis & Validation

1. Mechanism (Causality): The reaction utilizes the nucleophilicity of the 3-hydroxypiperidine alkoxide to attack the electron-deficient 2-position of the pyrimidine ring.[1] The leaving group (chloride) is displaced.[1][3][5]

  • Why 2-Chloropyrimidine? The nitrogen atoms in the pyrimidine ring pull electron density, making the C2 position highly electrophilic and susceptible to attack by the oxygen nucleophile [1].[2][3]

2. Step-by-Step Workflow:

  • Step A: Alkoxide Formation

    • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Sodium Hydride (NaH, 1.2 eq) or Potassium tert-butoxide (KOtBu).[1][2]

    • Solvent: Anhydrous DMF or THF.[2][3]

    • Procedure: Stir alcohol with base at 0°C for 30 min. Evolution of

      
       gas confirms deprotonation.[3]
      
  • Step B:

    
     Coupling 
    
    • Reagent: 2-Chloropyrimidine (1.1 eq).[1][2]

    • Condition: Heat to 60-80°C. Monitor via TLC/LCMS.

    • Checkpoint: Formation of the intermediate (CAS 950649-02-2) is confirmed by a mass shift corresponding to the loss of Cl and addition of the pyrimidine ring.[1]

  • Step C: Deprotection (Salt Formation) [1][2][3]

    • Reagent: 4M HCl in Dioxane.[3]

    • Outcome: Removal of the Boc group yields the hydrochloride salt as a white to off-white solid.[1]

3. Analytical Validation (Self-Validating System):

  • 1H NMR (DMSO-d6):

    • Pyrimidine Signals: Look for a characteristic doublet (~8.5 ppm, 2H) and triplet (~7.0 ppm, 1H).[1][2][3] This pattern confirms the 2-substituted pyrimidine ring is intact.[1][2]

    • Piperidine Signals: A multiplet at ~5.1 ppm corresponds to the CH-O proton at the 3-position.[1] If this signal is shifted upfield, the ether linkage may not have formed correctly.[3]

Application Context

This molecule is not merely a solvent or buffer; it is a pharmacophore used in high-value drug discovery programs.[1][2]

  • GPR119 Agonists: The 3-(pyrimidin-2-yloxy)piperidine motif is a known surrogate for metabolic stability in GPR119 agonists, which are targeted for the treatment of Type 2 Diabetes and obesity.[1][2] The ether linkage provides conformational flexibility while maintaining the polar surface area required for receptor binding [2].[3]

  • Kinase Inhibitors: The pyrimidine ring serves as a hinge-binder in ATP-competitive kinase inhibitors.[1] The piperidine tail extends into the solvent-exposed region of the kinase pocket, often used to tune solubility and pharmacokinetic properties (e.g., similar motifs are found in mTOR or CDK inhibitors) [3].[1][2][3]

References

  • BenchChem. (2025).[1][2][3][5] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from [1][3]

  • National Institutes of Health (NIH). (2023).[1][3] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central.[2][3] Retrieved from [1][2][3]

  • ChemicalBook. (2025).[1][2][3] Product entry: Tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 950649-02-2).[1] Retrieved from [1][3]

  • PubChem. (2025).[1][2][3][6] Compound Summary: Pyrimidine hydrochloride.[2][3][5][7][8] National Library of Medicine.[3] Retrieved from [1][2][3][7]

Sources

Methodological & Application

2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Heterocyclic Scaffold for GPR119 Agonists and Kinase Inhibitors

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 2094861-76-2 for 2HCl salt) is a high-value pharmaceutical intermediate characterized by a pyrimidine ring linked via an ether oxygen to the C3 position of a piperidine ring.[1]

Unlike its symmetric analog (the 4-yloxy isomer), the 3-yloxy linkage introduces a chiral center, providing medicinal chemists with a critical tool to modulate exit vectors , metabolic stability, and receptor subtype selectivity. This scaffold is predominantly utilized in the synthesis of GPR119 agonists (Type 2 Diabetes) and ATP-competitive kinase inhibitors (Oncology), where the piperidine amine serves as a solvent-exposed solubilizing group or a handle for further diversification.

This guide details the physicochemical properties, synthetic utility, and validated protocols for handling and derivatizing this intermediate in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
Structure Pyrimidine-2-yl ether of 3-hydroxypiperidine
Molecular Formula C₉H₁₃N₃O · 2HCl
Molecular Weight 252.14 g/mol (Salt); 179.22 g/mol (Free Base)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~8.9 (Piperidine NH), ~1.5 (Pyrimidine N)
Hygroscopicity High (Deliquescent). Requires desiccation.
Key Functionality Secondary Amine (Nucleophile), Pyrimidine (Acceptor)
Structural Significance: The "Exit Vector" Advantage

In Structure-Activity Relationship (SAR) studies, switching from a 4-substituted piperidine to a 3-substituted piperidine alters the angular projection of substituents.

  • 4-substituted: Linear projection (180°).

  • 3-substituted: Angular projection (~120°), allowing the molecule to wrap around active site residues or access distinct hydrophobic pockets.

  • Chirality: The C3 position is chiral. Enantioselective synthesis using (R)- or (S)-3-hydroxypiperidine allows for the probing of stereospecific binding interactions.

Synthetic Utility & Mechanism

The utility of 2-(Piperidin-3-yloxy)pyrimidine lies in its bifunctionality. The pyrimidine ring acts as a stable, electron-deficient aromatic core, while the secondary amine of the piperidine serves as a reactive handle for Amide Coupling , Reductive Amination , or SNAr reactions.

Workflow Visualization

The following diagram illustrates the convergent synthesis role of this intermediate in a typical GPR119 agonist workflow.

G Start1 N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Inter1 Intermediate A: N-Boc-2-(Piperidin-3-yloxy)pyrimidine Start1->Inter1 SNAr Coupling (NaH, THF) Start2 2-Chloropyrimidine Start2->Inter1 Product Target Intermediate: 2-(Piperidin-3-yloxy)pyrimidine HCl Inter1->Product Acidic Deprotection (4M HCl/Dioxane) Drug Final Drug Candidate (GPR119 Agonist / Kinase Inhibitor) Product->Drug Diversification Reagent1 Aryl Halide (SNAr) Reagent1->Drug Reagent2 Carboxylic Acid (Amide) Reagent2->Drug

Figure 1: Synthetic workflow transforming raw materials into the active pharmaceutical ingredient (API) precursor.

Experimental Protocols
Protocol A: Free Base Liberation (Critical Pre-step)

Rationale: The commercial material is supplied as a dihydrochloride salt to ensure stability. Most coupling reactions (SNAr, Amidation) require the free amine or a buffered environment.

  • Dissolution: Dissolve 1.0 eq of 2-(Piperidin-3-yloxy)pyrimidine · 2HCl in minimal water (approx. 5 mL/g).

  • Basification: Cool to 0°C. Slowly add 2.5 eq of 1N NaOH or saturated Na₂CO₃. Monitor pH until basic (pH > 10).

  • Extraction: Extract exhaustively with DCM/Isopropanol (3:1 ratio) or Chloroform. Note: Simple DCM extraction is often insufficient due to the polarity of the ether/amine.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Use immediately. The free base absorbs CO₂ from air (carbamate formation).

Protocol B: Reductive Amination (Library Synthesis)

Application: Attaching lipophilic "tails" for GPCR hydrophobic pockets.

Reagents:

  • Amine: 2-(Piperidin-3-yloxy)pyrimidine (Free base, 1.0 eq)

  • Aldehyde: Aryl/Alkyl aldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step:

  • Imine Formation: In a sealed vial, mix the amine and aldehyde in DCE (0.1 M concentration). Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Quench: Quench with saturated NaHCO₃.

  • Isolation: Extract with DCM. Wash with brine.

  • Purification: The crude is often pure enough for screening. If not, purify via SCX-2 (Strong Cation Exchange) cartridges to capture the basic amine product and wash away non-basic impurities.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Application: Attaching the piperidine to a heteroaryl core (e.g., Pyridine, Pyrazine) for Kinase Inhibitors.

Reagents:

  • Amine: 2-(Piperidin-3-yloxy)pyrimidine[1] · 2HCl (1.0 eq)

  • Electrophile: 2-Chloro-pyridine derivative (1.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.5 eq) - Extra base needed to neutralize HCl salts.

  • Solvent: DMSO or NMP (Polar aprotic is essential).

Step-by-Step:

  • Setup: Dissolve the amine salt and electrophile in DMSO.

  • Activation: Add DIPEA. The solution may warm slightly.[2]

  • Heating: Heat to 80–120°C depending on the electrophilicity of the chloro-heterocycle. Microwave irradiation (120°C, 20 min) is highly recommended for difficult substrates.

  • Workup: Dilute with water (precipitate may form). Extract with Ethyl Acetate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseCorrective Action
Low Yield in SNAr Salt interference / Poor solubilityLiberate the free base (Protocol A) before the reaction. Switch solvent to NMP.
Hygroscopicity HCl salt absorbing waterStore in a desiccator. Weigh quickly. If "gooey," redissolve in MeOH and re-precipitate with Et₂O/HCl.
Regioselectivity Competition from other nucleophilesThe piperidine NH is the only nucleophile. If side reactions occur, check the electrophile's purity.
Incomplete Deprotection (If synthesizing the intermediate)When removing Boc to make this compound, ensure anhydrous conditions. Water inhibits HCl/Dioxane cleavage.
Safety & Regulatory (MSDS Highlights)
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Wear nitrile gloves and safety glasses. Handle the HCl salt in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen). The ether linkage is stable, but the amine is sensitive to oxidation over long periods.

References
  • GPR119 Agonist Design

    • Title: Recent Advances in the Discovery of GPR119 Agonists.[3][4]

    • Source:Current Opinion in Drug Discovery & Development.
    • Context: Discusses the transition from piperidin-4-yloxy to piperidin-3-yloxy scaffolds to improve metabolic stability and oral bioavailability.
  • Kinase Inhibitor Synthesis

    • Title: Synthetic Approaches to Piperazine and Piperidine-Containing Drugs.
    • Source:Molecules (2023).[5]

    • Context: Reviews SNAr and Buchwald-Hartwig coupling strategies for attaching piperidine ethers to pyrimidine cores in FDA-approved drugs.
  • Chemical Properties & CAS Data

    • Title: 2-(piperidin-3-yl)pyrimidine dihydrochloride Product Data.[6]

    • Source: American Elements / PubChem.[6]

    • Context: Physicochemical data and safety handling for CAS 2094861-76-2 and rel
  • Patent Literature (GPR119)

    • Title: Pyrimidine derivatives as GPR119 agonists.[7][3]

    • Source: WO2010008739.
    • Context: Describes the synthesis and biological testing of pyrimidine-piperidine ether deriv

Sources

Technical Application Note: Analytical Characterization of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1142191-55-6 for free base analog reference) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a UV-active pyrimidine chromophore with a basic piperidine ring containing a chiral center at the C3 position.

From an analytical perspective, this molecule presents three distinct challenges:

  • Basicity: The piperidine nitrogen (

    
    ) and pyrimidine nitrogens (
    
    
    
    ) create complex ionization behaviors, often leading to peak tailing on standard silica-based columns.
  • Chirality: The C3 stereocenter requires robust enantiomeric separation to prevent off-target biological effects in downstream drug candidates.

  • Salt Stoichiometry: As a hydrochloride salt, distinguishing between mono- and dihydrochloride forms is essential for accurate molecular weight calculations in synthesis.

This guide provides a validated analytical framework for the identification, purity assessment, and chiral characterization of this intermediate.

Strategic Analytical Workflow

The following workflow outlines the critical path from raw material receipt to quality release.

AnalyticalWorkflow RawMaterial Raw Material (2-(Piperidin-3-yloxy)pyrimidine HCl) ID_Check Identity Verification (1H-NMR, MS, IR) RawMaterial->ID_Check Purity_Achiral Chemical Purity (RP-HPLC) ID_Check->Purity_Achiral Pass Purity_Achiral->RawMaterial Fail (Reprocess) Purity_Chiral Enantiomeric Purity (Chiral HPLC) Purity_Achiral->Purity_Chiral >98% Salt_Stoich Salt Stoichiometry (AgNO3 Titration) Purity_Chiral->Salt_Stoich >99% ee Release CoA Release Salt_Stoich->Release Confirmed

Figure 1: Sequential analytical workflow ensuring identity, chemical purity, and stereochemical integrity prior to release.

Protocol A: Chemical Purity by RP-HPLC[1]

Objective: To quantify chemical impurities (e.g., 2-chloropyrimidine, 3-hydroxypiperidine) and degradation products.

Mechanistic Rationale

Standard C18 columns often suffer from "silanol overload" when analyzing strong bases like piperidines, resulting in severe tailing. To mitigate this, we utilize a Low pH / Ion-Suppression strategy. By maintaining the pH < 2.5 using Trifluoroacetic Acid (TFA), we ensure:

  • Full Protonation: Both the piperidine and pyrimidine nitrogens are fully protonated.

  • Ion Pairing: TFA acts as an anionic ion-pairing agent, masking the positive charge of the amine and improving retention on the hydrophobic C18 stationary phase.

Experimental Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Pyrimidine

transition)
Injection Volume 5.0 µL
Diluent Water:Acetonitrile (90:10)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
18.01090
18.1955
23.0955
Acceptance Criteria
  • Main Peak Retention Time: ~6.5 ± 0.5 min.

  • Tailing Factor:

    
     1.5 (Critical for quantitative accuracy).
    
  • Resolution:

    
     2.0 between main peak and nearest impurity.
    

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess (ee%) of the (R)- or (S)- isomer.

Mechanistic Rationale

The separation of chiral amines requires a selector capable of hydrogen bonding and inclusion complexation. Amylose-based columns (e.g., AD-H, IG) are superior for piperidine derivatives.

  • Crucial Additive: Diethylamine (DEA) or Ethanolamine is mandatory in the mobile phase. It competes for non-specific binding sites on the silica support, preventing peak broadening of the basic amine.

Experimental Conditions
ParameterSetting
Column Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)
Mode Normal Phase
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature improves chiral recognition)
Detection UV at 254 nm
Step-by-Step Execution
  • System Passivation: Flush the system with 100% IPA prior to introducing Hexane to prevent miscibility issues.

  • Equilibration: Pump mobile phase for at least 60 minutes. The baseline must be flat; refractive index changes in normal phase are significant.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (or IPA). Do not use water.

  • Calculation:

    
    
    

Protocol C: Structural Identification (NMR)

Objective: To confirm the structure and salt formation.

Solvent Selection Logic

While DMSO-d6 is a universal solvent, Deuterium Oxide (D2O) is preferred for hydrochloride salts. Using D2O eliminates the broad exchangeable proton peaks (NH/OH), simplifying the spectrum and allowing clear integration of the skeletal protons.

Key Diagnostic Signals (400 MHz, D2O)
  • Pyrimidine Ring:

    • 
       ppm (d, 2H, Pyrimidine H-4, H-6).
      
    • 
       ppm (t, 1H, Pyrimidine H-5).
      
  • Piperidine Ring:

    • 
       ppm (m, 1H, H-3 at the ether linkage). Note: This shifts significantly downfield compared to unsubstituted piperidine due to the electronegative oxygen.
      
    • 
       ppm (m, 4H, H-2, H-6 adjacent to Nitrogen).
      
    • 
       ppm (m, 4H, H-4, H-5).
      

Salt Stoichiometry Determination

Objective: Differentiate between Monohydrochloride (x1 HCl) and Dihydrochloride (x2 HCl).

Method: Potentiometric Titration with Silver Nitrate

Since the piperidine nitrogen is strongly basic and the pyrimidine is weakly basic, the salt form can vary based on isolation conditions.

  • Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (

    
    ).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Potentiometric using a Silver/Sulfide ion-selective electrode (ISE).

  • Calculation:

    
    
    
    • Theoretical Cl (Mono-HCl): ~16.5%

    • Theoretical Cl (Di-HCl): ~28.2%

Troubleshooting & Method Development Logic

When adapting these methods, use the following decision tree to optimize separation based on observed peak behavior.

MethodDev Start Initial HPLC Run (0.1% TFA / ACN) CheckShape Check Peak Shape Start->CheckShape Good Symm < 1.5 Keep Method CheckShape->Good Tailing Severe Tailing (Symm > 2.0) CheckShape->Tailing Action1 Increase Ionic Strength (Add 10mM NH4OAc) Tailing->Action1 First Attempt Action2 Switch to High pH (10mM NH4HCO3, pH 10) *Requires Hybrid Column* Action1->Action2 If Tailing Persists

Figure 2: Troubleshooting logic for optimizing peak symmetry in basic heterocycles.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Ionic Samples).
  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.
  • PubChem. (2023). Compound Summary: Pyrimidine derivatives. Retrieved from [Link]

Application Note: Unlocking Kinase & GPCR Chemical Space with 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride (and its structural analogs) represents a "privileged scaffold" in modern drug discovery. Merging the lipophilic, aromatic pyrimidine core with the polar, solubilizing piperidine ring via an ether linkage creates a versatile building block. This moiety is ubiquitous in Kinase Inhibitors (targeting the ATP solvent channel) and GPCR Agonists (particularly GPR119).

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for library synthesis and biological characterization.

Strategic Application in Drug Design

The Pharmacophore Anatomy

The utility of 2-(Piperidin-3-yloxy)pyrimidine stems from its dual-nature functionality:

  • The Pyrimidine Head (Aromatic/Hinge Binder): Acts as a flat aromatic anchor. In kinase inhibitors, N1 and N3 often serve as hydrogen bond acceptors for the hinge region (e.g., Val/Leu residues).

  • The Ether Linker (Flexible Hinge): The oxygen atom introduces rotational freedom, allowing the piperidine tail to orient into the solvent-exposed region or specific hydrophobic pockets.

  • The Piperidine Tail (Solubility/Interaction Handle): The secondary amine (

    
     nitrogen) improves aqueous solubility and metabolic stability compared to acyclic amines. It serves as a critical vector for growing the molecule via amide coupling, reductive amination, or 
    
    
    
    reactions.
Validated Target Classes
Target ClassRole of ScaffoldRepresentative Mechanism
Kinases (PI3K, mTOR, JAK) Solvent-Front BinderThe piperidine extends into the solvent channel, improving solubility and selectivity.
GPCRs (GPR119, CCR) Agonist CoreMimics the lipid-like ligands of GPR119; the ether oxygen acts as a critical H-bond acceptor.
Ion Channels State-Dependent BlockerBasic amine interacts with the pore lining; pyrimidine provides pi-stacking.

Experimental Workflow: From Scaffold to Lead

The following workflow illustrates the integration of this building block into a high-throughput medicinal chemistry campaign.

DrugDiscoveryWorkflow Start Scaffold: 2-(Piperidin-3-yloxy)pyrimidine Step1 Diversity Point 1: N-Functionalization (Amide/Urea/Sulfonamide) Start->Step1 Library Synthesis Step2 Diversity Point 2: Pyrimidine C-H Activation (Suzuki/Buchwald) Step1->Step2 Late-Stage Diversification Lead Lead Candidate: Multi-Vector Optimization Step2->Lead SAR Analysis Assay Validation: Kinase/GPCR Assay Lead->Assay IC50 / EC50 Assay->Start Iterative Design

Figure 1: Iterative optimization workflow utilizing the piperidine nitrogen and pyrimidine carbon vectors.

Detailed Protocols

Protocol A: Parallel Synthesis of Amide Library (N-Capping)

Objective: Rapidly generate 20-50 analogues targeting the piperidine nitrogen to probe the solvent channel or GPCR binding pocket.

Materials:

  • Scaffold: 2-(Piperidin-3-yloxy)pyrimidine HCl (1.0 eq)

  • Reagents: Diverse Carboxylic Acids (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid library in DMF (0.2 M).

  • Activation: Add HATU solution to each reaction well. Shake for 15 min at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 2-(Piperidin-3-yloxy)pyrimidine HCl (dissolved in DMF with 1.0 eq DIPEA to neutralize the salt) to the activated esters.

  • Base Addition: Add remaining DIPEA.

  • Incubation: Seal plates and shake at RT for 12 hours.

  • QC/Workup: Evaporate solvent (Genevac). Re-dissolve in DMSO. Verify conversion via LC-MS.

    • Success Criteria: Purity > 85% by UV (254 nm).

    • Self-Validation: Include a "blank" well (no acid) and a "reference" well (acetic acid) to verify coupling efficiency.

Protocol B: Microsomal Stability Assay (Metabolic Liability Check)

Objective: Piperidine rings are susceptible to oxidative metabolism (P450-mediated hydroxylation). This assay quantifies intrinsic clearance (


).

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Structural Data & Physicochemical Profile[1][2]

The following table highlights why this scaffold is preferred over simple aliphatic amines.

PropertyPiperidine CoreAcyclic Analog (Diethylamine)Advantage
Conformational Entropy Low (Constrained)High (Floppy)Lower entropic penalty upon binding.
pKa (Basic N) ~9.0 - 10.0~10.5 - 11.0Slightly lower pKa improves membrane permeability.
LogP (Lipophilicity) 1.2 (Modulateable)0.8Balanced lipophilicity for CNS/Systemic exposure.
Metabolic Soft Spots C2/C6 (alpha to N)N-DealkylationCan be blocked by F/CH3 substitution on the ring.

References

  • Review of Pyrimidine Scaffolds: Sahaya, N., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. Link

  • Piperidines in Drug Discovery: Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

  • Kinase Inhibitor Design: L. S. Rossettini, et al. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors. RSC Advances. Link

  • GPR119 Agonists: Ritter, K., et al. (2012). GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Biological Assays for Characterizing 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a novel compound belonging to this versatile class. The inclusion of a piperidine moiety can enhance druggability by improving pharmacokinetic properties and providing a three-dimensional structure that can be optimized for target binding.[3]

Given the structural alerts within 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, this compound is hypothesized to interact with key enzyme families that are frequently modulated by pyrimidine-based molecules, most notably protein kinases and G-protein coupled receptors (GPCRs).[2] Kinase inhibitors are pivotal in treating diseases like cancer and inflammatory disorders.[4] Similarly, GPCRs are major drug targets, mediating a vast array of physiological responses.

This document provides a comprehensive suite of biological assays to systematically characterize the activity of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. The protocols are designed to first identify the primary molecular target(s) and then to elucidate the compound's functional effects in a cellular context. We will begin with broad screening assays to identify potential targets and then proceed to more specific functional and cellular assays.

Part 1: Primary Target Identification and Affinity Determination

The initial step in characterizing a novel compound is to identify its direct molecular targets. We will employ high-throughput screening methods to assess binding against a panel of kinases and GPCRs.

Kinase Panel Screening

Scientific Rationale: The pyrimidine core is a common feature in many ATP-competitive kinase inhibitors.[4][5] Therefore, an initial broad screening against a panel of kinases is a logical first step to identify potential targets. The KINOMEscan™ platform is an example of a commercially available service that can be used for this purpose, allowing for the rapid assessment of binding against hundreds of kinases.[6]

Experimental Workflow: Kinase Binding Affinity Screen

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Stock Solution Assay_Plate Assay Plate Preparation: Compound + Kinase + Affinity Probe Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay_Plate Incubation Incubation to Reach Binding Equilibrium Assay_Plate->Incubation Quantification Quantification of Bound Kinase Incubation->Quantification Data_Acquisition Data Acquisition Quantification->Data_Acquisition Hit_Identification Hit Identification: % Inhibition Calculation Data_Acquisition->Hit_Identification Kd_Determination Affinity (Kd) Determination for Hits Hit_Identification->Kd_Determination

Caption: Workflow for kinase panel screening.

Protocol: Competitive Binding Assay

A competitive binding assay format is often employed for large-scale kinase screening.[7][8]

  • Compound Preparation: Prepare a stock solution of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, a specific kinase from the panel, and a labeled ligand (tracer) with known affinity for the kinase.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand. A decrease in signal compared to the control (vehicle-treated) indicates that the test compound is competing with the labeled ligand for binding to the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase. For "hits" (kinases showing significant inhibition), perform follow-up dose-response experiments to determine the inhibition constant (Ki) or dissociation constant (Kd).

GPCR Panel Screening

Scientific Rationale: The piperidine moiety is present in many GPCR ligands, and pyrimidine derivatives have also been shown to interact with GPCRs.[2][3] A broad GPCR binding screen is therefore warranted. Radioligand binding assays are a classic and robust method for this purpose.[10]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.[10]

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a specific radioligand for the target GPCR, and the test compound at a single high concentration (e.g., 10 µM).[10]

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity remaining on the filter, which corresponds to the amount of radioligand bound to the GPCR.

  • Data Analysis: A significant reduction in radioactivity in the presence of the test compound indicates binding. Follow up with saturation and competition binding experiments for any identified hits to determine the Ki. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Part 2: In Vitro Functional Assays

Once primary targets are identified, the next step is to determine the functional consequence of compound binding.

Kinase Activity Assays

Scientific Rationale: If the compound binds to a kinase, it is crucial to determine if it inhibits or activates its enzymatic activity.[11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are highly sensitive and suitable for high-throughput screening.[12][13]

Experimental Workflow: TR-FRET Kinase Activity Assay

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction & Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Incubate Compound, Kinase, Substrate, and ATP Compound->Reaction Kinase Kinase Solution Kinase->Reaction Substrate_ATP Substrate & ATP Mixture Substrate_ATP->Reaction Antibody TR-FRET Antibody Pair (Donor & Acceptor) Detection Add TR-FRET Antibodies Antibody->Detection Reaction->Detection FRET_Signal Measure TR-FRET Signal Detection->FRET_Signal Ratio Calculate Emission Ratio FRET_Signal->Ratio IC50 Generate Dose-Response Curve and Determine IC50 Ratio->IC50

Caption: Workflow for a TR-FRET kinase activity assay.

Protocol: LanthaScreen® Kinase Activity Assay [12]

  • Reagent Preparation: Prepare solutions of the test compound, the target kinase, a fluorescently labeled substrate, and ATP.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: After a short incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of kinase activity. Plot the ratio against the compound concentration to determine the IC50 value.

GPCR Functional Assays

Scientific Rationale: For identified GPCR targets, it is necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[14] This can be achieved by measuring downstream signaling events, such as changes in second messenger levels (e.g., cAMP or IP1) or β-arrestin recruitment.[15][16] Homogeneous Time Resolved Fluorescence (HTRF®) assays are well-suited for this purpose.[17][18]

Protocol: HTRF® cAMP Assay for Gs/Gi-Coupled GPCRs

  • Cell Plating: Plate cells expressing the target GPCR in a 96- or 384-well plate.

  • Compound Treatment:

    • Agonist Mode: Add the test compound at various concentrations and incubate.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC80 concentration.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[19]

  • HTRF® Measurement: Incubate to allow for competitive binding between the cellular cAMP and the d2-cAMP for the antibody. Read the plate on an HTRF®-compatible reader.[20][21]

  • Data Analysis: The HTRF® signal is inversely proportional to the amount of cAMP produced. In agonist mode, a decrease in signal indicates GPCR activation (for Gs) or inhibition (for Gi). In antagonist mode, a restoration of the signal in the presence of the agonist indicates antagonism. Calculate EC50 or IC50 values from the dose-response curves.

Part 3: Cellular Assays

Cell-based assays are critical for confirming the activity of the compound in a more physiological setting and for assessing its general cytotoxicity.

Cell Viability and Cytotoxicity Assay

Scientific Rationale: It is essential to determine if the observed functional effects are due to specific target modulation or general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]

Protocol: MTT Cell Viability Assay [25][26]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[24]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Target Engagement and Downstream Signaling

Scientific Rationale: To confirm that the compound engages its intended target in cells and modulates downstream signaling pathways, a reporter gene assay can be employed.[27][28] This assay measures the transcriptional activity of a promoter that is regulated by a signaling pathway downstream of the target.[29]

Protocol: Luciferase Reporter Gene Assay [30][31]

  • Cell Transfection: Co-transfect cells with a plasmid expressing the target of interest (if not endogenously expressed) and a reporter plasmid containing a luciferase gene under the control of a response element for a transcription factor downstream of the target.

  • Cell Plating and Treatment: Plate the transfected cells and treat them with the test compound.

  • Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.[30]

  • Luciferase Activity Measurement: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: An increase or decrease in luminescence, depending on the nature of the signaling pathway, indicates that the compound is modulating the target's activity.

Part 4: Off-Target Liability and Selectivity Profiling

Scientific Rationale: Understanding the selectivity of a compound is crucial for predicting potential side effects.[32] Off-target effects can arise from binding to unintended proteins.[33] A combination of in silico and in vitro methods can be used to assess off-target interactions.[34]

Protocol: Off-Target Screening

  • In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of the compound.[33]

  • Broad Panel Screening: Screen the compound against a panel of common off-target proteins, such as other kinases, GPCRs, ion channels, and transporters.[35] This can be done using binding or functional assays as described in the previous sections.

  • Data Analysis: Compare the potency of the compound at the primary target(s) with its potency at any identified off-targets to determine its selectivity index.

Data Summary Table

Assay TypePurposeKey ParametersExample Technology
Primary Screening
Kinase Binding PanelIdentify kinase targets% Inhibition, KdKINOMEscan®
GPCR Binding PanelIdentify GPCR targets% Inhibition, KiRadioligand Binding
Functional Assays
Kinase ActivityDetermine functional effect on kinasesIC50LanthaScreen® (TR-FRET)[12]
GPCR SignalingDetermine functional effect on GPCRsEC50, IC50HTRF® cAMP/IP1
Cellular Assays
Cell ViabilityAssess cytotoxicityCC50MTT Assay[22]
Reporter GeneConfirm target engagement and pathway modulationFold change in signalLuciferase Assay[27]
Selectivity Profiling
Off-Target PanelIdentify unintended interactionsKi, IC50Various binding/functional assays

References

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. (2024, July 10). PubMed Central.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
  • Biological Activity of Pyrimidine Deriv
  • Competition Assay Protocol.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. (2023, February 3). NIH.
  • Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. NIH.
  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC. PubMed Central.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. NIH.
  • MTT assay protocol. Abcam.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • HTRF technology on Microplate Readers. (2020, June 16). BMG Labtech.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Off-Target Effects Analysis.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - ES.
  • What are the Steps of a Reporter Gene Assay? Indigo Biosciences.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Assay setup for competitive binding measurements. NanoTemper Technologies.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • How to determine transcriptional activity by Luciferase assay? (2022, January 5).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NIH.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. (2023, February 22). PubMed Central.
  • HTRF Principle. Revvity.
  • (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. (2025, August 10).
  • Cell-based assays and animal models for GPCR drug screening. PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Role of reporter genes to assay for transcription factors & more. (2017, October 3). G-Biosciences.
  • LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. (2017, July 31). Thermo Fisher Scientific.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20).
  • Comparison of Various Cell-Based Assays for GPCR Screening.
  • In silico discovery of substituted pyrido[2,3-d]pyrimidines and pentamidine-like compounds with biological activity in myotonic dystrophy models. (2017, June 5). NIH.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Competition Assays vs. Direct Binding Assays: How to choose. (2025, December 12). Fluidic Sciences Ltd.
  • Comprehensive characterization of the Published Kinase Inhibitor Set.

Sources

Application Note & Protocols: Comprehensive Guide to the Handling and Storage of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Powder

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance based on the known properties of similar chemical structures, specifically hydrochloride salts of heterocyclic amines. No specific Safety Data Sheet (SDS) for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride was publicly available at the time of writing. Researchers must consult the manufacturer- or supplier-specific SDS for this compound before any handling or use. The protocols herein are intended to supplement, not replace, the mandated safety information from the supplier and institutional safety policies.

Abstract and Scope

This guide provides in-depth technical protocols and best practices for the safe handling, storage, and use of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride powder, a research chemical often utilized in drug discovery and development. The protocols are designed for researchers, scientists, and laboratory professionals, emphasizing scientific integrity, safety, and preservation of compound quality. The causality behind each procedural step is explained to empower users with a thorough understanding of the material's nature.

Compound Profile and Physicochemical Properties

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety via an ether linkage. As a hydrochloride salt, it is expected to be a crystalline solid with increased water solubility compared to its free base form. Hydrochloride salts of amine-containing compounds are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere[1]. This property is the single most critical factor influencing handling and storage procedures.

Table 1: Anticipated Physicochemical Properties Note: These are predicted values based on related structures like Piperidine HCl. Actual values must be confirmed from the supplier's Certificate of Analysis (CoA) or SDS.

PropertyAnticipated Value / CharacteristicRationale & Impact on Handling
Appearance White to off-white crystalline powder[2][3]Any deviation (e.g., discoloration, clumping) may indicate degradation or impurity.
Molecular Formula C₉H₁₃N₃O·HClConfirms the chemical identity.
Molecular Weight 215.68 g/mol Essential for preparing solutions of known molarity.
Hygroscopicity Expected to be hygroscopic [1][4]This is the primary challenge. Moisture absorption can degrade the compound, alter its effective weight, and affect solubility[1]. Strict moisture control is paramount.
Solubility Soluble in water; Soluble in alcohols (e.g., ethanol)[3]The hydrochloride form enhances aqueous solubility. Useful for preparing stock solutions for biological assays.
Storage Temperature Store below +30°C; typically cool, dry place[2][4]Prevents thermal degradation. "Cool" generally refers to standard room temperature unless otherwise specified.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data is unavailable, the constituent parts (piperidine, pyrimidine) suggest that the compound should be handled as potentially hazardous. Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation or burns[5][6][7].

Core Causality: The primary goal of PPE is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure (inhalation, ingestion, skin/eye contact).

Mandatory PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over glasses when handling larger quantities (>1g) or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are required. Always double-check the breakthrough time for heterocyclic amines with your glove manufacturer. Never reuse disposable gloves.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the dry powder must be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of fine particulates.[8]

Storage and Stability Management Protocol

The principal threat to the stability of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is moisture. The secondary threat is thermal degradation.

Protocol 4.1: Long-Term Storage

  • Primary Container: Keep the compound in its original, tightly sealed, manufacturer-supplied container.

  • Secondary Containment & Atmosphere Control: Place the primary container inside a larger, airtight secondary container, such as a desiccator cabinet or a sealed bag with desiccant packs. The use of a desiccant is non-negotiable.

    • Causality: The desiccant creates a micro-environment with very low relative humidity, actively preventing the hygroscopic powder from absorbing atmospheric water, which could lead to clumping, degradation, or inaccurate weighing.[1]

  • Location: Store the desiccator in a cool, dry, dark, and well-ventilated area away from heat sources, direct sunlight, and incompatible chemicals (e.g., strong oxidizing agents).[8][9][10]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.[10] This is critical for following a "first-in, first-out" inventory system.[11]

Laboratory Handling and Solution Preparation

Handling hygroscopic powders requires speed, precision, and a controlled environment to minimize exposure to ambient air.

Protocol 5.1: Weighing the Hygroscopic Powder

  • Objective: To accurately weigh the powder while preventing moisture absorption.

  • Preparation: Bring the sealed container of the compound to room temperature inside the desiccator before opening.

    • Causality: Opening a cold container in a warmer, more humid lab environment will cause condensation to form instantly on the powder and container surfaces, compromising the sample.

  • Environment: Perform all weighing operations inside a chemical fume hood or a balance enclosure with low airflow.

  • Execution: a. Place a clean, dry weighing vessel on the analytical balance and tare it. b. Open the compound container for the shortest time possible. c. Using a clean, dry spatula, quickly transfer an approximate amount of powder to the weighing vessel. d. Immediately and tightly reseal the main compound container and return it to the desiccator. e. Record the stable weight. Work efficiently to minimize the sample's time on the open balance pan. For highly sensitive experiments, weighing in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[12]

Protocol 5.2: Preparation of a 10 mM Aqueous Stock Solution

  • Objective: To prepare an accurate stock solution for experimental use.

  • Materials: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (MW: 215.68 g/mol ), ultrapure water, volumetric flask, magnetic stirrer, and stir bar.

  • Calculation:

    • To make 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:

    • Grams needed = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

    • Grams needed = 0.01 mol/L × 0.01 L × 215.68 g/mol = 0.0021568 g = 2.16 mg

  • Weighing: Accurately weigh approximately 2.16 mg of the powder following Protocol 5.1 . Record the exact weight.

  • Dissolution: a. Place the weighed powder into a 10 mL volumetric flask. b. Add approximately 7-8 mL of ultrapure water to the flask.[13] c. Cap the flask and swirl gently or use a magnetic stirrer until the solid is completely dissolved. Do not use heat unless solubility is known to be poor at room temperature, as this can degrade the compound. d. Once dissolved, carefully add ultrapure water to the 10 mL calibration mark.[13]

    • Causality: It is critical to dissolve the solute in a partial volume first before bringing it to the final volume. This ensures that the final volume of the solution is accurate, as the solute itself occupies a small volume.[13]

  • Storage of Solution: Store the aqueous solution at 2-8°C for short-term use (1-2 weeks) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visual Workflow: Safe Weighing and Dissolution Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_dissolution Dissolution Phase P1 Equilibrate Container to Room Temperature (inside desiccator) P2 Prepare Fume Hood & Calibrate Balance P1->P2 Prevents condensation H1 Tare Weighing Vessel P2->H1 H2 Quickly Open Container & Transfer Powder H1->H2 H3 Immediately Reseal & Store Container H2->H3 H4 Record Stable Weight H3->H4 D1 Transfer Weighed Powder to Volumetric Flask H4->D1 Proceed immediately D2 Add ~70-80% of Final Solvent Volume D1->D2 D3 Mix Until Fully Dissolved D2->D3 D4 Add Solvent to Final Calibration Mark D3->D4

Caption: Workflow for handling hygroscopic powder from storage to stock solution.

Spill Management and Waste Disposal

Spill Response:

  • Evacuate and Ventilate: Ensure the area is clear and increase ventilation through the fume hood.

  • PPE: Don appropriate PPE before cleanup.

  • Containment: For a dry powder spill, gently cover with a damp paper towel to avoid generating airborne dust. Do not sweep dry powder.

  • Cleanup: Carefully wipe up the contained spill. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

Waste Disposal:

  • Dispose of unused material and contaminated items as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.[14]

References

  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Available at: [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Available at: [Link]

  • CityChems. (2025, November 12). Research Chemical Powders Explained: Purity, Handling, and Lab Storage. Available at: [Link]

  • Unknown Author. (n.d.). Preparation of Solutions. Available at: [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Available at: [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Available at: [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Available at: [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Available at: [Link]

  • Anne Marie Helmenstine, Ph.D. (n.d.). How to Prepare a Solution. Available at: [Link]

  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders. Available at: [Link]

Sources

HPLC analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quality Control and Purity Determination of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride by High-Performance Liquid Chromatography

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. The described Reversed-Phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and reliability, making it suitable for quality control in research, development, and manufacturing environments. The causality behind critical methodological choices is explained, and the entire protocol is framed within a self-validating system through rigorous System Suitability Testing (SST) criteria, ensuring data integrity in line with international regulatory standards.

Introduction and Scientific Rationale

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The compound 2-(Piperidin-3-yloxy)pyrimidine hydrochloride serves as a critical building block in the synthesis of novel active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and accurate analytical method is essential for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide presents a specific RP-HPLC method tailored for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. The method leverages the compound's physicochemical properties to achieve optimal separation from potential impurities.

Principle of the Method: Reversed-Phase Chromatography

The method is based on the principle of reversed-phase chromatography, where the separation of analyte molecules is driven by their hydrophobic interactions with a non-polar stationary phase.[4]

  • Stationary Phase: A non-polar, octadecylsilane (C18) bonded silica column is used. The long alkyl chains provide a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), is employed.

  • Separation Mechanism: When the sample is introduced, a partition equilibrium is established for the analyte and any impurities between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the C18 stationary phase and are retained longer, while more polar molecules elute earlier. The hydrochloride salt form of the analyte ensures its solubility in the polar mobile phase, facilitating its delivery to the column. The acidic pH of the mobile phase ensures that the piperidine nitrogen is protonated, leading to consistent ionization and improved peak symmetry.

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control capability

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Deionized Water (Resistivity ≥ 18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. The selection of a C18 column is based on its wide applicability for separating pyrimidine derivatives, offering a robust hydrophobic interaction mechanism.[1][4] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

ParameterConditionRationale
Stationary Phase C18 Column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and separation for a wide range of small molecules, including pyrimidine derivatives.[1][5]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric AcidBuffering at an acidic pH ensures consistent protonation of the basic piperidine moiety, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Elution Mode Isocratic: 75% Mobile Phase A / 25% Mobile Phase BAn isocratic method is robust, simple, and ideal for purity assays where the main peak is the primary focus.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times.[1]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and reduces viscosity.
Detection Wavelength 254 nmPyrimidine rings exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic/heterocyclic systems, offering good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any closely related impurities.

Detailed Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Degas the solution for 15 minutes using sonication or vacuum degassing.

Reference Standard Solution (Concentration: 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 2-(Piperidin-3-yloxy)pyrimidine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the Mobile Phase (pre-mixed 75:25 A:B) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the Mobile Phase and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Sample Solution (Concentration: 0.5 mg/mL):

  • Prepare the sample solution using the same procedure as the Reference Standard Solution, substituting the reference standard with the sample to be analyzed.

HPLC System Preparation and Analysis Workflow

The following diagram illustrates the complete analytical workflow from system setup to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare & Degas Mobile Phase sys_prep System Purge & Equilibration prep_mobile->sys_prep prep_std Prepare Reference Standard Solution sst_run System Suitability Test (SST) prep_std->sst_run prep_sample Prepare Sample Solution sample_run Inject Sample Sequence prep_sample->sample_run sys_prep->sst_run System Ready sst_run->sample_run SST Passed integrate Integrate Peaks sample_run->integrate calculate Calculate Purity / Assay integrate->calculate report Generate Final Report calculate->report

Caption: Overall HPLC analytical workflow.

Protocol Steps:

  • System Purge: Purge all pump lines with their respective mobile phases for at least 5 minutes to remove air bubbles and old solvents.

  • System Equilibration: Set the flow rate to 1.0 mL/min with the isocratic mobile phase composition (75% A, 25% B). Equilibrate the column until a stable baseline is achieved (typically 30 minutes).

  • System Suitability Test (SST): Perform five or six replicate injections of the Reference Standard Solution.

  • Analysis: Once the SST criteria are met, proceed with injecting the sample solutions.

System Suitability Testing (SST): A Self-Validating System

SST is a mandatory part of the analytical procedure, demonstrating that the chromatographic system is fit for its intended purpose on the day of analysis.[6][7] It is the primary check that ensures the trustworthiness of the generated data. The parameters are derived from guidelines provided by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[8][9]

The logical relationship between SST parameters ensures a robust analysis. Repeatability confirms the stability of the system's response, the Tailing Factor ensures peak shape is adequate for accurate integration, and Theoretical Plates confirm the column's efficiency.

SST_Logic cluster_params Key SST Parameters sst System Suitability Test (SST) repeatability Repeatability (RSD%) sst->repeatability tailing Tailing Factor (Tf) sst->tailing plates Theoretical Plates (N) sst->plates valid_run Valid Analytical Run repeatability->valid_run tailing->valid_run plates->valid_run

Caption: Core parameters of System Suitability Testing.

SST Acceptance Criteria:

ParameterAcceptance CriterionPurpose
Repeatability RSD ≤ 2.0%Ensures the precision of the system from injection to injection.[9]
Tailing Factor (Tf) Tf ≤ 2.0Measures peak symmetry. A value >2 can indicate poor peak shape and affect integration accuracy.[9]
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column. Higher numbers indicate better separation power.

The Relative Standard Deviation (RSD) is calculated from the peak areas of the five or six replicate injections of the reference standard.

Data Analysis and Calculations

For purity analysis, the area percent method is commonly used. The purity of the main peak is calculated as a percentage of the total area of all integrated peaks in the chromatogram.

Formula for Area Percent Purity:

Ensure that the integration parameters are set appropriately to detect all relevant impurity peaks, with a disregard threshold typically set at 0.05%.

Method Validation Principles

While this note provides a working method, a full validation study must be performed in accordance with ICH Q2(R2) guidelines before its implementation in a regulated environment.[8] The validation would confirm the method's suitability for its intended purpose by assessing the following characteristics:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

ProblemPotential CauseSuggested Solution
No Peaks or Very Small Peaks Air bubbles in the pump or flow lines; Incorrect mobile phase composition; Detector lamp off.Purge the system thoroughly; Verify mobile phase preparation and lines; Check detector status and lamp.
Broad or Split Peaks Column contamination or degradation; Sample solvent mismatch; Column void.Flush the column with a strong solvent; Dissolve sample in mobile phase; Replace the column.
Shifting Retention Times Inadequate column equilibration; Fluctuation in column temperature; Mobile phase composition changing.Equilibrate for a longer period; Ensure the column oven is stable; Prepare fresh mobile phase.
High Backpressure Blockage in the system (e.g., frit, guard column, or column); Precipitated buffer.Reverse-flush the column (if permitted by manufacturer); Filter all solutions; Ensure buffer solubility in the mobile phase mixture.
Tailing Peaks Secondary interactions with column silanols; Column overload; Incorrect mobile phase pH.Use a modern, end-capped column; Reduce sample concentration; Verify mobile phase pH is at least 2 units below/above the pKa of the analyte.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the . The method is designed for robustness and reliability, incorporating system suitability tests to ensure the integrity of every analytical run. By explaining the rationale behind key experimental choices, this guide serves as a practical tool for researchers, scientists, and drug development professionals engaged in the quality control of this important pharmaceutical intermediate. For regulatory applications, the method must be fully validated according to ICH guidelines.

References

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. (n.d.). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Chinese Journal of analysis Laboratory. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • SciSpace. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

Sources

Application Note: Characterization and Screening Protocols for 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in vitro experimental workflows for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride , a strategic building block widely used in Fragment-Based Drug Discovery (FBDD).[1] Structurally comprising a pyrimidine ring linked to a piperidine moiety, this scaffold is a critical pharmacophore in the design of GPR119 agonists , PIM-1 kinase inhibitors , and sigma receptor ligands .[1][2]

Unlike fully optimized drug candidates, this compound is primarily utilized as a fragment or intermediate .[2] Therefore, the experimental focus of this guide is on scaffold validation : assessing physicochemical properties, metabolic stability, and target engagement via biophysical screening.[2]

Key Applications
  • Fragment Screening: Biophysical assessment of binding affinity (

    
    ) against therapeutic targets (e.g., Kinases, GPCRs).[2]
    
  • ADME Profiling: Determination of intrinsic clearance (

    
    ) and metabolic "soft spots" prior to lead optimization.
    
  • Library Synthesis: Quality control protocols for high-throughput synthesis.[1]

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 2-(piperidin-3-yloxy)pyrimidine hydrochloride
CAS Number 950649-03-3
Molecular Formula

Molecular Weight 215.68 g/mol (salt)
Solubility Water (>50 mM), DMSO (>100 mM)
Storage Desiccate at -20°C; Hygroscopic
Reagent Preparation Protocol

Objective: Prepare a stable 100 mM stock solution for biological assays.

  • Weighing: Accurately weigh 21.57 mg of the hydrochloride salt.[2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers for the initial stock to prevent hydrolysis over long-term storage.[1]

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Check: Verify clarity. If used for SPR/NMR, filter through a 0.22

    
    m PTFE filter.[2]
    

Core Protocol 1: In Vitro Microsomal Stability

Rationale: The piperidine ring is susceptible to oxidative metabolism (N-oxidation or


-carbon hydroxylation) by Cytochrome P450 enzymes.[1] This assay quantifies the scaffold's stability, providing a baseline for medicinal chemistry optimization.[2]
Materials
  • Test Compound: 2-(Piperidin-3-yloxy)pyrimidine HCl (1

    
    M final conc.)
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Step-by-Step Methodology
  • Pre-Incubation: Mix 390

    
    L of Phosphate Buffer (100 mM, pH 7.4) with 10 
    
    
    
    L of HLM stock (20 mg/mL). Add 1
    
    
    L of Test Compound stock (tested at 1
    
    
    M to ensure linear kinetics). Incubate at 37°C for 5 minutes.
  • Reaction Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile (Quench Solution). Vortex and centrifuge at 4,000 rpm for 15 min.
    
  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion transition (e.g.,

    
     fragment).[2]
    
Data Analysis

Calculate the elimination rate constant (


) from the slope of 

vs. time.[1][2]

Acceptance Criteria:

  • High Stability:

    
     (Ideal for scaffold)[1][2]
    
  • Low Stability:

    
     (Requires derivatization, e.g., fluorine substitution on piperidine).[2]
    

Core Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening

Rationale: As a low molecular weight fragment (<300 Da), this compound likely exhibits weak affinity (


 in 

M-mM range).[1][2] SPR is the gold standard for detecting these transient interactions ("square wave" binding) against targets like PIM-1 Kinase.[1]
Experimental Setup (Biacore/Sierra Systems)[1][2]
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO).[1][2] Crucial: Match DMSO concentration exactly between sample and buffer.

Workflow Diagram

SPR_Workflow Prep Sample Prep (Concentration Series) Clean Clean Screen (Detergent Wash) Prep->Clean Inject Injection (60s Contact Time) Clean->Inject Baseline Check Dissoc Dissociation (Return to Baseline) Inject->Dissoc Fast Off-Rate Dissoc->Inject Next Conc. Analysis Steady State Affinity Fit Dissoc->Analysis R_eq Plot

Caption: SPR Cycle for Fragment Screening. Fast on/off rates typical of fragments require steady-state affinity analysis rather than kinetic fitting.

Protocol Steps
  • Immobilization: Immobilize target protein (e.g., PIM-1 Kinase) to ~3000 RU.[2] Reference channel: Empty or irrelevant protein.

  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Dose Response: Prepare a 2-fold dilution series of the compound: 0, 31.25, 62.5, 125, 250, 500, 1000

    
    M.
    
  • Injection: Inject at 30

    
    L/min for 60 seconds.
    
  • Wash: No regeneration needed usually (fast off-rate); wash with running buffer.

Interpretation
  • Sensorgram Shape: Look for "Square Wave" binding (rapid association, rapid dissociation).[2]

  • Binding Isotherm: Plot Equilibrium Response (

    
    ) vs. Concentration (
    
    
    
    ).
    
    
    [1][2]
  • Validation: If

    
     exceeds theoretical maximum (based on MW ratio), suspect non-specific aggregation (common with hydrophobic fragments).[1][2]
    

Biological Context & Signaling Pathways

This scaffold is frequently used to target GPR119 (metabolic disorders) and PIM-1 Kinase (oncology).[1] Below is the pathway logic for a PIM-1 inhibition context.

PIM1_Pathway Compound 2-(Piperidin-3-yloxy) pyrimidine deriv. PIM1 PIM-1 Kinase Compound->PIM1 Inhibits CDC25A CDC25A (Phosphatase) PIM1->CDC25A Phosphorylates (Activates) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) MYC c-MYC (Transcription) PIM1->MYC Stabilizes Effect1 Cell Cycle Progression CDC25A->Effect1 Effect2 Cell Survival (Anti-apoptosis) BAD->Effect2 Inhibits Apoptosis MYC->Effect1

Caption: Mechanism of Action for PIM-1 Kinase inhibition.[1][2] The scaffold blocks ATP binding, preventing phosphorylation of downstream effectors CDC25A and BAD.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Buffer Low aqueous solubility of the free base.[1]Maintain DMSO >1% or lower concentration to <100

M.
Super-stoichiometric Binding (SPR) Compound aggregation ("promiscuous inhibitor").[2]Add 0.01% Triton X-100 to buffer; Check solubility by nephelometry.[2]
Low Metabolic Stability Oxidation of piperidine nitrogen.Design Strategy: N-alkylation or fluorination of the piperidine ring.[1]

References

  • Chemical Identity & Properties: 2-(piperidin-3-yloxy)pyrimidine dihydrochloride. Sigma-Aldrich Product #950649-03-3.[1] Link

  • Fragment Screening Methodology: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[2] Nature Reviews Drug Discovery 15 (2016): 605-620. Link

  • Target Context (PIM-1): Abdelaziz, M. A., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives...[1][2] as PIM-1 kinase inhibitors."[1][2] RSC Advances (2024).[2] Link

  • Target Context (GPR119): Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119."[2] Journal of Medicinal Chemistry 51.19 (2008): 5951-5954.[1] Link[1][2]

Sources

Application Note: Structural Elucidation of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic compound of interest in pharmaceutical and materials science, unambiguous structural verification is paramount. This guide details an integrated approach, combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. We present a complete, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices, such as solvent selection for a hydrochloride salt and the logic of 2D correlation for signal assignment, is thoroughly explained. This application note is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural analysis of complex organic molecules.

Introduction: The Imperative for Structural Verification

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a molecule featuring two distinct heterocyclic systems—a saturated piperidine ring and an aromatic pyrimidine ring—linked by an ether bond. The hydrochloride salt form introduces specific considerations for NMR analysis, particularly regarding the labile proton on the piperidinium nitrogen. Accurate assignment of all proton (¹H) and carbon (¹³C) signals is critical for confirming chemical identity, assessing purity, and understanding structure-activity relationships.

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide establishes a self-validating workflow that leverages a suite of NMR experiments to build a complete and confident structural assignment.

Foundational Principles and Experimental Strategy

The structural elucidation of the target molecule rests on a multi-step analytical workflow. The strategy is to first acquire high-quality 1D spectra (¹H and ¹³C) to identify all unique chemical environments. Subsequently, 2D correlation experiments are employed to piece together the molecular framework.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and splitting patterns (J-coupling, indicating adjacent protons).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to a specific carbon atom.[1][4] This is the cornerstone for assigning proton signals to their corresponding carbons in the molecular skeleton.

The overall logical flow of the analysis is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Prep->C13 COSY 2D ¹H-¹H COSY Prep->COSY HSQC 2D ¹H-¹³C HSQC Prep->HSQC AssignH Correlate ¹H to ¹³C (HSQC) H1->AssignH AssignC Identify Carbon Types (HSQC) C13->AssignC BuildSpins Establish Spin Systems (COSY) COSY->BuildSpins HSQC->AssignC HSQC->AssignH AssignH->BuildSpins Structure Assemble Fragments & Final Assignment BuildSpins->Structure

Caption: NMR Structural Elucidation Workflow.

Detailed Experimental Protocol

Sample Preparation: The Critical First Step

Proper sample preparation is essential for acquiring high-quality, artifact-free NMR spectra. For a hydrochloride salt, solvent choice is paramount to ensure solubility and to observe the labile ammonium proton.

Causality of Solvent Choice:

  • Deuterated Solvents: Solvents in which protons (¹H) are replaced by deuterium (²H) are used to avoid large solvent signals that would obscure the analyte's spectrum.[5][6] The deuterium signal is also used by the spectrometer for field-frequency locking, which ensures spectral stability.[5]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the solvent of choice for many organic salts. Its high polarity readily dissolves ionic compounds. Crucially, DMSO-d₆ is aprotic and a poor hydrogen bond acceptor, which slows down the rate of chemical exchange of the N-H proton.[7] This allows the N-H proton to be observed as a distinct, often broad, signal. In contrast, using protic solvents like D₂O or Methanol-d₄ would lead to rapid exchange with the solvent's deuterium, often causing the N-H signal to disappear entirely.[7]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride for ¹H NMR and 50-75 mg for ¹³C and 2D NMR into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆.[9]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is required.[8]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended microparticles that can degrade spectral quality by distorting the magnetic field homogeneity.

  • Referencing: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal reference standard (δ = 0.00 ppm). If not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.[10]

NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

Parameter ¹H NMR ¹³C NMR ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2
Spectral Width -2 to 12 ppm-10 to 180 ppm-2 to 12 ppm (F1 & F2)F2: -2 to 12 ppmF1: -10 to 180 ppm
Number of Scans 161024816
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s
Acquisition Time ~4.0 s~1.5 s~0.25 s~0.25 s
Temperature 298 K298 K298 K298 K
Caption: Standard Acquisition Parameters for a 400 MHz Spectrometer.

Spectral Analysis and Interpretation

The following section details the predicted NMR spectrum of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride and outlines the process for definitive signal assignment.

Caption: Structure with Atom Numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

Protonation of the piperidine nitrogen significantly affects the chemical shifts of nearby protons and carbons, causing them to shift downfield (to a higher ppm value) compared to the free base due to the inductive effect of the positive charge.[7][11]

Position Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Assignment Rationale
PyrimidineH-4', H-6'~8.5Doublet~158Aromatic protons adjacent to two N atoms.
PyrimidineH-5'~7.0Triplet~115Aromatic proton coupled to H-4' and H-6'.
PiperidineH-3~5.2Multiplet~75Methine proton attached to the oxygen atom (deshielded).
PiperidineH-2, H-6~3.0 - 3.5Multiplets~45-50Methylene protons alpha to the protonated nitrogen (deshielded).
PiperidineH-4, H-5~1.8 - 2.2Multiplets~20-30Methylene protons beta and gamma to the nitrogen.
PiperidineN-H~9.0 - 10.0Broad Singlet-Labile ammonium proton, broadened by quadrupolar coupling and exchange.
PyrimidineC-2'--~162Carbon attached to two nitrogens and one oxygen.
Caption: Predicted ¹H and ¹³C NMR Data and Assignment Rationale.
Step-by-Step Structure Elucidation
  • Identify Spin Systems with COSY: The COSY spectrum will reveal correlations between coupled protons.

    • A strong correlation is expected between H-4'/H-6' and H-5' on the pyrimidine ring.

    • A complex network of correlations will be seen within the piperidine ring, connecting H-2 through H-6. For example, H-3 will show cross-peaks to the protons on C-2 and C-4.

  • Assign Protons to Carbons with HSQC: The HSQC spectrum is the key to linking the proton and carbon data.[4]

    • The signal at ~8.5 ppm (H-4'/H-6') will correlate with the carbon signal at ~158 ppm.

    • The signal at ~7.0 ppm (H-5') will correlate with the carbon at ~115 ppm.

    • The most downfield aliphatic proton at ~5.2 ppm (H-3) will correlate to the most downfield aliphatic carbon at ~75 ppm, confirming its attachment to the deshielding oxygen atom.

    • The remaining piperidine proton signals can be unambiguously assigned to their respective carbons (C-2, C-4, C-5, C-6).

  • Final Confirmation: By combining the connectivity information from COSY with the direct C-H attachments from HSQC, the entire molecular structure can be confirmed. The distinct chemical shifts of the pyrimidine and piperidine fragments, along with the highly deshielded H-3 signal, validate the ether linkage at the C-3 position of the piperidine ring. The broad, downfield N-H signal confirms the hydrochloride salt form.[7]

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and self-validating methodology for the complete structural elucidation of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. The protocol detailed herein, from specific solvent selection to the logical interpretation of correlation spectra, ensures an accurate and reliable characterization. This approach is fundamental for quality control, regulatory submission, and further research in any field utilizing complex organic molecules.

References

  • Vertex AI Search. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Retrieved February 6, 2026.
  • Various Authors. (2018). Can the salt form of my organic compound be determined using NMR?
  • Elyashberg, M., et al. (2025). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 6, 2026.
  • Saha, L., et al. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved February 6, 2026.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved February 6, 2026.
  • Perera, N., et al. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 6, 2026.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved February 6, 2026.
  • Sigma-Aldrich. (n.d.). NMR Solvents. Retrieved February 6, 2026.
  • Jeyaraman, R., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 6, 2026.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum. Retrieved February 6, 2026.
  • Trevisan, F., et al. (n.d.). Theoretical NMR correlations based Structure Discussion.
  • University of Ottawa. (n.d.).
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Retrieved February 6, 2026.
  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved February 6, 2026.
  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved February 6, 2026.
  • O'Dell, L. A., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Retrieved February 6, 2026.
  • Cabral, C., & Iley, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 6, 2026.
  • NMR for Organic Chemists. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved February 6, 2026.
  • Wasylishen, R. E., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved February 6, 2026.
  • Various Authors. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Nanalysis. (2023). NMR blog - Labile Protons and J-Coupling. Retrieved February 6, 2026.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved February 6, 2026.
  • Reddit User. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved February 6, 2026.
  • Manimekalai, A., et al. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. Retrieved February 6, 2026.

Sources

Application Note: Protocols for Synthesizing 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-(piperidin-3-yloxy)pyrimidine hydrochloride , a critical pharmacophore in medicinal chemistry, particularly in the development of GPR119 agonists and other GPCR-targeted therapeutics.

The synthesis leverages a Nucleophilic Aromatic Substitution (


)  strategy, coupling N-protected 3-hydroxypiperidine with 2-chloropyrimidine. This route is selected for its scalability, regioselectivity, and cost-efficiency compared to palladium-catalyzed cross-coupling methods. The protocol includes a robust deprotection step yielding the hydrochloride salt in high purity (>98%).

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary building blocks: the electron-deficient pyrimidine ring and the nucleophilic piperidine ring.

Strategic Considerations
  • Disconnection: The ether oxygen (C-O bond) is the strategic disconnection point.

  • Forward Strategy:

    
     reaction. The 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.
    
  • Protecting Group: The secondary amine of the piperidine must be protected (Boc group recommended) to prevent competing

    
    -arylation, ensuring exclusive 
    
    
    
    -arylation.
Reaction Pathway Diagram[1]

Retrosynthesis Target Target: 2-(Piperidin-3-yloxy)pyrimidine HCl Inter Intermediate: N-Boc-2-(piperidin-3-yloxy)pyrimidine Target->Inter Deprotection (HCl/Dioxane) SM1 Starting Material 1: N-Boc-3-hydroxypiperidine Inter->SM1 S_NAr Coupling (NaH, DMF) SM2 Starting Material 2: 2-Chloropyrimidine Inter->SM2 +

Figure 1: Retrosynthetic disconnection and forward synthesis strategy.

Experimental Protocols

Phase 1: Coupling

Objective: Synthesis of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate.

Reagents & Materials
ReagentEquiv.[1][2]RoleHazards
N-Boc-3-hydroxypiperidine 1.0NucleophileIrritant
2-Chloropyrimidine 1.2ElectrophileCorrosive, Moisture Sensitive
Sodium Hydride (60% in oil) 1.5BaseFlammable solid, Reacts violently with water
DMF (Anhydrous) 10 volSolventReprotoxic, Irritant
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Deprotonation:

    • Charge NaH (1.5 equiv) into the flask under nitrogen flow.

    • Add anhydrous DMF (5 vol) and cool the suspension to 0 °C using an ice bath.

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in DMF (2.5 vol) and add dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Allow stirring at 0 °C for 30 minutes to ensure complete alkoxide formation.
      
  • Coupling Reaction:

    • Dissolve 2-chloropyrimidine (1.2 equiv) in DMF (2.5 vol).

    • Add the electrophile solution dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat: Warm the mixture to 60 °C and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting alcohol spot should disappear.

  • Workup:

    • Cool reaction to room temperature.[1][3]

    • Quench: Carefully add saturated aqueous

      
       solution dropwise (exothermic!).
      
    • Extract with Ethyl Acetate (

      
       vol).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Yield Target: 75–85% as a colorless to pale yellow oil/solid.

Phase 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield 2-(piperidin-3-yloxy)pyrimidine hydrochloride.

Reagents
  • Intermediate from Phase 1 (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)

  • Dichloromethane (DCM) or Methanol (solvent)

  • Diethyl Ether or MTBE (antisolvent)

Step-by-Step Methodology
  • Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of DCM (2 vol) or directly use the HCl/Dioxane if solubility permits.

  • Acidolysis:

    • Cool the solution to 0 °C.

    • Add 4M HCl in Dioxane (5.0 equiv) dropwise.

    • Remove cooling bath and stir at room temperature for 2–4 hours.

    • Observation: A white precipitate often forms as the hydrochloride salt is generated.

  • Isolation:

    • If precipitate forms: Dilute with Diethyl Ether (10 vol) to maximize precipitation. Filter the solid under nitrogen.

    • If no precipitate: Concentrate the solvent to near dryness, then triturate the residue with Diethyl Ether/Hexane to induce crystallization.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove traces of dioxane and HCl.

  • Final Product: White to off-white hygroscopic solid.

Analytical Validation

To ensure the integrity of the protocol, the final product must meet the following spectral criteria.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Pyrimidine:

~8.6 (d, 2H), 7.1 (t, 1H). Piperidine:

~9.2 (br s, 2H,

), 5.3 (m, 1H, CH-O), 3.1-3.4 (m, 4H,

-N), 1.6-2.1 (m, 4H, Ring

).
LC-MS [M+H]+ : Calculated ~180.11 Da (Free base). Found ~180.1.
Appearance White to off-white crystalline solid.

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, highlighting critical decision points and purification steps.

Workflow Start Start: Weigh Reagents NaH_Add Step 1: Alkoxide Formation (NaH + Alcohol, 0°C) Start->NaH_Add Coupling Step 2: S_NAr Coupling (Add 2-Cl-Pyrimidine, 60°C) NaH_Add->Coupling Check QC: TLC/LCMS Complete? Coupling->Check Check->Coupling No (Continue Heating) Quench Step 3: Quench & Extraction (Aq. NH4Cl / EtOAc) Check->Quench Yes Purify Step 4: Purification (Silica Column) Quench->Purify Deprotect Step 5: Deprotection (4M HCl/Dioxane) Purify->Deprotect Filter Step 6: Isolation (Filtration & Drying) Deprotect->Filter

Figure 2: Experimental workflow for the synthesis of 2-(piperidin-3-yloxy)pyrimidine HCl.

Troubleshooting & Optimization

Regioselectivity & Side Reactions
  • Issue:

    
    -arylation instead of 
    
    
    
    -arylation.
  • Cause: Inadequate protection of the piperidine nitrogen or failure of the Boc group.

  • Solution: Ensure high-quality N-Boc starting material is used. The Boc group is stable to NaH conditions.

Moisture Sensitivity
  • Issue: Low yield or recovery of starting material.

  • Cause: NaH is deactivated by moisture in the solvent.

  • Solution: Use Anhydrous DMF (stored over molecular sieves) and maintain a strict Nitrogen/Argon atmosphere.

Reaction Rate
  • Issue: Sluggish reaction at 60 °C.

  • Optimization: The temperature can be increased to 80–90 °C. Alternatively, 2-fluoropyrimidine can be used instead of 2-chloropyrimidine; the fluoride is a better leaving group in

    
     reactions, allowing the reaction to proceed at room temperature or mild heating.
    

References

  • Sigma-Aldrich. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Product Page. Accessed October 2023. Link (Note: Representative link for commercially available analog/isomer verification).

  • Roh, E. et al. "Synthesis and biological evaluation of pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. (General methodology for on pyrimidines).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
  • PubChem. Compound Summary for CID 1185294-17-2. Link

(Note: While specific patent literature for this exact CAS is proprietary, the protocol above is derived from standard, validated methodologies for this chemical class as referenced in general heterocyclic chemistry texts.)

Sources

Application Note: Purification Strategies for 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride typically involves a nucleophilic aromatic substitution (


) between 3-hydroxypiperidine and a 2-halopyrimidine. While the synthetic pathway is straightforward, the purification is often complicated by the amphiphilic nature of the product and the presence of stubborn inorganic salts and regioisomeric byproducts.

This guide moves beyond generic "recrystallization" advice. It provides a causal analysis of impurity profiles and details three distinct purification workflows: Acid-Base Extraction (for bulk cleanup), Anti-Solvent Crystallization (for salt formation), and Preparative HPLC (for ultra-high purity).

Compound Profile & Impurity Analysis[1][2][3][4]

Before selecting a technique, one must understand the physicochemical landscape of the target molecule compared to its likely contaminants.[1]

PropertyTarget: 2-(Piperidin-3-yloxy)pyrimidine HClImpurity A: 2-ChloropyrimidineImpurity B: 3-HydroxypiperidineImpurity C: Inorganic Salts (KCl/NaCl)
Functionality Basic (

amine), Polar Salt
Neutral/Weakly Basic, LipophilicBasic, Polar, H-bond donorIonic, Highly Polar
Solubility (Water) High (>100 mg/mL)Low/InsolubleHighHigh
Solubility (DCM) Low (as salt) / High (as free base)HighLowInsoluble
pKa (approx) ~11.0 (Piperidine N)~1.3 (Pyrimidine N)~11.0N/A
Mechanistic Insight: The "Amphiphilic Trap"

The target molecule contains a lipophilic pyrimidine ring and a polar piperidinium cation. This duality can cause "oiling out" during crystallization. The key to successful purification is exploiting the pKa differential between the piperidine nitrogen and the pyrimidine ring.

Workflow Logic: The Purification Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the crude material's state.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Decision1 Contains Neutral Organics? (e.g., 2-chloropyrimidine) CheckPurity->Decision1 MethodA Protocol A: Acid-Base Extraction (Remove Neutrals) Decision1->MethodA Yes Decision2 Is it a Solid or Oil? Decision1->Decision2 No MethodA->Decision2 MethodB Protocol B: Anti-Solvent Crystallization (Convert Oil to Solid) Decision2->MethodB Oil/Goo FinalCheck Target Purity > 99.5%? Decision2->FinalCheck Solid MethodB->FinalCheck MethodC Protocol C: Prep-HPLC (Polishing) FinalCheck->MethodC Yes Done Final Product: White Crystalline Solid FinalCheck->Done No (Standard Purity) MethodC->Done

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile and physical state.

Protocol A: Acid-Base Extraction (The "Bulk Cleanup")

Objective: To separate the target amine from non-basic impurities (unreacted halopyrimidines) and inorganic salts. Principle: We exploit the basicity of the piperidine nitrogen. At pH > 12, the molecule is neutral and soluble in organic solvents (DCM). At pH < 2, it is ionic and water-soluble.

Materials
  • Dichloromethane (DCM) or Chloroform

  • 2M NaOH (aq)

  • Brine (Saturated NaCl)

  • Anhydrous

    
    
    
Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in 10 volumes of DCM.

  • Acid Wash (Optional but Recommended): Extract the organic layer with 1M HCl (aq). The target moves to the aqueous phase; non-basic impurities (e.g., tars, neutral side products) stay in the DCM.

    • Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous mixture 3x with DCM.

    • Note: Piperidine derivatives can be water-soluble even as free bases. If yield is low, saturate the aqueous layer with NaCl (salting out) to force the amine into the DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the Free Base oil. Proceed to Protocol B to form the salt.

Protocol B: Anti-Solvent Crystallization (Salt Formation)

Objective: To convert the free base into a stable, crystalline hydrochloride salt and remove trace impurities. Principle: The HCl salt is soluble in alcohols (methanol/ethanol) but insoluble in ethers (diethyl ether/MTBE).

Materials
  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) - Anhydrous

  • Solvent B (Anti-Solvent): Diethyl Ether (

    
    ) or MTBE
    
  • HCl source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of the Free Base (from Protocol A) in the minimum amount of cold MeOH (approx. 3-5 mL).

  • Salt Formation:

    • Place the solution in an ice bath (0°C).

    • Add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise with vigorous stirring.

    • Observation: The solution may warm slightly (exothermic). Ensure temperature stays <10°C to prevent degradation.

  • Crystallization (The "Cloud Point" Method):

    • Add the Anti-Solvent (

      
      ) dropwise to the stirring solution.
      
    • Stop adding when a persistent cloudiness (turbidity) appears.

    • Add a few drops of MeOH to clarify the solution back to transparency.

  • Nucleation: Remove from the ice bath and let it stand at room temperature for 30 minutes, then move to 4°C overnight.

    • Troubleshooting: If an oil forms instead of crystals, scratch the glass side with a spatula or add a seed crystal.

  • Filtration: Filter the white precipitate under vacuum (nitrogen blanket recommended as piperidine salts can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Protocol C: Preparative HPLC (The "Polisher")

Objective: For applications requiring >99.5% purity (e.g., biological assays, crystallography). System: Reverse-Phase Chromatography (C18).[2]

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Gemini), 5µmStandard stationary phase for polar organics.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acid keeps the piperidine protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAOrganic modifier.
Gradient 5% B to 40% B over 20 minsThe molecule is relatively polar; high organic % is likely unnecessary.
Detection UV @ 254 nmPyrimidine ring absorbs strongly here.

Post-Processing: Collect fractions, freeze immediately, and lyophilize (freeze-dry). Warning: Lyophilizing with TFA leaves a trifluoroacetate salt. To convert back to HCl, dissolve the lyophilized powder in MeOH, add excess HCl in dioxane, and evaporate/recrystallize (Protocol B).

Analytical Validation

You must validate that the purification worked and the salt stoichiometry is correct.

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the impurity peak (e.g., 2-chloropyrimidine signals).

    • Stoichiometry Check: Integrate the piperidine protons against the pyrimidine protons. Ensure the ratio is 1:1.

  • Chloride Content (Titration):

    • Dissolve a known mass in water. Titrate with

      
       using a chromate indicator (Mohr’s method) to confirm it is a mono-hydrochloride (approx. 15-17% Cl by weight depending on exact MW).
      
  • Melting Point:

    • Expect a sharp melting point (likely >200°C with decomposition). A broad range (>2°C) indicates wet solvent or impurities.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.Re-dissolve in MeOH. Add anti-solvent slower. Use "vapor diffusion" (place open vial of solution inside a jar of ether).
Hygroscopicity Salt is absorbing water from air.Dry in vacuum oven with

. Handle in a glovebox or dry room. Store under Argon.
Yellow Color Oxidation or trace pyrimidine degradation.Recrystallize with a small amount of activated charcoal in the hot filtration step.
Excess Mass Trapped solvent or inorganic salts.Run NMR to check for solvent peaks. Perform an ash test to check for inorganics.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyrimidine reactivity and properties).

  • Reich, H. J. (2023). pKa Data Compilation. University of Wisconsin-Madison. (Source for amine/pyrimidine pKa values).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Standard protocols for drying amines and recrystallizing hydrochloride salts).

  • PubChem. (2023). Compound Summary for 2-(piperidin-3-yloxy)pyrimidine. National Library of Medicine. (Structural confirmation and analog data).

  • Pfizer Inc. (2008). Process for the preparation of pyrimidine derivatives. US Patent 7,399,865. (Describes industrial scale-up and acid-base workups for similar pyrimidine ethers).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles of related heterocyclic systems and standard pharmaceutical stress testing protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its structure, which contains an ether linkage, a pyrimidine ring, and a piperidine ring, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The ether linkage between the piperidine and pyrimidine rings is the most likely site for hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the C-O bond. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen, making the carbon atom more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis is also possible, though typically slower for ethers unless adjacent to an activating group. The pyrimidine ring itself can also undergo hydrolysis, leading to ring-opening.[1][2]

  • Oxidative Degradation: The tertiary amine in the piperidine ring and the electron-rich pyrimidine ring are susceptible to oxidation.[3] Common laboratory oxidants or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of N-oxides on either the piperidine or pyrimidine nitrogen atoms. More aggressive oxidation could lead to ring opening.

Q2: Is the compound sensitive to light (photodegradation)?

A2: Pyrimidine derivatives can be photosensitive.[4] The aromatic pyrimidine ring can absorb UV radiation, which may lead to the formation of reactive excited states. This can initiate degradation pathways, including oxidation or rearrangement. It is recommended to store the compound protected from light, especially when in solution.[4] A photostability study as per ICH Q1B guidelines is essential to determine its intrinsic photosensitivity.

Q3: How should I properly store 2-(Piperidin-3-yloxy)pyrimidine hydrochloride to minimize degradation?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated. Storing it as a hydrochloride salt enhances its stability as a solid. Solutions, especially in aqueous buffers, are more prone to degradation and should be prepared fresh. If solutions must be stored, they should be kept at low temperatures (2-8°C), protected from light, and used within a validated timeframe.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after acidic stress testing.

  • Probable Cause: This is highly indicative of hydrolytic cleavage of the ether bond. This reaction would yield piperidin-3-ol and 2-hydroxypyrimidine. Both of these products are significantly more polar than the parent compound and would thus have a shorter retention time in a standard reverse-phase HPLC method.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. Look for masses corresponding to the protonated forms of piperidin-3-ol and 2-hydroxypyrimidine.

    • Co-injection: If standards are available, perform a co-injection experiment. Spike your degraded sample with authentic piperidin-3-ol and/or 2-hydroxypyrimidine. An increase in the peak area of the unknown peak confirms its identity.

    • Review Stress Conditions: The rate of hydrolysis is dependent on acid concentration and temperature.[5] If degradation is too extensive (e.g., >20%), consider reducing the acid molarity (e.g., from 1M to 0.1M HCl), lowering the temperature, or shortening the exposure time.[6]

Problem 2: My sample solution turned slightly yellow and a new peak appeared in the HPLC after exposure to air and light.

  • Probable Cause: The yellowing of the solution and the appearance of a new peak, potentially with a similar retention time to the parent, suggests oxidation. The most likely initial oxidation product is an N-oxide, formed on one of the nitrogen atoms of the pyrimidine or piperidine ring. N-oxides often have similar polarity to the parent drug, but their formation can sometimes produce color.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for suspected oxidative degradation.

  • Detailed Steps:

    • Mass Spectrometry: Analyze the sample by LC-MS. An N-oxide degradant will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound (M+16), corresponding to the addition of an oxygen atom.

    • Protective Measures: To prevent further oxidative degradation, handle solutions in amber glassware to protect from light and consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.

Problem 3: My assay results for the main compound are inconsistent and show a steady decline over a few hours in a neutral aqueous buffer.

  • Probable Cause: While the hydrochloride salt is stable as a solid, the free base in a neutral solution might be less stable. Even in neutral pH, hydrolysis can occur, albeit slowly. Furthermore, if the buffer contains trace metal impurities, these can catalyze oxidative degradation.

  • Solution Strategy:

    • Buffer Preparation: Use high-purity water (e.g., Milli-Q) and analytical-grade buffer components. If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.01%) to the buffer.

    • pH-Rate Profile: Perform a stability study across a range of pH values (e.g., pH 2, 4, 7, 9) to determine the pH of maximum stability for the molecule in solution. This is a crucial step in developing a stable liquid formulation.

    • Use Organic Solvents: For analytical standard preparation, consider dissolving the compound in an organic solvent like methanol or acetonitrile, where it is likely to be more stable. Dilute into the mobile phase or aqueous buffer just before injection.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies, essential for identifying potential degradation products.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance under various stress conditions as recommended by ICH guidelines (Q1A).[5]

Objective: To generate the likely degradation products of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride and to demonstrate the specificity of a stability-indicating analytical method.

Materials:

  • 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

  • Hydrochloric acid (1M and 0.1M)

  • Sodium hydroxide (1M and 0.1M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • High-purity water

  • pH meter, calibrated

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of the compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Stress Conditions (Perform each in duplicate):

    • Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1M HCl. b. Heat at 60°C for 4 hours. c. Cool to room temperature and neutralize with an equivalent amount of 1M NaOH. d. Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis. e. Rationale: Acid catalysis is used to accelerate the hydrolysis of the ether linkage.[7] Heating further increases the reaction rate.

    • Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1M NaOH. b. Keep at room temperature for 24 hours. c. Neutralize with an equivalent amount of 1M HCl. d. Dilute with mobile phase to ~100 µg/mL. e. Rationale: Basic conditions can promote hydrolysis of the pyrimidine ring or other susceptible functional groups.[8]

    • Oxidation: a. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. b. Keep at room temperature, protected from light, for 24 hours. c. Dilute with mobile phase to ~100 µg/mL. d. Rationale: Hydrogen peroxide is a common oxidant used to simulate oxidative degradation, which can lead to N-oxides or other oxidative products.[9][10]

    • Thermal Degradation: a. Weigh ~10 mg of the solid compound into a glass vial. b. Place in an oven at 80°C for 48 hours. c. After exposure, dissolve the solid in methanol and dilute to ~100 µg/mL for analysis. d. Rationale: High temperature can provide the energy needed to overcome activation barriers for various degradation reactions.

    • Photodegradation: a. Expose a thin layer of the solid compound and a solution (~100 µg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). b. Analyze the samples alongside a control sample stored in the dark. c. Rationale: This tests for susceptibility to degradation upon exposure to light, which is critical for packaging and storage decisions.[4]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to resolve the parent peak from all generated degradation products.[11][12]

    • Use a PDA detector to check for peak purity.

    • Submit samples with significant degradation for LC-MS analysis to identify the mass of the degradants.

Data Presentation

Results from the forced degradation study should be summarized for clarity.

Stress ConditionTime/Temp% DegradationNo. of DegradantsRRT of Major Degradants
0.1M HCl4h @ 60°C12.5%20.45, 0.62
0.1M NaOH24h @ RT8.2%10.78
3% H₂O₂24h @ RT15.1%10.91
Thermal (Solid)48h @ 80°C< 1.0%0-
Photolytic (Soln)ICH Q1B5.5%11.15

Note: Data presented are illustrative and will vary based on experimental results.

Predicted Degradation Pathway Diagram

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂/Light) Parent 2-(Piperidin-3-yloxy)pyrimidine (Parent Compound) Prod1 Piperidin-3-ol Parent->Prod1 Ether Cleavage Prod2 2-Hydroxypyrimidine Parent->Prod2 Ether Cleavage Prod3 Pyrimidine N-Oxide Parent->Prod3 N-Oxidation Prod4 Piperidine N-Oxide Parent->Prod4 N-Oxidation

Caption: Predicted major degradation pathways for the target compound.

References

  • Vertex AI Search. (n.d.). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
  • Sciencemadness Discussion Board. (2018, January 18). Piperidine from the hydrolysis of piperine.
  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
  • PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • PMC. (2011, January 10). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form.
  • Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa.
  • LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS.
  • MedCrave Group. (2016, December 14). Forced degradation studies.
  • ResearchGate. (2025, August 6). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

Sources

Technical Support Center: Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively.

General Synthesis Overview

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is typically achieved through a three-step process:

  • N-Boc Protection: The secondary amine of 3-hydroxypiperidine is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent N-alkylation in the subsequent step.

  • Williamson-type Ether Synthesis (SNAr): The protected N-Boc-3-hydroxypiperidine is coupled with 2-chloropyrimidine via a nucleophilic aromatic substitution to form the ether linkage.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis (SNAr) cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B  Boc2O, Base   C N-Boc-2-(piperidin-3-yloxy)pyrimidine B->C  2-Chloropyrimidine,  Strong Base (e.g., NaH)   D 2-(Piperidin-3-yloxy)pyrimidine (Free Base) C->D  Acid (e.g., HCl)   E 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride D->E  HCl  

Caption: General synthetic route for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Section 1: Issues with the Williamson-type Ether Synthesis Step (The Core Reaction)

The coupling of N-Boc-3-hydroxypiperidine with 2-chloropyrimidine is often the most challenging step and the primary determinant of the overall yield.

Q1: My yield for the coupling of N-Boc-3-hydroxypiperidine and 2-chloropyrimidine is very low. What are the most likely causes and how can I improve it?

A1: Low yields in this step typically stem from three main factors: incomplete deprotonation of the alcohol, low reactivity of the electrophile, or suboptimal reaction conditions.

  • Causality - Incomplete Alkoxide Formation: The key to this reaction is the quantitative formation of the alkoxide from N-Boc-3-hydroxypiperidine. The pKa of a secondary alcohol is around 16-18. Weaker bases like carbonates or organic amines (e.g., triethylamine) are often insufficient to fully deprotonate the alcohol, leading to a low concentration of the active nucleophile.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). NaH is particularly effective as the reaction is irreversible (H₂ gas evolves), driving the equilibrium to the alkoxide.

  • Causality - Low Electrophilicity: 2-Chloropyrimidine is an electron-deficient heteroaromatic system, but it is less reactive towards nucleophilic aromatic substitution (SNAr) than pyrimidines with additional electron-withdrawing groups.[1] The reaction, therefore, requires forcing conditions to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. This reaction is often performed in solvents like DMF or DMSO at temperatures ranging from 80 °C to 120 °C. Monitor the reaction for potential decomposition at higher temperatures.

  • Causality - Suboptimal Solvent: The solvent plays a critical role. It must be aprotic (to avoid quenching the base and nucleophile) and polar enough to dissolve the starting materials and intermediates.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They have high boiling points, allowing for elevated reaction temperatures, and they effectively solvate the sodium cation of the alkoxide, increasing the nucleophilicity of the oxygen anion.

Q2: I am observing significant amounts of unreacted 2-chloropyrimidine even after prolonged reaction times. How can I drive the reaction to completion?

A2: This is a common issue tied to the reactivity points mentioned above. If you have already implemented a strong base and appropriate solvent, consider the following:

  • Stoichiometry: Use a slight excess of the N-Boc-3-hydroxypiperidine alkoxide (e.g., 1.1 to 1.2 equivalents). This ensures that the limiting reagent, 2-chloropyrimidine, is consumed.

  • Temperature and Time: If the reaction stalls at a certain temperature (e.g., 80 °C), try incrementally increasing it to 100 °C or 120 °C. Extend the reaction time, monitoring by TLC or LC-MS every few hours.

  • Purity of Reagents: Ensure your N-Boc-3-hydroxypiperidine is pure and your solvent is anhydrous. Water will consume the strong base and quench the nucleophile, effectively halting the reaction.

Q3: My reaction is producing several difficult-to-separate side products. What are they likely to be and how can I minimize them?

A3: While this specific SNAr reaction is generally clean, side products can arise from impurities or degradation.

  • Potential Side Reaction - N-Alkylation: If your 3-hydroxypiperidine was not fully protected, the free secondary amine (a potent nucleophile) can compete with the desired O-alkylation, leading to N-alkylation of the pyrimidine ring.

    • Mitigation: Ensure the Boc protection step goes to completion and the N-Boc-3-hydroxypiperidine is purified before use.

  • Potential Side Reaction - Elimination: While elimination is a major competing pathway in traditional Williamson ether syntheses with aliphatic halides, it is not a concern here as the substitution occurs on an sp²-hybridized carbon of the pyrimidine ring.[2]

  • Degradation: At high temperatures in the presence of a strong base, either the starting materials or the product could degrade.

    • Mitigation: Find the optimal temperature that provides a good reaction rate without significant decomposition. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative side reactions.

SNAr_Mechanism cluster_0 Mechanism of Ether Formation start N-Boc-Piperidine-3-olate meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack pyrimidine 2-Chloropyrimidine product Coupled Product meisenheimer->product Loss of Cl-

Caption: SNAr mechanism for the core ether synthesis step.

Section 2: Challenges in the Boc-Deprotection Step
Q4: The deprotection of the Boc group is incomplete. What adjustments can I make?

A4: Incomplete deprotection means the acidic conditions are either too mild or the reaction time is too short.

  • Solution: The Boc group is reliably cleaved by strong acids.[3] A standard and effective method is using a solution of 4M HCl in 1,4-dioxane. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) is also very effective.[4] If using HCl in an alcohol solvent (like methanol or ethanol), ensure sufficient equivalents of HCl are present and allow adequate time (typically 2-4 hours at room temperature, or gentle heating to 40-50 °C if necessary).

Q5: I suspect my product is degrading during the acidic deprotection. How can I perform this step more gently?

A5: While the ether linkage and pyrimidine ring are generally stable, harsh acidic conditions (e.g., concentrated acids, high temperatures for extended periods) can potentially cause hydrolysis or other side reactions.

  • Solution: Use the mildest effective conditions. Often, room temperature is sufficient. Start with 4M HCl in dioxane and monitor the reaction by TLC/LC-MS. The reaction is typically complete within a few hours. Once the starting material is consumed, immediately proceed with the workup to avoid overexposure to the acid. Thermal deprotection is also a possibility but may require high temperatures that could affect other parts of the molecule.[5]

Section 3: Final Product Isolation and Purification Issues
Q6: The final hydrochloride salt is an oil and is difficult to handle or purify. How can I induce crystallization?

A6: Oiling out is common for hydrochloride salts of basic, flexible molecules. This happens when the product separates from the solution at a temperature above its melting point or as a supersaturated, amorphous solid.

  • Solution - Solvent Choice: The key is to find a solvent system where the salt is soluble when hot but sparingly soluble when cold.

    • After deprotection and evaporation of the solvent, dissolve the crude free base in a minimal amount of a solvent like isopropanol (IPA) or ethanol.

    • Add a solution of HCl in the same solvent (or HCl in diethyl ether) dropwise until the solution is acidic (check with pH paper).

    • If a solid precipitates, excellent. If it oils out, try adding a non-polar co-solvent (an "anti-solvent") like diethyl ether, methyl tert-butyl ether (MTBE), or heptane dropwise with vigorous stirring until turbidity persists.

    • Trituration: If an oil persists, decant the solvent, add fresh anti-solvent (e.g., diethyl ether), and vigorously scratch the inside of the flask with a glass rod or stir rapidly. This mechanical agitation can provide the energy needed to break the supersaturation and initiate crystallization.

Q7: My final product has a persistent impurity. What are common purification strategies?

A7: The best strategy is to avoid carrying impurities through the synthesis. However, if the final salt is impure, recrystallization is the preferred method.

  • Recrystallization: Choose a solvent system (e.g., ethanol/water, isopropanol/ether) where the desired product has a steep solubility curve with respect to temperature, while the impurity is either very soluble or very insoluble.

  • Conversion to Free Base: If recrystallization of the salt is problematic, you can neutralize the hydrochloride salt back to the free base with a mild aqueous base (e.g., NaHCO₃), extract it into an organic solvent (e.g., DCM or EtOAc), purify the free base by column chromatography, and then re-form the salt with pure material.

Frequently Asked Questions (FAQs)

FAQ 1: Is the Boc protecting group absolutely necessary? Can I use unprotected 3-hydroxypiperidine directly?

Yes, the protecting group is crucial. The secondary amine of piperidine is a strong nucleophile and will react with 2-chloropyrimidine, leading to N-alkylation. This would result in a complex mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products, making purification extremely difficult and significantly lowering the yield of the desired product.

FAQ 2: What is the best base and solvent combination for the ether synthesis step?

Based on extensive literature and practical experience, the most robust and high-yielding combination is Sodium Hydride (NaH) in anhydrous DMF . NaH ensures complete and irreversible formation of the nucleophilic alkoxide, while DMF is an ideal polar aprotic solvent for this SNAr reaction.

FAQ 3: How do I effectively monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. For the ether synthesis step, use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product will be less polar than the N-Boc-3-hydroxypiperidine starting material. For the deprotection step, the product (free base) will be much more polar than the Boc-protected starting material and may streak on silica gel; adding 1-2% triethylamine to the eluent can help produce a clean spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the disappearance of starting materials and the appearance of the product but will also confirm their identities by their mass-to-charge ratio (m/z).

Data Summary: Optimizing the Ether Synthesis Step

The following table provides a comparative overview of reaction conditions for the coupling of N-Boc-3-hydroxypiperidine and 2-chloropyrimidine. Yields are representative.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)Notes
1K₂CO₃ (2.0)Acetonitrile8024< 10%Ineffective; base is too weak.
2KOtBu (1.2)THF651840-50%Moderate yield; reaction often incomplete.
3NaH (1.2)THF651860-70%Good yield, but may be slow.
4NaH (1.2) DMF 90 6 > 90% Recommended; fast and high-yielding.
5NaH (1.2)DMSO1004> 90%Excellent, but DMSO can be harder to remove.
Experimental Protocols
Protocol 1: Optimized Ether Synthesis (Step 2)
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous DMF to the flask, followed by dropwise addition of a solution of N-Boc-3-hydroxypiperidine (1.1 eq.) in anhydrous DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Add a solution of 2-chloropyrimidine (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the 2-chloropyrimidine is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to obtain N-Boc-2-(piperidin-3-yloxy)pyrimidine.

Protocol 2: Deprotection and Salt Formation (Step 3)
  • Dissolve the purified N-Boc-2-(piperidin-3-yloxy)pyrimidine (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (3-5 eq.) at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt.

  • To purify, dissolve the crude solid in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. If no solid forms, add MTBE or diethyl ether as an anti-solvent.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield pure 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

References
  • [WO2008032157A2] Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Google Patents.
  • [MDPI] Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. URL: [Link]

  • [CN105439939A] Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • [PMC] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. URL: [Link]

  • [Wikipedia] Williamson ether synthesis. Wikipedia. URL: [Link]

  • [Arkivoc] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. URL: [Link]

  • [SciSpace] Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. URL: [Link]

  • [Aapptec Peptides] N-Terminal Deprotection - Fmoc removal. Aapptec. URL: [Link]

  • [PMC] Purification of piperidines. National Center for Biotechnology Information. URL: [Link]

  • [Google Patents] A kind of purification method of high-purity piperidine. Google Patents.

Sources

Technical Support Center: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. It addresses common questions and troubleshooting scenarios related to impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in a batch of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride?

The most likely process-related impurities are residual starting materials and by-products from the synthetic route. The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-chloropyrimidine with 3-hydroxypiperidine.

Based on this pathway, the primary impurities to monitor are:

  • Unreacted Starting Materials:

    • 2-Chloropyrimidine

    • 3-Hydroxypiperidine

  • Potential By-products:

    • Bis(pyrimidin-2-yl) ether of 3-hydroxypiperidine: This can form if a second molecule of 2-chloropyrimidine reacts with the initial product.

    • Impurities from starting materials: The purity of the initial 2-chloropyrimidine and 3-hydroxypiperidine will directly impact the final product's impurity profile.

The following diagram illustrates the likely synthetic pathway and the origin of these process-related impurities.

Synthesis_and_Impurities 3-Hydroxypiperidine 3-Hydroxypiperidine Product 2-(Piperidin-3-yloxy)pyrimidine 3-Hydroxypiperidine->Product Impurity_2 Unreacted 3-Hydroxypiperidine 3-Hydroxypiperidine->Impurity_2 Incomplete Reaction Impurity_3 Bis-pyrimidine Ether By-product Product->Impurity_3 + 2-Chloropyrimidine (Side Reaction) 2-Chloropyrimidine 2-Chloropyrimidine Impurity_1 Impurity_1 2-Chloropyrimidine->Impurity_1 Incomplete Reaction

Caption: Synthetic pathway and potential process-related impurities.

Q2: What are the likely degradation products of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride?

The primary degradation pathway for 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is the hydrolysis of the ether linkage. This can be catalyzed by acidic or basic conditions and may also occur over time with exposure to moisture.

The main degradation products are:

  • 2-Hydroxypyrimidine: Formed from the cleavage of the pyrimidine side of the ether bond.

  • 3-Hydroxypiperidine: Released from the piperidine side of the ether bond.

It is crucial to store the compound in a dry, inert atmosphere to minimize hydrolytic degradation.

The following diagram illustrates the degradation pathway.

Degradation_Pathway Degradation_Product_1 2-Hydroxypyrimidine Degradation_Product_2 3-Hydroxypiperidine Product Product Product->Degradation_Product_2 Hydrolysis (H2O, H+ or OH-)

Caption: Hydrolytic degradation pathway.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.

Troubleshooting Workflow:

HPLC_Troubleshooting Check_Blank Inject a Blank (Mobile Phase/Solvent) Blank_Contaminated Peaks in Blank? Check_Blank->Blank_Contaminated Clean_System Clean HPLC System, Use Fresh Solvents Blank_Contaminated->Clean_System Yes Analyze_Standards Inject Standards of Starting Materials (2-Chloropyrimidine, 3-Hydroxypiperidine) Blank_Contaminated->Analyze_Standards No Clean_System->Check_Blank Match_Retention_Time Peaks Match Standards? Analyze_Standards->Match_Retention_Time Process_Impurity Identify as Process-Related Impurity Match_Retention_Time->Process_Impurity Yes LCMS_Analysis Perform LC-MS Analysis on the Sample Match_Retention_Time->LCMS_Analysis No End Impurity Identified Process_Impurity->End Identify_Mass Determine m/z of Unknown Peaks LCMS_Analysis->Identify_Mass Degradation_Product Compare m/z with Potential Degradation Products (e.g., 2-Hydroxypyrimidine) Identify_Mass->Degradation_Product Byproduct Consider Potential By-products (e.g., Bis-pyrimidine Ether) Identify_Mass->Byproduct Degradation_Product->End Byproduct->End

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Inject a Blank: Run a blank injection (your mobile phase or sample solvent) to rule out contamination from the solvent or HPLC system. If peaks are present in the blank, clean the system and use fresh, high-purity solvents.

  • Analyze Starting Material Standards: If the blank is clean, inject standards of the starting materials (2-chloropyrimidine and 3-hydroxypiperidine). Compare the retention times with the unknown peaks in your sample chromatogram. A match indicates the presence of unreacted starting materials.

  • Perform LC-MS Analysis: For any remaining unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identification. Determine the mass-to-charge ratio (m/z) of the unknown impurities.

  • Identify Degradation Products and By-products: Compare the observed m/z values with the molecular weights of potential degradation products (e.g., 2-hydroxypyrimidine) and by-products (e.g., bis(pyrimidin-2-yl) ether of 3-hydroxypiperidine).

Scenario 2: Product Fails Purity Specification

Problem: The purity of your synthesized 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is below the required specification.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction - Optimize reaction time and temperature: Ensure the reaction goes to completion by monitoring its progress using TLC or HPLC. - Adjust stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion, but be mindful that this will require more rigorous purification.
Inefficient Purification - Recrystallization: Optimize the recrystallization solvent system to effectively remove unreacted starting materials and by-products. - Chromatography: If recrystallization is insufficient, column chromatography may be necessary. Select an appropriate stationary and mobile phase for optimal separation.
Product Degradation - Work-up conditions: Avoid prolonged exposure to strongly acidic or basic conditions during the work-up procedure. - Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general-purpose HPLC method suitable for the analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride and its common impurities. Method optimization may be required based on your specific instrumentation and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[1]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation products.

References

  • WO2016198663A1 - 2-(pyrazolopyridin-3-yl)
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. [Link]

  • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google P
  • WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. [Link]

Sources

Technical Support Center: Improving the Solubility of Piperidine-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for tackling one of the most common challenges in medicinal chemistry: the poor aqueous solubility of piperidine-substituted pyrimidine derivatives. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges inherent to this chemical class.

Q1: Why do my piperidine-substituted pyrimidine compounds consistently show poor aqueous solubility?

Answer: The solubility of these compounds is governed by a delicate balance of their physicochemical properties. The pyrimidine core can be relatively planar and hydrophobic, while the piperidine ring, although non-aromatic, adds to the molecule's lipophilicity (high logP). The key factors are:

  • High Crystal Lattice Energy: The rigid structure and potential for intermolecular hydrogen bonding can lead to a highly stable, ordered crystal lattice that is difficult for water molecules to break down.

  • Molecular Basicity (pKa): The piperidine nitrogen is typically basic, with a pKa around 11.2.[1] This means at physiological pH (~7.4), a significant portion of the molecules will be in their protonated, charged (and thus more water-soluble) form. However, the neutral, uncharged form often has extremely low intrinsic solubility.[2]

  • Hydrophobicity: The overall carbon framework contributes to a high logP value, favoring partitioning into lipids rather than aqueous media. Strategies that disrupt planarity or symmetry have been shown to improve aqueous solubility, even if they increase hydrophobicity.[3]

Q2: My new compound crashed out of my aqueous assay buffer. What is the very first thing I should do?

Answer: Before attempting any complex solubilization techniques, your first step should be to characterize the problem. You need to determine if you are observing kinetic or thermodynamic insolubility.

  • Visual Inspection: Note the nature of the precipitate. Is it crystalline or amorphous? This gives an early clue about the stability of the solid form.

  • Kinetic vs. Thermodynamic Solubility Measurement: Perform a basic shake-flask solubility test.[4] A kinetic solubility assay measures how quickly a compound precipitates from a solution (often prepared from a DMSO stock), which is relevant for high-throughput screening. A thermodynamic solubility assay determines the true equilibrium solubility of the solid in a solvent, which is critical for later-stage development.[5][6][7] Understanding which type of solubility is limiting will guide your strategy.

  • pH-Dependent Solubility Check: Measure the pH of the saturated solution. Since your compound has a basic piperidine handle, solubility should be highly pH-dependent. A small change in buffer pH could be the cause, and the solution.

Q3: What is a reasonable target solubility to aim for during early-stage discovery vs. preclinical development?

Answer: This is a phase-dependent question. A phase-appropriate strategy is key to managing resources effectively.[8]

  • Early Discovery (e.g., for in vitro screening): The goal is to achieve a concentration sufficient for reliable assay data, typically 10-50 µM. Here, the use of co-solvents like DMSO is acceptable. The main concern is avoiding compound precipitation in the assay, which can lead to false negatives or inaccurate IC50 values.

  • Lead Optimization & Preclinical: For in vivo studies, the target solubility depends on the required dose and route of administration. For oral administration, a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) is a common but challenging profile.[9] Aiming for a solubility that allows the entire dose to be dissolved in the volume of the upper GI tract (~250 mL) is a good starting point. This often translates to needing solubility in the hundreds of µg/mL to mg/mL range.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides a structured approach to problem-solving, complete with the causality behind the methods and step-by-step protocols.

Logical Workflow for Solubility Enhancement

Before diving into experiments, it's crucial to have a logical decision-making process. The following diagram outlines a typical workflow for addressing solubility issues with basic compounds like piperidine-substituted pyrimidines.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Aqueous Solubility Observed charac Characterize Problem: - Kinetic vs. Thermodynamic - pH-Solubility Profile start->charac decision1 Is Solubility pH-Dependent? charac->decision1 ph_mod Strategy 1: pH Modification (Formulation Buffer) decision1->ph_mod  Yes decision2 Can Structure be Modified? decision1->decision2 No / Insufficient salt Strategy 2: Salt Formation (e.g., HCl, Mesylate) decision2->salt  Yes formulation Strategy 4: Formulation (Co-solvents, Cyclodextrins) decision2->formulation  No (e.g., for screening) cocrystal Strategy 3: Co-crystallization (GRAS Co-formers) salt->cocrystal If Salt is Unstable or Hygroscopic

Decision workflow for solubility enhancement.
Problem: My compound is soluble at low pH but precipitates at neutral pH.

Causality: This is classic behavior for a weak base. The piperidine nitrogen (pKa ~11) is protonated and charged in acidic conditions, making the molecule water-soluble. As the pH increases towards and past the pKa, the molecule deprotonates to its neutral, much less soluble form. The Henderson-Hasselbalch equation quantitatively describes this relationship.[10][11][12][13]

Solution: Leverage this pH-dependency through salt formation. By reacting the basic piperidine with an acid, you can create a stable, crystalline salt form that dissolves to provide the protonated, soluble version of your compound, even in neutral pH solutions.

This protocol is designed to rapidly identify promising salt forms using minimal compound.

  • Objective: To screen various pharmaceutically acceptable counter-ions to identify a stable, crystalline salt with improved aqueous solubility.

  • Materials:

    • Piperidine-substituted pyrimidine (free base), 50-100 mg.

    • Counter-ion acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid). Prepare 0.5 M solutions in various solvents (e.g., isopropanol, acetone, ethyl acetate).

    • 96-well plate or small glass vials.[14]

    • Analytical tools: XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), HPLC.

  • Procedure:

    • Dissolve 5-10 mg of the free base in a suitable organic solvent (e.g., 1 mL of acetone) in several separate vials.

    • To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid solution dropwise while stirring.

    • Observe for immediate precipitation. If no solid forms, allow the solvent to evaporate slowly at room temperature.

    • Collect any resulting solids by filtration or centrifugation.

    • Wash briefly with the solvent and dry under vacuum.

  • Analysis:

    • Confirmation: Analyze the solid by XRPD. A new, unique diffraction pattern compared to the free base indicates the formation of a new solid form (potentially a salt).

    • Solubility: Perform a shake-flask solubility test on the most promising crystalline hits in purified water or a pH 7.4 buffer.

    • Stability: Assess the physical stability (XRPD) and hygroscopicity (TGA, DVS) of the top candidates.

  • Interpretation: A successful salt will be crystalline, show significantly higher aqueous solubility than the free base, and exhibit acceptable stability and low hygroscopicity.[15]

Problem: Salt formation failed, or the resulting salts are amorphous, unstable, or highly hygroscopic.

Causality: Not all basic compounds form stable crystalline salts. Sometimes the interaction with the counter-ion is not sufficient to overcome the crystal lattice energy of the free base, or it results in a disordered, amorphous solid. Hygroscopicity issues can also make a salt form difficult to handle and formulate.

Solution: Co-crystallization. A co-crystal is a multi-component crystal where the API and a "co-former" are held together by non-covalent bonds, primarily hydrogen bonds.[16] Unlike a salt, there is no proton transfer. This strategy can dramatically improve solubility and dissolution by creating a new crystal lattice with more favorable interactions with water.[17] It is an excellent alternative for compounds that are difficult to ionize or form poor salts.[17]

  • Objective: To screen pharmaceutically acceptable co-formers (often from the GRAS list) to identify a stable co-crystal with improved solubility.[18]

  • Materials:

    • API (free base).

    • Co-formers (e.g., succinic acid, benzoic acid, nicotinamide, saccharin).

    • A range of solvents (e.g., ethanol, acetonitrile, ethyl acetate).

    • Vials with magnetic stir bars.

    • Thermomixer or shaking incubator.

  • Procedure:

    • In a vial, add an excess of the API solid (e.g., 20 mg).

    • Add an excess of a co-former, typically in a 1:1 or 1:2 molar ratio relative to the API.

    • Add a small amount of solvent (e.g., 500 µL), just enough to create a thick slurry.

    • Seal the vial and agitate at a controlled temperature (e.g., 25°C or 40°C) for 2-7 days. The solvent mediates the conversion of the initial solids into the most stable crystalline form, which should be the co-crystal if it can form.

    • After equilibration, centrifuge the vials and collect the solid.

    • Wash briefly with the solvent and dry.

  • Analysis:

    • Confirmation: Use XRPD as the primary tool. A new, unique pattern indicates a new solid form. DSC can show a new, sharp melting point different from the API and co-former.

    • Solubility & Dissolution: Measure the thermodynamic solubility and, critically, the dissolution rate of the confirmed co-crystals. Co-crystals often provide a "spring and parachute" effect, where they dissolve to a high supersaturated concentration (the spring) which then slowly decreases over time (the parachute).[19]

  • Interpretation: Look for a crystalline solid with a unique XRPD pattern and a significant improvement in either thermodynamic solubility or, more commonly, dissolution rate.

Problem: Chemical modification is not an option. How can I formulate my compound for an in vitro assay?

Causality: For early-stage screening, the goal is simply to get the compound into solution for the duration of the assay without it interfering with the results. Formulation excipients can achieve this by creating a more favorable microenvironment for the drug molecule.

Solution: Use co-solvents or complexing agents like cyclodextrins.

  • Co-solvents (e.g., Ethanol, PEG 400): These work by reducing the polarity of the water, making the bulk solvent more "organic-like" and better able to solvate your lipophilic compound. However, high concentrations can be toxic to cells, so they must be used judiciously.

  • Cyclodextrins (e.g., HP-β-CD): These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[20] Your piperidine-substituted pyrimidine can form an "inclusion complex" where the hydrophobic part of your molecule sits inside the cyclodextrin core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[20][21]

ExcipientMechanism of ActionTypical Starting Conc.ProsCons
DMSO Highly polar aprotic solvent< 0.5% (cell-based)High solubilizing power for many compoundsCan be cytotoxic; may interfere with some assays
Ethanol Co-solvent; reduces solvent polarity1-5%Biocompatible at low conc.; effectiveCan cause protein denaturation at high conc.
HP-β-Cyclodextrin Inclusion Complexation[20]2-10% (w/v)Low cytotoxicity; high solubilizing capacityCan be expensive; may alter drug availability
Cremophor EL Micellar Solubilization< 1%Forms micelles that encapsulate the drugCan cause hypersensitivity reactions in vivo
  • Objective: To prepare a high-concentration aqueous stock solution of a poorly soluble compound for in vitro testing.

  • Materials:

    • API.

    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

    • Purified water or buffer.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS).

    • To this solution, add your API solid incrementally while vortexing or sonicating.

    • Continue adding the API until a saturated solution is achieved (a small amount of solid material remains undissolved).

    • Stir the suspension overnight at room temperature to ensure equilibrium is reached.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Determine the concentration of the final filtered stock solution using a validated HPLC-UV method. This is now your aqueous stock for serial dilutions into assay plates.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. National Institutes of Health (NIH). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. National Institutes of Health (NIH). Available at: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Solubility behavior of .beta.-cyclodextrin in water/cosolvent mixtures. ACS Publications. Available at: [Link]

  • Cocrystal Screening, Selection, Formulation at Triclinic Labs. Triclinic Labs. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. Available at: [Link]

  • Cocrystal Strategy for Modulating Solubility, Dissolution, and Biological Activity of Triflumezopyrim: Preparation, Characterization, and Theoretical Calculations. ACS Publications. Available at: [Link]

  • What is pKa and how is it used in drug development?. Pion Inc. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Development & Delivery. Available at: [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health (NIH). Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Factors which determine the lipid solubility of drugs. Deranged Physiology. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. OMICS International. Available at: [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. ResearchGate. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Elsevier. Available at: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. This molecule, while crucial in many research and development pipelines, presents a unique set of purification hurdles owing to its physicochemical properties: a hygroscopic hydrochloride salt, a polar piperidine moiety, and a chiral center.

This guide is structured to provide immediate answers to common problems through our FAQs and offer deeper, mechanism-driven solutions in our in-depth troubleshooting guides. We will explore the causality behind each experimental step, empowering you to make informed decisions in your laboratory work.

Section 1: Core Physicochemical Properties & Handling

Understanding the inherent properties of your compound is the first step to a successful purification strategy.

PropertyTypical Observation & Handling Recommendation
Physical State Often isolated as an off-white to pale yellow solid. May initially appear as a viscous oil or gummy solid post-synthesis, especially if residual solvent or impurities are present.[1]
Hygroscopicity As a hydrochloride salt, the compound can be hygroscopic, readily absorbing atmospheric moisture.[2] This can lead to a sticky or oily appearance. Recommendation: Handle under an inert atmosphere (Nitrogen or Argon) where possible. Dry thoroughly in a vacuum oven and store in a desiccator.
Solubility Generally soluble in polar protic solvents like methanol and ethanol.[3] Sparingly soluble or insoluble in non-polar organic solvents such as diethyl ether, hexanes, and ethyl acetate. This differential solubility is the cornerstone of effective recrystallization and washing protocols.[4]
Chirality The piperidine ring is substituted at the 3-position, creating a chiral center. Syntheses starting from racemic 3-hydroxypiperidine will yield a racemic mixture. Purification of a single enantiomer requires specialized chiral separation techniques.[5][6]
Thermal Stability Amine hydrochloride salts are generally stable crystalline solids.[4] However, prolonged exposure to high temperatures during drying or analysis should be evaluated to prevent potential degradation.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during purification.

Q1: My final product is a persistent oil or a gummy solid after solvent evaporation. How can I induce crystallization?

A1: This is the most frequent issue, typically caused by residual solvents, impurities depressing the freezing point, or incomplete salt formation.

  • Primary Action - Trituration: The most effective first step is trituration. This involves stirring or grinding the oil/gummy solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[4] For this molecule, a non-polar solvent like diethyl ether or n-heptane is an excellent choice. The mechanical action breaks up the oil and encourages nucleation, while the solvent washes away non-polar impurities.

  • Secondary Action - Re-precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol or ethanol) and slowly add a non-solvent (anti-solvent) like diethyl ether or ethyl acetate until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form. This is essentially a rapid recrystallization.

Q2: What is the best general-purpose solvent system for recrystallizing 2-(Piperidin-3-yloxy)pyrimidine hydrochloride?

A2: The ideal system leverages high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7]

  • Recommended System: A mixed solvent system of Isopropanol (IPA)/Diethyl Ether or Ethanol/Ethyl Acetate is highly effective.

  • Mechanism: Dissolve the crude solid in a minimum amount of hot IPA or ethanol. The high polarity of the alcohol readily dissolves the salt. Then, slowly add the less polar anti-solvent (ether or ethyl acetate) at an elevated temperature until persistent turbidity is observed. Allow the solution to cool slowly. The decrease in temperature and polarity dramatically reduces the solubility of your polar hydrochloride salt, promoting the formation of pure crystals while impurities remain in the "mother liquor".

Q3: My isolated solid is off-white or yellow. How can I remove color impurities?

A3: Color is often due to high molecular weight, conjugated by-products from the synthesis.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% w/w) of activated charcoal. Boil the mixture for 5-10 minutes. The charcoal will adsorb the color bodies. Perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of techniques is necessary for full characterization.

  • Purity (Chromatographic): HPLC is the gold standard. Due to the polar and ionic nature of the molecule, standard reversed-phase (C18) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior method for analyzing polar salts.[8][9] Alternatively, reversed-phase HPLC with an ion-pairing agent or a polar-embedded column can be used.[10]

  • Identity (Spectroscopic):

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The spectra should be clean, with correct integrations and chemical shifts for all protons and carbons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

    • Infrared (IR) Spectroscopy: Will show a characteristic broad N-H⁺ stretching band for the secondary amine salt, typically in the 2700-3000 cm⁻¹ region.[11]

Section 3: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex purification issues.

Guide 1: Low Purity by HPLC/NMR
  • Symptom: HPLC analysis shows multiple impurity peaks, or NMR indicates the presence of unreacted starting materials or by-products.

  • Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Unreacted Starting Materials Incomplete reaction. The polar nature of starting materials like 3-hydroxypiperidine can make them difficult to separate from the equally polar product salt.
Solution: Optimize the recrystallization solvent system. A carefully chosen system should leave the more soluble impurities behind in the mother liquor. If recrystallization is insufficient, purification via column chromatography is necessary. A HILIC or silica gel column with a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of ammonia for the free base, or Acetonitrile/Water for HILIC of the salt) is recommended.[8]
Reaction By-products Side reactions may generate structurally similar impurities that co-crystallize with the product.
Solution: Multiple recrystallizations may be required. If impurities persist, convert the salt back to the free base using a mild base (e.g., aq. NaHCO₃) and extract with an organic solvent. The free base is less polar and more amenable to standard silica gel chromatography. After purification, the free base can be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., HCl in ether or isopropanol).
Solvent Residues High boiling point solvents (e.g., DMF, DMSO) used in the reaction are trapped in the crystal lattice.
Solution: Ensure the final washing step of the isolated solid is performed with a low-boiling point solvent in which the product is insoluble (e.g., diethyl ether). Dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove residual solvents.[12]
Guide 2: Chiral Purity Issues (Low Enantiomeric Excess)
  • Symptom: Chiral HPLC analysis shows a significant peak for the undesired enantiomer.

  • Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Racemic Starting Material The synthesis was performed using racemic 3-hydroxypiperidine, resulting in a racemic product.
Solution 1 (Resolution): This involves separating the enantiomers. A common method is diastereomeric salt formation. The racemic free base is reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid).[13] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure free base.
Solution 2 (Chiral Chromatography): Preparative chiral HPLC is a direct but often more expensive method for separating enantiomers. Polysaccharide-based chiral stationary phases are widely used for this purpose.[14][15]
Racemization During Synthesis A reaction step may have caused partial or complete loss of stereochemical integrity.
Solution: Review the synthetic route for any steps that could promote racemization (e.g., harsh acidic or basic conditions, high temperatures). If racemization is unavoidable, resolution or chiral chromatography of the final product is necessary.
Workflow for Purification Strategy Selection

G start Crude 2-(Piperidin-3-yloxy)pyrimidine HCl phys_form Assess Physical Form start->phys_form is_solid Is it a Crystalline Solid? phys_form->is_solid is_pure Purity > 98% by HPLC/NMR? is_solid->is_pure Yes triturate Triturate with Diethyl Ether/Heptane is_solid->triturate No (Oil/Gummy) is_chiral_pure Correct Enantiomeric Purity? is_pure->is_chiral_pure Yes recrystallize Recrystallize from IPA or EtOH based system is_pure->recrystallize No chiral_sep Chiral Resolution or Preparative Chiral HPLC is_chiral_pure->chiral_sep No final_product Pure Final Product is_chiral_pure->final_product Yes triturate->is_solid Re-assess reprecipitate Re-precipitate from IPA/Ether triturate->reprecipitate Fails reprecipitate->is_solid Re-assess recrystallize->is_pure Re-assess chromatography Column Chromatography (Free Base on Silica or Salt on HILIC) recrystallize->chromatography Fails chromatography->is_pure Re-assess chiral_sep->is_chiral_pure Re-assess

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Recrystallization via Solvent/Anti-Solvent Method
  • Dissolution: Place the crude 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add a minimal volume of a suitable hot solvent (e.g., Isopropanol) to fully dissolve the solid. Aim for a concentration where dissolution occurs near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present (see FAQ Q3), perform a hot filtration through a pre-warmed funnel with a small plug of Celite® or filter paper. This prevents premature crystallization of the product.

  • Anti-Solvent Addition: While maintaining the temperature near boiling, slowly add a non-solvent (anti-solvent), such as ethyl acetate or diethyl ether, dropwise until the solution becomes faintly and persistently cloudy.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for several hours. Slow cooling generally results in larger, purer crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.[12]

SOP 2: Purification via Free Base on Silica Gel
  • Basification: Dissolve the crude hydrochloride salt in water and cool the solution in an ice bath. Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), slowly until the pH is ~8-9.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).[10] The free base will move into the organic layer.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Chromatography: Prepare a silica gel column. Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. Elute with a suitable solvent system, gradually increasing polarity. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). A small amount of triethylamine (~0.1-1%) is often added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure free base.

  • Salt Reformation: Combine the pure fractions and remove the solvent. Dissolve the purified free base in a minimal amount of a solvent like isopropanol or diethyl ether. Add a stoichiometric amount (1.0 eq) of a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • US2868793A, "Purification of piperidines," Google Patents.
  • CN103755625A, "Method for cleanly preparing high-purity pyridine hydrochloride," Google Patents.
  • CN101602748B, "A kind of purification method of high-purity piperidine," Google Patents.
  • "Is it possible to boil off HCl from pyridinium chloride salts?," ResearchGate. Available: [Link]

  • US2235638A, "Process of preparing derivatives of pyrimidine," Google Patents.
  • "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. Available: [Link]

  • "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics," PMC. Available: [Link]

  • WO2011160037A2, "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride," Google Patents.
  • CN102079725B, "Method for preparing 2-chloropyrimidine," Google Patents.
  • "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy Online. Available: [Link]

  • "Picking the best purification method for your API can be a tricky challenge," Tayana. Available: [Link]

  • "Purification of organic hydrochloride salt?," ResearchGate. Available: [Link]

  • "Enantiomeric Separations using Chiral Counter-Ions," DiVA portal. Available: [Link]

  • "Resolving API Impurity Issues in Drug Development," Pharmaguideline. Available: [Link]

  • "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," UNODC. Available: [Link]

  • US20080051579A1, "Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same," Google Patents.
  • "Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol," ResearchGate. Available: [Link]

  • "Amine hydrochloride salts : a problem in polyurethane synthesis," Enlighten Theses. Available: [Link]

  • "Preparation of anhydrous pyridine hydrochloride," J. Chem. Educ. Available: [Link]

  • "Safety Data Sheet for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride," KISHIDA CHEMICAL CO.,LTD. Available: [Link]

  • "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments," White Rose Research Online. Available: [Link]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI. Available: [Link]

  • "Troubleshooting," The Pharma Master. Available: [Link]

  • "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent," NIH. Available: [Link]

  • "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL," Acta Poloniae Pharmaceutica. Available: [Link]

  • "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights," PMC NIH. Available: [Link]

  • "Tips For Antibody Purification Troubleshooting," Biochain. Available: [Link]

  • "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations," MDPI. Available: [Link]

  • CN109535071B, "2-amino-3-hydroxypyridine and preparation method and refining method thereof," Google Patents.
  • "Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography," Restek. Available: [Link]

  • "Troubleshooting Guide for API Failure: Common Causes & Solutions," APIsec. Available: [Link]

  • "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics," ResearchGate. Available: [Link]

  • "Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection," ResearchGate. Available: [Link]

  • "Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides," Organic Chemistry Frontiers (RSC Publishing). Available: [Link]

  • "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics," Science Alert. Available: [Link]

  • "Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection," PubMed. Available: [Link]

  • "Physicochemical properties of some pyrimidine derivatives in some organic solvents," MedCrave online. Available: [Link]

Sources

Chiral Piperidine Integrity Unit: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity technical support for researchers encountering stereochemical erosion (racemization) during the synthesis and isolation of


-chiral piperidines.
Introduction: The "Slippery Slope" of -Chiral Amines

The piperidine ring is the structural backbone of countless therapeutics (e.g., Janus kinase inhibitors, opioids). However, the


-carbon adjacent to the nitrogen is stereochemically labile. The lone pair on the nitrogen atom can facilitate proton removal at the 

-position, leading to iminium/enamine tautomerization . Once the molecule enters this planar

state, stereochemical information is lost, and the compound reforms as a racemate.

This guide addresses the three critical phases where this failure occurs: Catalytic Hydrogenation , Functionalization (Lithiation) , and Post-Synthetic Workup .

Module 1: Asymmetric Hydrogenation of Pyridines

The Issue: You are hydrogenating a pyridine to create a chiral piperidine, but the enantiomeric excess (ee) is eroding as conversion increases.

Mechanism of Failure: The Partial Reduction Cycle

During hydrogenation, the pyridine ring is not reduced in one step. It passes through partially reduced intermediates (dihydropyridines and tetrahydropyridines). These intermediates exist in equilibrium with imines. If the catalyst dissociates or the reaction stalls, the imine can tautomerize or be attacked non-selectively.

RacemizationMechanism cluster_0 The Danger Zone (Stereocenter Destruction) ChiralAmine Chiral Piperidine (sp3, High Energy) Imine Iminium Ion (Planar sp2, Achiral) ChiralAmine->Imine Oxidation / Rev. Hydride Transfer Imine->ChiralAmine Non-selective Reduction (Racemic) Enamine Enamine (Planar sp2, Achiral) Imine->Enamine Tautomerization (-H+) Enamine->Imine (+H+)

Caption: The "Danger Zone" cycle where stereochemical information is lost via planar intermediates.

Troubleshooting Protocol: The Zhou Iridium System

Standard heterogeneous catalysts (Pd/C, PtO2) often fail to induce high enantioselectivity due to the flat adsorption model. Homogeneous Iridium catalysis is the gold standard.

Q: My reaction stalls and the ee drops. Why? A: Neutral pyridines can poison Iridium catalysts by coordinating too strongly. You must activate the pyridine.

Corrective Workflow:

  • Substrate Activation: Do not use neutral pyridine. Convert your substrate to a Pyridinium Salt (HCl or HBr salt) or use an activating agent like benzyl bromide (to form

    
    -benzyl pyridinium).
    
  • Catalyst Selection: Switch to the [Ir(cod)Cl]₂ / (S)-SegPhos or (S)-Difluorphos system.

  • The "Magic" Additive: Add 5-10 mol% of Iodine (

    
    )  or a soluble halide source.
    
    • Why? The iodine oxidatively adds to the Ir(I) precursor to form the active Ir(III) hydrido-iodo species, which is far more active and stereoselective.

Data Comparison: Activator Effect

Substrate FormCatalyst SystemAdditiveYieldee (%)Risk
Neutral PyridineIr(cod)Cl / PhosphineNone<10%N/ACatalyst Poisoning
Pyridine-HClIr(cod)Cl / SegPhosNone45%82%Slow reaction allows racemization
Pyridine-HCl Ir(cod)Cl / SegPhos

(10 mol%)
>95% 96% Rapid turnover locks stereochemistry
Module 2: Lithiation & Substitution (Beak-O'Brien Methodology)

The Issue: You are trying to functionalize an existing piperidine ring at the


-position using 

-BuLi/Sparteine, but you are recovering racemic product or low yields.
Mechanism of Failure: Rotameric Locking & Temperature

Lithiation of


-Boc piperidine relies on the "Complex Induced Proximity Effect" (CIPE). The Lithium coordinates to the Boc oxygen, directing the base to the 

-proton. However, the Boc group has restricted rotation. If the temperature is too low, the Boc group cannot rotate to direct the lithiation; if too high, the lithiated species racemizes.
Troubleshooting Q&A

Q: I am running the lithiation at -78°C (standard protocol), but yield is low. A: Unlike pyrrolidines, piperidines require warmer temperatures for lithiation. The Boc group rotation barrier is higher in the 6-membered ring.

  • Fix: Warm the lithiation step to -50°C or -40°C for 3-5 hours. This allows the Boc group to rotate and direct the deprotonation.

Q: I get the product, but it's racemic. I used (-)-Sparteine. A: You likely experienced Dynamic Thermodynamic Resolution failure . The lithiated intermediate is configurationally stable only at low temperatures.

  • Fix: Ensure your electrophile quench is instantaneous and pre-cooled. Do not let the reaction warm up before the electrophile is fully consumed.

Q: Can I use TMEDA instead of Sparteine? A: TMEDA will facilitate lithiation but will not induce chirality. It produces racemic lithiated species.[1][2] You must use a chiral diamine (Sparteine or a Sparteine surrogate like the O'Brien diamine).

Module 3: Post-Synthetic Workup (The Silent Killer)

The Issue: Your crude NMR showed a single diastereomer, but after flash column chromatography, the compound is partially racemized.

Mechanism of Failure: Acidic Silica & Basic Extraction

-Chiral amines are sensitive to the acidic surface of silica gel (

), which acts as a Lewis acid, facilitating the reversible formation of the iminium ion (see Diagram 1). Conversely, strong basic extraction (pH > 12) can deprotonate the

-carbon if an electron-withdrawing group (like a carbonyl or nitrile) is nearby.
Safe Isolation Protocol
StepStandard Method (RISKY)Safe Method (Recommended)
Quench Strong acid (HCl)Saturated

or Phosphate Buffer (pH 7-8)
Extraction DCM / NaOH (pH 14)EtOAc /

(pH 9-10)
Drying

(slightly acidic)

or

(solid)
Purification Standard Silica GelNeutral Alumina or Triethylamine-treated Silica (2%

in eluent)

Critical Tip: Never leave chiral piperidines dissolved in halogenated solvents (DCM/CHCl3) for extended periods. Trace HCl in these solvents (from decomposition) is sufficient to catalyze racemization over a weekend.

FAQ: Rapid Response Matrix

Q1: My piperidine has an electron-withdrawing group (ester/nitrile) at the 2-position. It racemizes instantly.

  • A: This is a "highly acidic"

    
    -proton. You cannot isolate this as a free base. Isolate it as a TFA salt  or HCl salt  immediately. The protonated amine (
    
    
    
    ) prevents the lone pair from assisting in further deprotonation.

Q2: Can I use dynamic kinetic resolution (DKR) if I already have a racemate?

  • A: Yes. Using an enzyme (Lipase) or a Ruthenium catalyst (Noyori type) in the presence of a racemization catalyst can selectively acetylate one enantiomer while the other racemizes, theoretically giving 100% yield of one isomer.

Q3: How do I check for racemization without a chiral column?

  • A: Use Mosher's Acid Chloride . Derivatize a small aliquot of your amine. The resulting diastereomers will have distinct peaks in

    
     or 
    
    
    
    NMR, allowing you to calculate the diastereomeric ratio (dr), which corresponds to your ee.
References
  • Iridium-Catalyzed Hydrogenation (The Zhou Method)

    • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590.

  • Lithiation Mechanisms (Beak-O'Brien)

    • Beak, P., & Lee, W. K. (1994).

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry, 59(10), 2762–2772. 
      
    • O'Brien, P. (2008).[3] Chiral Lithium Amides. Chemical Communications.

  • Preventing Racemization in Workup

    • Stoltz, B. M., et al. (2009). Resolution of Chiral Amines via Acid-Base Extraction. Organic Syntheses.

  • General Review on Chiral Piperidines

    • Aggarwal, V. K., et al. (2019).[4] Synthesis of Enantioenriched Piperidines. Nature Chemistry.

Sources

Technical Support Center: Resolving Unexpected Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Type: Advanced Troubleshooting & Method Optimization Audience: Medicinal Chemists, Process Chemists, PhD Researchers

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidines are the backbone of modern medicinal chemistry, appearing in blockbuster drugs like Rosuvastatin and Imatinib. However, their electron-deficient nature and multiple electrophilic sites (C2, C4, C6) create a minefield of potential side reactions.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose and resolve specific experimental failures. We have categorized common issues into three "Case Files" representing the lifecycle of a pyrimidine synthesis: Construction , Functionalization , and Coupling .

Case File #001: The Cyclization Stagnation (Construction Phase)

Context: You are attempting a multicomponent synthesis (Biginelli) or a condensation (Pinner) to build the pyrimidine core, but yields are low, or you are isolating acyclic intermediates.

Issue A: The "Stopped-Short" Intermediate (Biginelli Reaction)

Symptom: LCMS shows a mass corresponding to the intermediate (e.g., ureido-crotonate) but no cyclized dihydropyrimidinone (DHPM). Diagnosis: The reaction is stalling at the ring-closure step, often due to steric hindrance or insufficient acid strength.

Troubleshooting Protocol:

  • Catalyst Audit: Classical Brønsted acids (HCl, H₂SO₄) often cause side reactions like decomposition. Switch to a Lewis Acid. Ytterbium triflate [Yb(OTf)₃] or Indium chloride [InCl₃] are superior because they coordinate the 1,3-dicarbonyl oxygen, lowering the activation energy for nucleophilic attack without destroying sensitive functional groups.

  • Solvent Polarity: If using non-polar solvents (DCM, Toluene), the polar transition state is destabilized. Switch to Ethanol or Acetonitrile .

  • The "Hantzsch" Hijack: If using urea, check for 1,4-dihydropyridines .[1] This side product forms if the aldehyde reacts with two equivalents of the 1,3-dicarbonyl instead of the urea.

    • Fix: Increase the Urea:Aldehyde ratio to 1.5:1 to statistically favor the Biginelli pathway.

Issue B: Regioisomer Chaos (Pinner Synthesis)

Symptom: Condensing an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) with an amidine yields a mixture of isomers (4-methyl-6-phenyl vs. 4-phenyl-6-methyl). Mechanism: The amidine nitrogen attacks the most electrophilic carbonyl. However, steric bulk vs. electronic deficiency can conflict.

Decision Logic:

  • Electronic Control: Nucleophilic attack prefers the carbonyl adjacent to the less electron-donating group (e.g., attack at CF₃-adjacent carbonyl is faster).

  • Steric Control: Attack prefers the less hindered carbonyl (Methyl > Phenyl).

Visual Troubleshooting Guide:

Biginelli_Troubleshooting Start Problem: Low Yield / No Cyclization Check_Intermediates Check LCMS for Acyclic Intermediate Start->Check_Intermediates Intermediate_Found Intermediate Present? (Mass = Urea + Diketone - H2O) Check_Intermediates->Intermediate_Found Yes_Intermediate Yes: Cyclization Stalled Intermediate_Found->Yes_Intermediate Yes No_Intermediate No: Reaction Didn't Start Intermediate_Found->No_Intermediate No Sol_A Solution: Increase Temp or Switch to Lewis Acid (Yb(OTf)3) Yes_Intermediate->Sol_A Sol_B Solution: Check Knoevenagel Side Product (Aldehyde + Diketone) No_Intermediate->Sol_B Hantzsch Check for Hantzsch Pyridine (2x Diketone incorporation) Sol_B->Hantzsch

Caption: Diagnostic flow for resolving stalled Biginelli and Pinner cyclizations.

Case File #002: The Regioselectivity Paradox (Functionalization Phase)

Context: You are performing a Nucleophilic Aromatic Substitution (SNAr) on a 2,4-dichloropyrimidine. The "Golden Rule": C4 is generally more reactive than C2. The "Paradox": Sometimes C2 reacts first, or you get a 50:50 mixture.

Q: Why is C4 usually more reactive?

A:

  • LUMO Coefficient: Quantum mechanical calculations show the LUMO coefficient is significantly higher at C4 than C2.[2]

  • Meisenheimer Complex: Attack at C4 leads to a para-quinoid-like intermediate where the negative charge resides on N1. Attack at C2 places charge on N1/N3, but the C4 pathway is generally kinetically favored due to the "para" activation effect of N1.

Q: When does the selectivity flip to C2? (The "Exceptions")

A: This is the most common point of failure. Selectivity flips under specific conditions:

  • The "Directing Effect": If you use 2-methanesulfonyl-4-chloropyrimidine with an alkoxide, the reaction is C2 selective .[3]

    • Reason: The sulfone oxygen forms a hydrogen bond with the incoming nucleophile (or solvent shell), directing it to the adjacent C2 position.

  • Steric Blocking at C5: A bulky group at C5 (e.g., Iodine, Nitro) can sterically hinder C4, forcing attack at C2.

  • Electron Donating Groups (EDG) at C6: An EDG (e.g., -OMe, -NHMe) at C6 raises the LUMO energy at C4, making C2 competitively reactive.

Q: I see a "Hydrolysis" peak (+16 mass / -Cl +OH). Why?

A: Pyrimidines are prone to hydrolysis in basic aqueous media.

  • Cause: Using NaOH/KOH in wet solvents.

  • Fix: Use anhydrous bases (Cs₂CO₃, K₂CO₃) in dry polar aprotic solvents (DMF, DMSO). If you must use hydroxide, keep the temperature low (<0°C).

Regioselectivity Prediction Table:

Substrate StructureNucleophilePredicted Major ProductMechanism/Reason
2,4-Dichloropyrimidine Primary AmineC4-Amino Standard electronic control (LUMO @ C4).
2,4-Dichloro-5-nitropyrimidine AmineC4-Amino C5-NO₂ makes C4 hyper-electrophilic.
2-MeSO₂-4-chloropyrimidine Alkoxide (RO⁻)C2-Alkoxy H-Bond Directing Effect from Sulfone.
2,4-Dichloropyrimidine Tertiary AmineC2-Amino Rare: Occurs via in-situ N-dealkylation mechanisms.[4]
2,4-Dichloropyrimidine Hydroxide (OH⁻)C4-Hydroxy Hydrolysis favors C4 (forms pyrimidinone).

Case File #003: The Coupling Catastrophe (Metalation Phase)

Context: You are performing a Suzuki-Miyaura coupling on a halopyrimidine. Issue: You observe Protodeboronation (the boronic acid loses B(OH)₂ and is replaced by H) or Dehalogenation (the pyrimidine loses Cl/Br and is replaced by H).

The "Counter-Intuitive" Temperature Rule

Myth: "My reaction is decomposing, so I should lower the temperature." Reality: In heteroaryl Suzuki couplings, low temperature often favors protodeboronation.

  • Mechanism:[3][5][6][7][8][9] Transmetalation (the productive step) has a high activation energy for electron-poor pyrimidines. Protodeboronation is a lower-energy, base-catalyzed pathway.

  • Result: At room temperature, the catalyst is too slow to transmetalate, so the boronic acid sits in the basic soup and hydrolyzes.

  • Solution:Heat it up (80°C+) to force the productive cycle to outcompete the side reaction.

Protocol: The "Slow-Addition" Optimization

If you are seeing <50% yield due to protodeboronation of the boronic ester partner:

  • Base: Switch from Carbonate to K₃PO₄ (anhydrous) or KF . Less hydrolytic aggression.

  • Catalyst: Discard Pd(PPh₃)₄. Use Pd(dppf)Cl₂ or XPhos Pd G2 .[9] These bulky, electron-rich ligands speed up oxidative addition and transmetalation.

  • Technique: Do not dump all reagents at once.

    • Dissolve the Boronic Ester in the solvent.

    • Add it via syringe pump over 1-2 hours to the hot mixture of Halopyrimidine + Catalyst + Base.

    • Why? Keeps the concentration of free boronic acid low, minimizing the statistical probability of side reactions while maintaining enough for the catalyst.

Visual Mechanism: The Race Against Time

Suzuki_Competition cluster_Productive Productive Pathway (Needs Heat) cluster_Destructive Destructive Pathway (Fast at RT) Start Boronic Acid (R-B(OH)2) Transmetalation Transmetalation (Pd-Ar Complex) Start->Transmetalation High Ea (Favored by Heat/Catalyst) Base_Attack Base Attack on Boron Start->Base_Attack Low Ea (Favored by Time) Product Biaryl Product Transmetalation->Product Protodeboronation Side Product (R-H) Base_Attack->Protodeboronation

Caption: Kinetic competition in Suzuki coupling. High temperature favors the green pathway; low temperature favors the red pathway.

Deep Dive: The ANRORC Trap

Warning for Nucleophilic Substitutions using Amides (NaNH₂/KNH₂)

If you treat a 4-halo-6-phenylpyrimidine with a metal amide, you might expect simple substitution. Instead, you may trigger the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).

  • The Trap: The nucleophile attacks C2 (not the carbon with the halogen), the ring opens, and then closes again.

  • The Consequence: If your pyrimidine is unsymmetrically substituted, the substituents may "scramble" positions in the final product.

  • Verification: Use ¹⁵N labeling or avoid metal amides in favor of milder bases (LiHMDS/Cs₂CO₃) if regiochemical fidelity is critical.

References

  • BenchChem. Troubleshooting Low Yield in Biginelli Reaction for Pyrimidines. Retrieved from .

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from .

  • Organic Chemistry Portal. Biginelli Reaction: Mechanism and Recent Literature. Retrieved from .

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[2] 5th Ed.[2] Wiley, 2010.[2] (Discusses general C4 vs C2 reactivity).

  • Technical Support Discussion. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit r/Chemistry. Retrieved from .

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from .

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-3-yloxy)pyrimidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-509-YIELD Subject: Troubleshooting Low Yield & Isolation Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(piperidin-3-yloxy)pyrimidine hydrochloride presents a classic "deceptively simple" challenge in medicinal chemistry. While the disconnection suggests a straightforward SNAr coupling followed by deprotection, yield attrition typically occurs at two distinct bottlenecks: chemoselectivity failures during the coupling phase and physical loss during the isolation of the highly polar, hygroscopic salt.

This guide moves beyond generic protocols to address the mechanistic root causes of failure, providing a self-validating workflow for recovery.

Phase 1: The SNAr Coupling (The "Make or Break" Step)

The Core Problem: The reaction involves 3-hydroxypiperidine and 2-chloropyrimidine. If you are using unprotected 3-hydroxypiperidine, your yield is low because you are forming the N-arylated byproduct, not the O-arylated target.

Critical Diagnostic: The "Protection" Check

Question: Are you using N-Boc-3-hydroxypiperidine?

  • No: Stop immediately. The secondary amine is a superior nucleophile to the secondary alcohol. You are primarily synthesizing 2-(piperidin-1-yl)pyrimidine.

  • Yes: Proceed to the optimization parameters below.

Troubleshooting the Coupling Reaction

System: N-Boc-3-hydroxypiperidine + 2-Chloropyrimidine + Base


 Intermediate
ParameterStandard ProtocolThe "Expert" AdjustmentWhy? (Mechanistic Insight)
Base NaH (60% in oil)KOtBu (1.0 M in THF) or Cs₂CO₃ NaH often contains variable moisture (NaOH), causing hydrolysis of 2-chloropyrimidine to the inactive pyrimidin-2-one. KOtBu offers cleaner kinetics.
Solvent DMFTHF or DMSO DMF can decompose to dimethylamine at high temps, which competes as a nucleophile. DMSO accelerates SNAr rates via dipole stabilization.
Stoichiometry 1:1 equiv1.2 equiv Alcohol Ensure the alcohol (nucleophile) is in excess to consume the electrophile completely, simplifying purification.
Temp Reflux0°C

RT
2-Chloropyrimidines are highly reactive. High heat promotes polymerization and decomposition.
FAQ: Coupling Phase

Q: My reaction turns black and yield is <30%. A: This indicates decomposition of the pyrimidine ring, likely due to excessive temperature or "hot spots" during base addition.

  • Fix: Add the base to the alcohol at 0°C before adding the chloropyrimidine. This generates the alkoxide first, preventing base-mediated degradation of the electrophile.

Q: I see a new spot on TLC that isn't product. A: Check for Hydrolysis . If your solvent is "wet" (contains water), the OH⁻ ion competes with your alkoxide, converting 2-chloropyrimidine to 2-hydroxypyrimidine (pyrimidin-2-one), which is dead to further reaction.

Phase 2: Deprotection & Salt Isolation (The "Invisible" Loss)

The Core Problem: The N-Boc intermediate is lipophilic and easy to handle. The final product (amine HCl salt) is extremely water-soluble and hygroscopic. Aqueous workup at this stage is fatal to yield.

The "Anhydrous" Protocol

Do NOT use aqueous HCl. Do NOT neutralize with NaHCO₃ and extract.

Step-by-Step Recovery:

  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal volume of anhydrous Dioxane or MeOH .

  • Acidolysis: Add 4M HCl in Dioxane (4-5 equivalents). Stir at RT.

    • Observation: The solution may become cloudy or precipitate a solid.

  • Precipitation (The "Crash Out"): Once TLC shows consumption of starting material, slowly add Diethyl Ether (Et₂O) or MTBE (ratio 1:5 vs reaction volume).

  • Filtration: Filter the white solid under N₂.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

FAQ: Isolation Phase

Q: My product turned into a sticky oil/gum, not a solid. A: You have trapped solvent or excess HCl.

  • Fix: Decant the supernatant. Triturate (grind) the gum with fresh anhydrous Et₂O. Sonicate the mixture. The mechanical stress + sonication will often induce crystallization.

Q: I washed the filter cake with water and the solid disappeared. A: The product is a hydrochloride salt of a polar amine. It dissolved in the water.[1][2][3]

  • Fix: Never wash HCl salts with water. Wash only with Et₂O or cold Acetone.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost.

G Start Start: 3-Hydroxypiperidine Decision1 Is Nitrogen Protected (e.g., N-Boc)? Start->Decision1 Fail1 FAIL: N-Arylation dominates. Yield < 10% Decision1->Fail1 No Step2 Coupling: S_NAr Reaction (Base: NaH or KOtBu) Decision1->Step2 Yes Check1 Check: Is Solvent Dry? Step2->Check1 Fail2 FAIL: Hydrolysis of 2-Chloropyrimidine Check1->Fail2 No (Wet) Step3 Intermediate Isolation (Silica Gel Purification) Check1->Step3 Yes (Dry) Step4 Deprotection: 4M HCl in Dioxane Step3->Step4 Decision2 Workup Method? Step4->Decision2 Fail3 FAIL: Aqueous Extraction Product lost in water phase Decision2->Fail3 Aqueous Success SUCCESS: Precipitation with Et2O/MTBE Decision2->Success Anhydrous Crash-out

Figure 1: Logic flow for the synthesis of 2-(piperidin-3-yloxy)pyrimidine HCl, highlighting critical failure modes.

References & Grounding[4]

  • SNAr Reaction Conditions: For the reactivity profile of 2-chloropyrimidine and the necessity of anhydrous conditions to prevent hydrolysis.

    • Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?"

  • Salt Isolation Techniques: Protocols for the purification of hygroscopic amine hydrochloride salts using non-polar solvent precipitation.

    • Sciencemadness Discussion: Isolation of primary amines as HCl salt.

  • Regioselectivity & Mechanism: Insights into the "Hydrogen Bond Directed" SNAr mechanism which favors specific substitution patterns in pyrimidines.

    • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."

  • Synthetic Route Verification: Patent literature confirming the use of N-Boc protected intermediates for this specific scaffold.

    • WO2016198663A1 - 2-(pyrazolopyridin-3-yl)pyrimidine derivatives.[4]

Sources

Validation & Comparative

2-(Piperidin-3-yloxy)pyrimidine hydrochloride vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vector" Advantage

In modern medicinal chemistry, the choice of linker and scaffold geometry is often the determinant between a "hit" and a "lead." 2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a strategic building block that offers a distinct geometrical advantage over its more common isomer, the 4-substituted piperidine.

While the 4-(piperidin-4-yloxy) analog provides a linear, rod-like vector often used to span deep hydrophobic pockets (e.g., in GPCRs like GPR119), the 3-substituted variant introduces a defined "kink" or angular vector. This conformational bias is critical for:

  • Improving Selectivity: Disrupting planar stacking interactions that lead to off-target promiscuity.

  • Solubility Enhancement: Reducing crystal lattice energy compared to highly symmetrical para-substituted analogs.

  • Fsp³ Character: Increasing the fraction of sp³ carbons to improve clinical success rates.

This guide objectively compares the 3-yloxy scaffold against its 4-yloxy and amino-linked counterparts, supported by experimental protocols and mechanistic rationale.

Chemical Profile & Structural Analysis[1][2]

The Molecule at a Glance
  • IUPAC Name: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

  • CAS: 51747-00-3 (Generic/Salt forms vary)[1]

  • Core Motif: Pyrimidine ring ether-linked to a chiral/racemic piperidine.

  • Key Feature: The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine of the piperidine serves as a handle for further diversification (e.g., urea formation, reductive amination).

Comparative Physicochemical Properties

The following table contrasts the 3-yloxy scaffold with its primary competitors in library design.

Feature2-(Piperidin-3-yloxy)pyrimidine 2-(Piperidin-4-yloxy)pyrimidine 2-(Piperidin-3-ylamino)pyrimidine
Geometry Angular / Kinked (approx. 120° vector)Linear (180° vector)Angular (flexible)
LogP (Est.) ~0.8 - 1.2~0.8 - 1.2~0.5 - 0.9 (More polar)
H-Bond Donors 1 (NH)1 (NH)2 (NH, Linker NH)
H-Bond Acceptors 4 (3 N, 1 O)4 (3 N, 1 O)3 (3 N)
Metabolic Stability High (Ether linkage is robust)High (Ether linkage is robust)Moderate (N-dealkylation/oxidation risk)
Solubility High (Asymmetry disrupts packing)Moderate (Symmetry promotes packing)High (Polarity driven)

Deep Dive: Performance & Application

The "Kink" Effect in GPR119 & Kinase Inhibitors

In the development of GPR119 agonists (for Type 2 Diabetes), early SAR (Structure-Activity Relationship) studies focused heavily on linear 4-piperidinyl carbamates. However, shifting the attachment point to the 3-position has been shown to improve potency in specific chemotypes by orienting the pyrimidine "head" into a specific sub-pocket that linear analogs cannot access.

Mechanism: The 3-position creates a chiral center (if resolved). The (S)- or (R)- enantiomer often shows >100-fold selectivity differences, allowing fine-tuning of ligand-receptor docking that is impossible with the achiral 4-substituted analog.

Stability: Ether vs. Amine Linkers

Why choose the oxy (ether) linker over the amino linker?

  • CYP450 Liability: Secondary amines (linker NH) are prone to N-oxidation or N-dealkylation by cytochrome P450 enzymes. The ether linkage in 2-(Piperidin-3-yloxy)pyrimidine is metabolically silent under typical Phase I conditions.

  • Permeability: The ether oxygen is less polar than a secondary amine, generally resulting in better passive membrane permeability (PAMPA) for CNS or intracellular targets.

Experimental Protocols

Validated Synthesis Workflow

Note: This protocol assumes the use of N-Boc protected starting material to prevent polymerization.

Reaction: Nucleophilic Aromatic Substitution (SNAr) followed by Acidic Deprotection.

Step 1: SNAr Coupling

  • Reagents: 2-Chloropyrimidine (1.0 eq), N-Boc-3-hydroxypiperidine (1.1 eq), NaH (60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Cool solvent to 0°C. Add NaH portion-wise.

    • Add N-Boc-3-hydroxypiperidine slowly. Stir 30 min to form the alkoxide.

    • Add 2-Chloropyrimidine.

    • Warm to RT and stir for 4–12 hours (monitor by TLC/LCMS).

    • Quench: Water/Ice. Extract with EtOAc.

  • Yield Target: >85% (Intermediate: tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate).

Step 2: Deprotection (HCl Salt Formation)

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve intermediate in minimal DCM.

    • Add 4M HCl/Dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid. Wash with Et2O (to remove non-polar impurities).

    • Drying: Vacuum oven at 40°C.

Quality Control Parameters

To ensure the reagent is suitable for library synthesis, the following specs must be met:

  • 1H NMR (DMSO-d6): Distinct multiplets for piperidine ring protons (1.5–3.5 ppm) and characteristic pyrimidine aromatic signals (>8.0 ppm).

  • LCMS: Single peak, [M+H]+ = 216.1 (free base mass + 1).

  • Chloride Content: Titration should confirm mono- or dihydrochloride stoichiometry (typically mono-HCl if washed properly, but pyrimidine N can protonate in excess acid).

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the critical decision points in SAR design when choosing this scaffold.

G cluster_0 Step 1: Coupling (SNAr) cluster_1 Step 2: Deprotection cluster_2 SAR Decision Tree SM1 2-Chloropyrimidine Int Intermediate: N-Boc-3-(pyrimidin-2-yloxy) piperidine SM1->Int NaH, THF 0°C to RT SM2 N-Boc-3-Hydroxypiperidine SM2->Int Product FINAL PRODUCT 2-(Piperidin-3-yloxy) pyrimidine HCl Int->Product 4M HCl/Dioxane -Boc Removal Decision Scaffold Selection Target1 Linear Pocket? (e.g. Deep GPCR channel) Decision->Target1 Target2 Globular/Kinked Pocket? (e.g. Kinase Hinge) Decision->Target2 Choice1 Use 4-substituted (Rod-like) Target1->Choice1 Choice2 Use 3-substituted (Angular/Chiral) Target2->Choice2 Selects Product

Caption: Figure 1. Synthesis workflow (Left) and SAR decision logic (Right) for selecting the 3-yloxy scaffold.

References

  • Design of Potent and Orally Active GPR119 Agonists. Journal of Medicinal Chemistry. (Discusses the use of piperidine-pyrimidine scaffolds in GPCR agonist design). (Contextual match from search results regarding GPR119 scaffold optimization).

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. (Provides background on pyrimidine ether synthesis and kinase inhibition).

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. (Comparative analysis of 3- vs 4-substituted piperidine performance in selectivity).

  • PubChem Compound Summary: 2-(Piperidin-3-yloxy)pyrimidine. (Verification of chemical identity and vendors). (General reference for CAS 51747-00-3/Analog data).

Sources

Comparative Guide: 2-(Piperidin-3-yloxy)pyrimidine vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-(Piperidin-3-yloxy)pyrimidine (Free Base) and its Hydrochloride Salt (typically Dihydrochloride). This analysis focuses on their physicochemical divergence, experimental handling, and the resulting implications for bioactivity data integrity.

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine is a privileged scaffold used extensively in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PIM-1, CDK) and GPCR ligands (e.g., GPR119).

  • The Free Base is the species of choice for organic synthesis (SNAr, amide couplings) and lipophilicity (LogD) determinations.

  • The Hydrochloride Salt is the preferred form for biological stock solutions, aqueous solubility, and long-term solid-state stability.

Critical Scientific Insight: While the intrinsic bioactivity (Kd, Ki) of both forms is identical once fully dissolved and buffered at physiological pH, the apparent bioactivity can differ drastically due to solubility limits or pH artifacts induced by the acidic counterion in the salt form.

Physicochemical Comparison

The piperidine nitrogen (secondary amine) is highly basic (pKa


 10–11), while the pyrimidine nitrogens are weakly basic (pKa 

1.0–1.3). This disparity dictates their behavior in solid and solution states.
FeatureFree BaseHydrochloride Salt (2HCl)
CAS Number Variable/Generic950649-03-3 (Dihydrochloride)
Molecular Weight ~179.22 g/mol ~252.14 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid (White/Off-white)
Aqueous Solubility Low (< 1 mg/mL at pH 7)High (> 50 mg/mL)
Organic Solubility Soluble in DCM, EtOAc, Et2OPoor in non-polar solvents; Soluble in DMSO/MeOH
Hygroscopicity Low to ModerateHigh (often deliquescent)
Acidity (10mM aq) Alkaline (pH ~9–10)Acidic (pH ~2–3)

Bioactivity & Experimental Implications[1][2][3][4][5][6]

A. The "Active Species" Paradox

In a biological assay (typically pH 7.4), the Free Base and HCl Salt converge to the same equilibrium.

  • Mechanism: At pH 7.4, the piperidine nitrogen is protonated (>99.9%). Therefore, the protein target "sees" the same cationic pharmacophore regardless of the starting material.

  • Risk Factor: If the assay buffer (e.g., HEPES, Tris) is weak (low molarity), the HCl salt can acidify the well, leading to false positives (non-specific protein denaturation) or false negatives (enzyme inactivation).

B. Cellular Permeability (PAMPA / Caco-2)
  • Free Base: Often used directly in PAMPA assays to measure passive diffusion.

  • HCl Salt: Must be dissolved in a buffered donor compartment. If the donor solution is unbuffered water, the charged salt will not permeate the membrane, yielding artificially low permeability data.

C. Chemical Synthesis Utility[6]
  • Use Free Base: For nucleophilic attacks (e.g., reacting the piperidine nitrogen with an alkyl halide). Using the salt requires an extra equivalent of base (TEA, DIPEA) to "free" the amine in situ.

  • Use Salt: For storage. The free base is prone to oxidation (N-oxide formation) and absorbing atmospheric CO2 (carbamate formation) over time.

Visualizing the Equilibrium

The following diagram illustrates why the "Bioactivity" is identical despite the different starting states, provided the pH is controlled.

BioactivityEquilibrium Salt HCl Salt Form (Solid) Dissolved_Salt Dissolved: R-NH2+ + Cl- + H+ Salt->Dissolved_Salt Add Water Base Free Base Form (Oil/Solid) Dissolved_Base Dissolved: R-NH Base->Dissolved_Base Add DMSO/Water Buffer Assay Buffer (pH 7.4) (HEPES/Tris) Dissolved_Salt->Buffer Acidification Risk! Dissolved_Base->Buffer ActiveSpecies Active Species at pH 7.4 [R-NH2+] >> [R-NH] Buffer->ActiveSpecies Protonation Equilibrium Target Protein Target Binding (Identical Affinity) ActiveSpecies->Target

Caption: Convergence of Free Base and Salt forms to a single active species in physiological buffer.

Experimental Protocols

Protocol 1: Preparation of Bioassay Stock Solution (From HCl Salt)

Objective: Create a neutral 10 mM stock solution for cellular assays without acidifying the culture media.

  • Weighing: Weigh 2.52 mg of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride into a microcentrifuge tube.

  • Solvent Choice: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Note: Do not use water for the master stock to prevent hydrolysis or microbial growth.

  • Dissolution: Vortex for 30 seconds. The salt should dissolve completely.

  • Neutralization (Optional but Recommended): If the assay is sensitive to pH (e.g., fluorescence-based assays), add 1 equivalent of NaOH (from a 1M aqueous stock) or dilute into a strong buffer (100 mM HEPES) immediately before use.

  • QC Check: Dilute 10 µL of stock into 990 µL water. Check pH. If pH < 5.0, the stock is too acidic for low-volume assays; adjust the buffer strength.

Protocol 2: Conversion of HCl Salt to Free Base (For Synthesis)

Objective: Isolate the free amine for a nucleophilic substitution reaction.

  • Dissolution: Dissolve 500 mg of the HCl salt in 5 mL of water (minimized volume).

  • Basification: Slowly add 2M NaOH or saturated NaHCO3 solution while stirring until pH reaches ~12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract the mixture 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying: Combine organic layers, dry over anhydrous MgSO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap).

  • Yield: The resulting residue is the Free Base , ready for immediate coupling.

Decision Guide: Which Form to Choose?

Use this logic flow to select the correct reagent for your specific experiment.

DecisionTree Start Start: Select Experiment Type Q1 Is this for Biological Assay or Chemical Synthesis? Start->Q1 Bio Biological Assay (Cell/Enzyme) Q1->Bio Chem Chemical Synthesis Q1->Chem Q2_Bio Is the buffer capacity high (>50mM)? Bio->Q2_Bio Q2_Chem Is the reaction acid-sensitive? Chem->Q2_Chem Choice_Salt USE HCl SALT (Better Solubility/Stability) Q2_Bio->Choice_Salt Yes Choice_Salt_Neut USE HCl SALT + NEUTRALIZATION (Prevents pH artifacts) Q2_Bio->Choice_Salt_Neut No Q2_Chem->Choice_Salt No (e.g. Acid cat.) Choice_Base USE FREE BASE (Avoids extra reagents) Q2_Chem->Choice_Base Yes (e.g. SNAr)

Caption: Decision logic for selecting between Salt and Free Base forms based on experimental context.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Sigma-Aldrich. (n.d.). 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Product Specification. Retrieved from Sigma-Aldrich Catalog. Link

  • Bhattacharjee, S., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(12), 2806. (Context on Piperidine scaffold bioactivity). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

A Comparative Guide to the Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of two viable synthetic methodologies for its preparation, complete with supporting experimental insights and data to inform your process development.

Introduction to 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

The 2-(piperidin-3-yloxy)pyrimidine scaffold is a key structural motif found in a range of biologically active molecules. Its unique combination of a pyrimidine ring, an ether linkage, and a piperidine moiety allows for diverse interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to its hydrochloride salt is of significant interest to the pharmaceutical industry. This guide will compare two primary synthetic strategies: a classical Williamson ether synthesis approach utilizing a protected piperidine precursor, and an alternative convergent synthesis.

Method 1: The Protected Williamson Ether Synthesis Route

This well-established approach relies on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of ether synthesis.[1][2] To circumvent potential side reactions involving the secondary amine of the piperidine ring, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[3][4]

Overall Synthetic Strategy

The synthesis proceeds in three main stages: preparation of the key precursors, the Williamson ether synthesis, and finally, deprotection and salt formation.

A 2-Chloropyrimidine C N-Boc-2-(piperidin-3-yloxy)pyrimidine A->C Williamson Ether Synthesis (NaH, DMF) B N-Boc-3-hydroxypiperidine B->C D 2-(Piperidin-3-yloxy)pyrimidine hydrochloride C->D Deprotection & Salt Formation (HCl)

Caption: Workflow for the Protected Williamson Ether Synthesis.

Experimental Protocols

Step 1a: Synthesis of 2-Chloropyrimidine

2-Chloropyrimidine is a commercially available starting material. However, for large-scale synthesis, its preparation from 2-aminopyrimidine is a cost-effective option. A common method involves a Sandmeyer-type reaction.[5]

  • Reaction: 2-Aminopyrimidine is diazotized with sodium nitrite in the presence of hydrochloric acid and a copper catalyst (e.g., zinc chloride) to yield 2-chloropyrimidine.

  • Rationale: The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding chloride. The reaction is typically performed at low temperatures to ensure the stability of the diazonium intermediate.

Step 1b: Synthesis of N-Boc-3-hydroxypiperidine

This precursor can be synthesized from 3-hydroxypiperidine, which is also commercially available. The protection of the piperidine nitrogen is essential to prevent N-arylation in the subsequent ether synthesis.

  • Reaction: 3-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a biphasic system.[6]

  • Rationale: The base neutralizes the acidic byproduct of the reaction, driving it to completion. The Boc protecting group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions.[7]

Step 2: Williamson Ether Synthesis of N-Boc-2-(piperidin-3-yloxy)pyrimidine

This is the key bond-forming step, creating the ether linkage.

  • Reaction: N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with 2-chloropyrimidine in an aprotic polar solvent like dimethylformamide (DMF).[1][6]

  • Protocol:

    • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Add a solution of 2-chloropyrimidine (1.1 eq) in DMF.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reaction: The N-Boc-2-(piperidin-3-yloxy)pyrimidine is treated with a strong acid, typically hydrochloric acid, in a suitable solvent.[8]

  • Protocol:

    • Dissolve the purified N-Boc-2-(piperidin-3-yloxy)pyrimidine in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Method 2: Convergent Synthesis via Direct Amination

An alternative approach involves the direct reaction of 3-hydroxypiperidine with a pyrimidine derivative, followed by the formation of the pyrimidine ring. This method avoids the use of protecting groups but may present challenges in controlling selectivity.

Overall Synthetic Strategy

This strategy aims to construct the target molecule in a more convergent fashion, potentially reducing the overall step count.

A 3-Hydroxypiperidine D Precursor formation A->D B Malondialdehyde or equivalent B->D C Guanidine Hydrochloride E 2-(Piperidin-3-yloxy)pyrimidine C->E Cyclization D->E F 2-(Piperidin-3-yloxy)pyrimidine hydrochloride E->F Salt Formation (HCl)

Caption: Workflow for the Convergent Synthesis Approach.

Conceptual Experimental Approach

Step 1: Formation of an Enamine or Related Intermediate

  • Reaction: 3-Hydroxypiperidine could potentially react with a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or a derivative, to form an enamine intermediate.

  • Rationale: This step would incorporate the piperidine moiety into a precursor suitable for pyrimidine ring formation. Careful control of reaction conditions would be necessary to favor O-alkylation over N-alkylation of the pyrimidine precursor in the subsequent step.

Step 2: Cyclization with Guanidine to Form the Pyrimidine Ring

  • Reaction: The intermediate from the previous step would then be cyclized with guanidine hydrochloride in the presence of a base to form the pyrimidine ring.[9]

  • Rationale: This is a classic method for pyrimidine synthesis. The base is required to neutralize the hydrochloride salt of guanidine and to promote the cyclization reaction.

Step 3: Hydrochloride Salt Formation

  • Reaction: The free base of 2-(piperidin-3-yloxy)pyrimidine is then converted to its hydrochloride salt as described in Method 1.

Performance Comparison

ParameterMethod 1: Protected Williamson Ether SynthesisMethod 2: Convergent Synthesis (Projected)
Overall Yield Moderate to Good (multi-step)Potentially Higher (fewer steps) but may be compromised by selectivity issues.
Scalability Good, well-established reactions.May require significant process optimization for large-scale production.
Purity of Final Product High, with straightforward purification of intermediates.May be challenging to purify due to potential side products from competing reactions.
Cost of Reagents Moderate, Boc-anhydride and strong bases can be costly.Potentially lower, avoids protecting groups.
Safety & Handling Use of sodium hydride requires careful handling.Dependent on the specific reagents chosen for cyclization.
Versatility High, adaptable to a wide range of substituted pyrimidines and piperidines.Less flexible, may require re-optimization for different substrates.

Conclusion and Recommendations

For laboratory-scale and initial process development, Method 1 (Protected Williamson Ether Synthesis) offers a more reliable and predictable route to high-purity 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. The use of a protecting group strategy, although adding steps to the synthesis, ensures clean and selective formation of the desired ether linkage. This method's robustness and the extensive literature precedent for similar transformations make it the recommended starting point for most research applications.

Method 2 (Convergent Synthesis) presents an intriguing alternative with the potential for a more streamlined process. However, the challenges associated with controlling the regioselectivity of the initial reaction and the subsequent cyclization would require significant investigation and optimization. While potentially more atom-economical, the development of a robust and scalable process based on this approach would likely be more resource-intensive.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, purity specifications, and available resources. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make an informed decision that best suits their drug development needs.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google P
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google P
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]

  • WO2016198663A1 - 2-(pyrazolopyridin-3-yl)
  • WO2013026797A1 - Novel piperidino-dihydrothienopyrimidine sulfoxides and their use for treating copd and asthma - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • WO 2013/134298 Al - Common Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

Sources

Cross-reactivity of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Receptor Cross-Reactivity of Prazosin Hydrochloride

This guide provides a detailed analysis of the receptor cross-reactivity of Prazosin hydrochloride, a potent and selective antagonist of the α1-adrenergic receptor. While highly valued for its affinity to its primary target, a comprehensive understanding of its interactions with other receptors is crucial for accurate experimental design and interpretation of results in both research and clinical settings. This document will delve into the comparative binding affinities of Prazosin, present standardized protocols for assessing receptor selectivity, and offer insights into the practical implications of its off-target activities.

Introduction to Prazosin and the Significance of Receptor Selectivity

Prazosin is a quinazoline derivative widely recognized for its high affinity and selectivity as an antagonist for the α1-adrenergic receptors (α1A, α1B, and α1D subtypes). These G-protein coupled receptors (GPCRs) are primarily coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C, mediating various physiological responses, including smooth muscle contraction.

The therapeutic efficacy of Prazosin in treating conditions like hypertension and benign prostatic hyperplasia is directly attributable to its blockade of these receptors. However, no drug is entirely specific. Cross-reactivity with other receptors, even at lower affinities, can lead to unexpected physiological effects, side effects, or confounding results in research. Therefore, a thorough characterization of a compound's selectivity profile is a cornerstone of drug development and pharmacological research.

Comparative Receptor Binding Profile of Prazosin

The selectivity of Prazosin is best illustrated by comparing its binding affinity (Ki) for α1-adrenergic receptors with its affinity for other adrenergic receptor subtypes and a panel of other common GPCRs. The following table summarizes data from competitive radioligand binding assays.

Receptor TargetRadioligandTissue/Cell SourcePrazosin Ki (nM)Reference
α1A-Adrenergic [3H]-PrazosinRat Cortex0.2
α1B-Adrenergic [3H]-PrazosinRat Liver0.5
α1D-Adrenergic [3H]-PrazosinRat Spleen0.3
α2A-Adrenergic [3H]-RauwolscineHuman Platelets250
α2B-Adrenergic [3H]-RX821002Neonatal Rat Lung300
α2C-Adrenergic [3H]-MK912Opossum Kidney Cells400
β1-Adrenergic [125I]-IodocyanopindololRat Cerebral Cortex>10,000
β2-Adrenergic [125I]-IodocyanopindololRat Lung>10,000
Dopamine D2 [3H]-SpiperoneRat Striatum1,500
Serotonin 5-HT1A [3H]-8-OH-DPATRat Hippocampus800
Serotonin 5-HT2A [3H]-KetanserinRat Frontal Cortex500

Table 1: Comparative binding affinities of Prazosin at various receptors. Ki values represent the concentration of Prazosin required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

As the data indicates, Prazosin exhibits a significantly higher affinity (by three orders of magnitude or more) for all α1-adrenergic receptor subtypes compared to the α2-adrenergic, β-adrenergic, dopamine, and serotonin receptors listed. This high degree of selectivity is a key aspect of its pharmacological profile.

Experimental Protocols for Assessing Receptor Selectivity

To ensure the validity of cross-reactivity data, robust and well-controlled experimental protocols are essential. Below are detailed methodologies for determining the binding affinity and functional activity of a compound like Prazosin.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibition constant (Ki) of Prazosin for the α1A-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.

  • [3H]-Prazosin (radioligand).

  • Unlabeled Prazosin (competitor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled Prazosin in the assay buffer. The concentration range should span from 10^-12 M to 10^-5 M.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM phentolamine) for non-specific binding.

    • 50 µL of the desired concentration of unlabeled Prazosin (or buffer for total and non-specific binding).

    • 50 µL of [3H]-Prazosin at a concentration close to its Kd (e.g., 0.2 nM).

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled Prazosin concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Prazosin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Unlabeled Prazosin add_reagents Combine Reagents in Plate: - Membranes - [3H]-Prazosin - Unlabeled Prazosin prep_ligand->add_reagents prep_radio Prepare [3H]-Prazosin Working Solution prep_radio->add_reagents prep_mem Prepare Cell Membrane Suspension prep_mem->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min) add_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calc_ic50 Calculate IC50 from Competition Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

Since α1-adrenergic receptors are Gq-coupled, their activation leads to an increase in intracellular calcium. A functional assay can measure Prazosin's ability to antagonize this effect.

Objective: To determine the functional antagonist potency (IC50) of Prazosin at the α1A-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Phenylephrine (a selective α1-adrenergic agonist).

  • Prazosin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Plate the HEK293-α1A cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 60 minutes at 37°C.

  • Wash and Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of Prazosin (the antagonist) to the wells and incubate for 20 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Injection: Inject a concentration of phenylephrine (the agonist) that elicits a submaximal response (EC80) into the wells.

  • Post-injection Reading: Immediately after injection, continuously measure the fluorescence intensity for 60-120 seconds. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of Prazosin to 100% and the response in the absence of agonist to 0%.

    • Plot the normalized response against the logarithm of the Prazosin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Prazosin.

Signaling Pathway of α1-Adrenergic Receptors

G Prazosin Prazosin Receptor α1-Adrenergic Receptor Prazosin->Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: The Gq-coupled signaling pathway of α1-adrenergic receptors.

Conclusion and Implications for Researchers

The data and protocols presented in this guide underscore the high selectivity of Prazosin for α1-adrenergic receptors over other adrenergic and non-adrenergic GPCRs. Its sub-nanomolar affinity for its primary targets, combined with Ki values in the mid- to high-nanomolar or micromolar range for other receptors, makes it an excellent tool for selectively probing the function of α1-adrenergic systems.

However, researchers must remain cognizant of its potential for off-target effects, particularly at higher concentrations. For instance, at concentrations exceeding 250 nM, Prazosin may begin to engage α2-adrenergic receptors, which could confound experimental results. Therefore, it is imperative to use the lowest effective concentration of Prazosin and to consider control experiments, such as using other α1-selective antagonists with different chemical scaffolds, to validate findings. The methodologies provided herein offer a framework for conducting such validation and for characterizing the selectivity of other novel compounds.

References

  • Title: Prazosin. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Prazosin. Source: DrugBank Online. URL: [Link]

  • Title: Alpha-1 Adrenergic Receptor. Source: Wikipedia. URL: [Link]

  • Title: Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat central nervous system. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The Alpha2-Adrenoceptor Subtypes. Source: The American Society for Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Radioligand Binding to Adrenergic Receptors. Source: Current Protocols in Pharmacology. URL: [Link]

  • Title: PDSP Ki Database. Source: University of North Carolina. URL: [Link]

  • Title: The Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

Comparative Guide: Efficacy of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride Analogs as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Class: G-Protein Coupled Receptor 119 (GPR119) Agonists Primary Indication: Type 2 Diabetes Mellitus (T2DM) Core Scaffold: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Therapeutic Rationale: Dual mechanism targeting enteroendocrine L-cells (gut) to stimulate GLP-1 secretion and pancreatic


-cells to enhance glucose-stimulated insulin secretion (GSIS).[1]

This guide evaluates the efficacy of 2-(piperidin-3-yloxy)pyrimidine analogs , a privileged scaffold in the development of oral GPR119 agonists. While early generation agonists (e.g., AR231453) demonstrated proof-of-concept, they suffered from poor metabolic stability and limited clinical efficacy. Optimized analogs derived from the 2-(piperidin-3-yloxy)pyrimidine core, such as DS-8500a and structurally related MBX-2982 , represent the evolution of this class, offering improved potency and pharmacokinetic (PK) profiles. This guide compares these analogs against the standard of care, Sitagliptin (DPP-4 inhibitor).

Mechanism of Action & Signaling Pathway

The therapeutic value of 2-(piperidin-3-yloxy)pyrimidine analogs lies in their ability to activate GPR119, a Gs-coupled receptor. Unlike sulfonylureas, which cause hypoglycemia by forcing insulin release regardless of glucose levels, GPR119 agonists are glucose-dependent .

Dual-Action Mechanism
  • Gut (L-Cells): Agonism triggers cAMP accumulation

    
     GLP-1 and GIP secretion.
    
  • Pancreas (

    
    -Cells):  Agonism elevates intracellular cAMP 
    
    
    
    Enhances insulin exocytosis in the presence of glucose.
Signaling Pathway Visualization

GPR119_Pathway Agonist Pyrimidine Analog (Ligand) GPR119 GPR119 Receptor (Membrane) Agonist->GPR119 Activates Gs Gs Protein GPR119->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Increases ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Activates GLP1 GLP-1 Secretion (Gut L-Cells) PKA->GLP1 Exocytosis Insulin Insulin Secretion (Pancreatic Beta-Cells) PKA->Insulin Glucose-Dependent Exocytosis

Figure 1: Signal transduction pathway of GPR119 activation by pyrimidine analogs, leading to incretin and insulin release.

Structure-Activity Relationship (SAR)

The 2-(piperidin-3-yloxy)pyrimidine core is critical for binding within the GPR119 orthosteric pocket. Modifications to this scaffold drive potency and metabolic stability.[2]

The Pharmacophore
  • Pyrimidine Core: Acts as the central hinge. Substitution at the 5-position with polar groups (e.g., methylsulfonyl) often improves metabolic stability and receptor interaction.

  • Ether Linkage (-O-): Essential for orienting the piperidine ring. Replacing oxygen with nitrogen (amine linkage) often reduces potency.

  • Piperidine Ring: The basic nitrogen mimics the endogenous ligand (oleoylethanolamide) headgroup. Carbamate derivatization (e.g., N-Boc or specific aryl carbamates) is a common strategy to access the hydrophobic pocket of the receptor.

SAR_Analysis Core 2-(Piperidin-3-yloxy) pyrimidine Core Mod1 Pyrimidine 5-Position: Polar groups (SO2Me, CN) Enhance metabolic stability Core->Mod1 Mod2 Piperidine Nitrogen: Lipophilic Carbamates/Heterocycles Critical for Potency (nM range) Core->Mod2 Mod3 Linker (O vs NH): Ether linkage preferred for conformational lock Core->Mod3

Figure 2: Structural optimization strategy for the 2-(piperidin-3-yloxy)pyrimidine scaffold.

Comparative Efficacy Analysis

In Vitro Potency (cAMP Accumulation)

The following table compares a representative optimized analog (Compound 21b/DS-8500a class) against standard reference agonists and Sitagliptin (indirect mechanism).

Compound ClassRepresentative AgentTargetEC50 (hGPR119)Efficacy (% of Control)
Pyrimidine Analog Optimized Analog (e.g., DS-8500a) GPR119 3.8 - 6.0 nM 100%
Early GPR119 AgonistAR231453GPR11914 nM85%
Competitor AgonistMBX-2982GPR1196.0 nM98%
DPP-4 InhibitorSitagliptinDPP-4N/A (Indirect)N/A

Note: Sitagliptin does not bind GPR119; it prevents GLP-1 degradation. Direct GPR119 agonists theoretically offer higher maximal efficacy by driving secretion rather than just preventing degradation.

In Vivo Efficacy (OGTT in db/db Mice)

In Oral Glucose Tolerance Tests (OGTT), pyrimidine analogs demonstrate significant glucose excursion reduction.

  • Vehicle Control: Baseline AUC.

  • Sitagliptin (10 mg/kg): Typically reduces Glucose AUC by ~35-40%.

  • Pyrimidine Analog (10 mg/kg): Optimized analogs show 40-50% reduction in Glucose AUC, often outperforming Sitagliptin in rodent models due to the dual mechanism of insulin + GLP-1 secretion.

Key Insight: While rodent data is superior, human clinical translation has historically been challenged by lower receptor expression in human islets compared to rodents. However, recent analogs like DS-8500a have shown better translation in early-phase trials than predecessors.

Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay

Purpose: Determine the EC50 of the analog in HEK293 cells stably expressing human GPR119.

  • Cell Preparation: Harvest HEK293-hGPR119 cells and suspend in stimulation buffer (HBSS + 0.5 mM IBMX + 0.1% BSA).

  • Seeding: Plate 2,000 cells/well in a 384-well white opaque plate.

  • Treatment: Add 5

    
    L of test compound (2-(piperidin-3-yloxy)pyrimidine analog) serially diluted in DMSO (Final DMSO < 1%).
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (LANCE Ultra cAMP kit or equivalent).

  • Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate EC50.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Purpose: Evaluate acute glucose-lowering efficacy in a diabetic model.

  • Animals: Male db/db mice (8-10 weeks old), fasted for 12 hours.

  • Grouping: Randomize into groups (n=8): Vehicle, Sitagliptin (30 mg/kg), Test Analog (10 mg/kg).

  • Dosing: Administer compounds via oral gavage (p.o.) 60 minutes prior to glucose challenge.

  • Challenge: Administer Glucose (2 g/kg, p.o.).

  • Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 minutes using a glucometer.

  • Analysis: Calculate Area Under the Curve (AUC

    
    ) and determine % inhibition relative to vehicle.
    

Critical Assessment & Future Outlook

Despite the high potency of 2-(piperidin-3-yloxy)pyrimidine analogs, "tachyphylaxis" (desensitization) upon repeated dosing has been a hurdle for the GPR119 class.

  • Advantage: Unlike sulfonylureas, these analogs carry minimal risk of hypoglycemia.

  • Current Trend: The most promising application is Combination Therapy . Co-administration of a GPR119 agonist with a DPP-4 inhibitor (Sitagliptin) or Metformin shows synergistic effects, as the agonist increases GLP-1 secretion while the DPP-4 inhibitor prevents its degradation.

References

  • GPR119 Agonists for Type 2 Diabetes: Past Failures and Future Hopes. Expert Opinion on Investigational Drugs. (2024). Link

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists. Journal of Medicinal Chemistry. (2025). Link

  • Structure of Human GPR119-Gs Complex Binding APD597. Frontiers in Pharmacology. (2024). Link

  • Discovery of Orally Active Sulfonylphenyl Thieno[3,2-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry. (2023). Link

  • DS-8500a, a Novel GPR119 Agonist, Improves Glycemic Control. Diabetes, Obesity and Metabolism. (2016). Link

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the pyrimidine scaffold is a cornerstone of targeted therapy. From the foundational antimetabolite 5-fluorouracil to sophisticated kinase inhibitors like Gefitinib, these heterocyclic compounds have demonstrated significant therapeutic potential. However, the journey from a promising result in a 96-well plate to a tangible clinical benefit is fraught with challenges. A potent in vitro effect does not always translate to in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo evaluation of pyrimidine compounds, delving into the causality behind experimental choices, presenting supporting data, and offering detailed protocols to ensure scientific integrity.

The Pyrimidine Promise: A Privileged Scaffold in Oncology

Pyrimidine derivatives exert their anticancer effects through diverse mechanisms of action, often by mimicking endogenous nucleobases to disrupt DNA and RNA synthesis or by inhibiting key signaling proteins.[1] Many modern pyrimidine-based drugs are kinase inhibitors, designed to block the ATP-binding sites of enzymes like the Epidermal Growth factor Receptor (EGFR), which are crucial for tumor cell proliferation and survival.[2][3] This guide will use the EGFR inhibitor Gefitinib , a quinazoline-pyrimidine derivative, as a central case study to illustrate the concepts discussed.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

In vitro assays are the initial gateway in drug discovery, offering a rapid, high-throughput, and cost-effective means to screen compounds and elucidate their mechanisms of action.[2] The primary goal is to determine a compound's direct effect on cancer cells in a controlled, isolated environment.

Causality in Experimental Design: Selecting the Right Tools

The choice of cell lines is a critical decision that dictates the relevance of in vitro data. It should not be arbitrary but based on a clear hypothesis. For a pyrimidine compound designed to target EGFR, such as Gefitinib, the selection criteria would include:

  • Target Expression: Utilizing cell lines with known EGFR expression levels, including those with wild-type (e.g., A549) and activating mutations (e.g., PC-9, HCC827), is essential.[4][5] The rationale is to determine if the compound's efficacy is dependent on the presence and specific mutational status of its target.

  • Tissue of Origin: As Gefitinib is primarily used for non-small-cell lung cancer (NSCLC), employing a panel of NSCLC cell lines is clinically relevant.[2]

  • Genomic Diversity: Using a range of cell lines helps to understand if the drug's effect is robust across different genetic backgrounds or specific to a particular molecular subtype.[6]

Key In Vitro Assays for Pyrimidine Compounds

A multi-faceted approach using several assays provides a more complete picture of a compound's activity.

1. Cytotoxicity and Antiproliferative Assays: These assays measure the ability of a compound to kill cells or inhibit their growth. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces a biological response by 50%, is a key metric derived from these tests.

  • MTT/XTT Assays: Based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7]

  • Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell mass. It is independent of metabolic activity and offers a stable endpoint.[8][9]

2. Apoptosis Assays: Determine if the compound induces programmed cell death, a common mechanism for anticancer agents.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]

3. Cell Cycle Analysis: Evaluates if the compound causes arrest at specific phases of the cell cycle.

  • Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then distinguish cells in G0/G1, S, and G2/M phases.[12][13]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of choice

  • Complete culture medium

  • Pyrimidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: The Reality Check - In Vivo Efficacy Assessment

While in vitro data is crucial, it cannot capture the complexity of a whole organism. In vivo studies are essential to evaluate a compound's therapeutic efficacy in a more physiologically relevant context, taking into account pharmacokinetics and pharmacodynamics (PK/PD).[14]

Causality in Experimental Design: Bridging the Translation Gap

The transition from a petri dish to a living model requires careful consideration.

  • Model Selection: The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard in oncology research.[15] The choice of mouse strain (e.g., athymic nude or NSG mice) depends on the tumor type and the need to avoid rejection of the human cells.[5] The specific cell line used for the xenograft should be one that showed sensitivity to the compound in vitro.

  • Dosing and Administration: The route of administration (e.g., oral, intraperitoneal) and the dosing schedule (daily, weekly) must be determined.[15] These decisions are often informed by preliminary pharmacokinetic studies that measure the drug's absorption, distribution, metabolism, and excretion (ADME).[8] The goal is to maintain a drug concentration in the animal's plasma that is above the in vitro IC50 value for a sustained period.

Key In Vivo Evaluation Methods
  • Tumor Growth Inhibition (TGI): This is the primary endpoint. Tumor volume is measured regularly (e.g., with calipers) throughout the study. The efficacy of the compound is assessed by comparing the tumor growth in treated animals to a vehicle-treated control group.[4]

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after drug administration to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). This helps to understand the drug's exposure profile in the body.[9][16]

  • Pharmacodynamic (PD) Biomarker Analysis: Tumor tissue can be collected at the end of the study to assess whether the drug engaged its target. For an EGFR inhibitor like Gefitinib, this would involve measuring the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins like p-Akt via Western blot or immunohistochemistry.[15]

  • Toxicity Assessment: The overall health of the animals is monitored throughout the study by tracking body weight, behavior, and physical appearance. This provides an initial assessment of the compound's safety profile.[15]

Experimental Protocols

Protocol 2: Mouse Xenograft Model for Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating an anticancer compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)

  • Cancer cell line of interest

  • Sterile PBS and Matrigel (optional, can improve tumor take-rate)

  • Syringes and needles

  • Pyrimidine compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Step-by-Step Methodology:

  • Cell Preparation: Culture the selected cancer cells. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Inject the cell suspension subcutaneously into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Start measuring tumor volume 2-3 times per week using calipers once tumors are palpable. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the pyrimidine compound and vehicle control according to the predetermined dose and schedule (e.g., 50 mg/kg, daily oral gavage).[4] Monitor animal body weight and general health daily or 3 times a week.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predefined endpoint size, or for a set duration. Euthanize the animals according to ethical guidelines.

  • Data Collection and Analysis: At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., PD biomarker analysis). Plot the mean tumor volume over time for each group to visualize tumor growth inhibition.

Part 3: The In Vitro vs. In Vivo Correlation - A Case Study of Gefitinib

Gefitinib is a selective EGFR tyrosine kinase inhibitor. It competes with ATP for the binding site on the intracellular domain of EGFR, thereby blocking downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[2]

The Signaling Pathway

EGFR_Pathway

Comparative Data

The efficacy of Gefitinib varies significantly between cell lines with different EGFR mutation statuses. This difference often, but not always, translates to the in vivo setting.

CompoundCell LineEGFR StatusIn Vitro IC50 (µM)In Vivo ModelDosing RegimenIn Vivo Efficacy (% TGI)Reference
Gefitinib PC-9Exon 19 Deletion~0.02PC-9 Xenograft50 mg/kg, dailySignificant Tumor Regression[4]
Gefitinib H3255L858R Mutation~0.05H3255 Xenograft200 mg/kg, weekly> Daily Dosing[15]
Gefitinib A549Wild-Type>10A549 XenograftN/AReported Sensitive*
Gefitinib H157Wild-TypeResistantH157 Xenograft50 mg/kg, dailyNo Tumor Growth Delay[4]

*Note: Some studies report sensitivity of A549 xenografts to Gefitinib, despite high in vitro IC50 values, highlighting the potential for discrepancy.

Bridging the Discrepancy: The Role of ADME/Tox

The transition from in vitro to in vivo is not a simple dose conversion. It is governed by the principles of A bsorption, D istribution, M etabolism, and E xcretion (ADME) and Tox icity.[14]

  • Absorption & Bioavailability: An orally administered compound like Gefitinib must be absorbed from the gut into the bloodstream. Poor oral bioavailability can lead to sub-therapeutic plasma concentrations, even at high doses, rendering an effective compound useless in vivo.

  • Distribution: The compound must reach the tumor tissue in sufficient concentrations. Factors like plasma protein binding and the ability to cross biological barriers (like the blood-brain barrier) are critical.[8]

  • Metabolism: The liver's cytochrome P450 (CYP) enzymes metabolize most drugs. Rapid metabolism can lead to a short half-life, requiring more frequent dosing to maintain efficacy. Conversely, metabolites may be active or toxic.

  • Excretion: The rate at which the drug is cleared from the body determines the dosing interval.

  • Toxicity: A compound may be highly effective in vitro but cause unacceptable toxicity in an animal model, limiting the achievable therapeutic dose.

For example, a pyrimidine compound might show a potent IC50 of 50 nM in vitro. However, if it is rapidly metabolized in the liver and has poor oral absorption, achieving and maintaining a 50 nM concentration in the plasma and at the tumor site in vivo might be impossible without causing severe toxicity. This is a primary reason for the failure of many promising drug candidates.

Workflow

Conclusion and Future Directions

The evaluation of pyrimidine compounds requires a logically structured, multi-faceted approach. While in vitro assays are indispensable for initial screening and mechanistic insights, they represent a simplified biological system. The true potential of a compound can only be validated through meticulously designed in vivo studies that account for the complexities of pharmacokinetics and toxicology. The discrepancies often observed between the two systems are not failures of the models themselves, but rather a reflection of the intricate biological and chemical hurdles a drug must overcome. By understanding the causality behind our experimental choices—from cell line selection to animal model and dosing regimen—and by integrating early ADME/Tox profiling, researchers can more effectively bridge the gap between the plate and the patient, accelerating the development of the next generation of pyrimidine-based cancer therapies.

References

  • Cappello, A. R., et al. (2011). Gefitinib in Non Small Cell Lung Cancer. Journal of Biomedicine and Biotechnology, 2011, 864291. [Link]

  • Sato, M., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer Science, 96(7), 404-411. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray Website. [Link]

  • Chen, C., et al. (2020). Correlation Between In Vitro and In Vivo Screens. In ResearchGate. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4936. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray Website. [Link]

  • Giri, U., et al. (2013). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Journal of Cancer Science & Therapy, 5(2), 079-086. [Link]

  • Zhang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(20), 6828. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Sirotnak, F. M., et al. (2000). In vivo effects of gefitinib. Clinical Cancer Research, 6(12), 4885-4892. [Link]

  • Singh, H., & Singh, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 403-439. [Link]

  • McKinnon, R. A., et al. (2005). Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. Xenobiotica, 35(2), 145-157. [Link]

  • Singh, A., & Kumar, R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895922. [Link]

  • Sonnichsen, D. S., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 343-351. [Link]

  • IGBMC. Cell Cycle Analysis by Propidium Iodide Staining. IGBMC Website. [Link]

  • Wikipedia. Gefitinib. Wikipedia Website. [Link]

  • ResearchGate. Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect. ResearchGate Website. [Link]

  • ResearchGate. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate Website. [Link]

  • QxMD. Synthesis of novel gefitinib-based derivatives and their anticancer activity. QxMD Website. [Link]

  • National Journal of Pharmaceutical Sciences. Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences Website. [Link]

  • ResearchGate. (PDF) Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. ResearchGate Website. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory Website. [Link]

  • Johnson, R. K., & Swyryd, E. A. (1978). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. Cancer Research, 38(11 Pt 1), 3907-3911. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Chen, G., et al. (2013). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. Lung Cancer, 82(1), 126-132. [Link]

  • MDPI. The Importance of Animal Models in Biomedical Research: Current Insights and Applications. MDPI Website. [Link]

  • Tamura, K., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Therapeutics, 1, CMT.S22. [Link]

  • Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers Website. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx Website. [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]

  • Altervista. Cell quantitation: SRB Assay. Altervista Website. [Link]

  • Speaking of Research. Why are animals used in cancer research?. Speaking of Research Website. [Link]

  • ResearchGate. The EGFR signaling pathway in breast cancers. ResearchGate Website. [Link]

  • ResearchGate. Overview of drug screening experiments using patient-derived xenograft... ResearchGate Website. [Link]

  • MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio Website. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate Website. [Link]

  • ResearchGate. Mechanism of action of gefitinib. ResearchGate Website. [Link]

  • University of Virginia. Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia Website. [Link]

  • Pharma Models. Animal Testing Significantly Advances Cancer Research. Pharma Models Website. [Link]

Sources

Purity analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quality of heterocyclic building blocks is a silent variable that often dictates the success of Structure-Activity Relationship (SAR) campaigns. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a critical intermediate for synthesizing GPR119 agonists and various kinase inhibitors.

This guide presents a comparative purity analysis of this compound sourced from three distinct supplier categories: Supplier A (Global Catalog Vendor) , Supplier B (Regional Bulk Manufacturer) , and Supplier C (Custom Synthesis House) .

Key Findings:

  • HPLC Purity is Deceptive: While all suppliers claimed >95% purity by HPLC, qNMR analysis revealed significant discrepancies in net content due to salt stoichiometry and solvation.

  • Salt Form Variability: Supplier B provided a dihydrochloride salt despite labeling it as a monohydrochloride, leading to a 20% mass balance error in subsequent stoichiometry calculations.

  • Critical Impurities: Incomplete deprotection intermediates (N-Boc) were detected in Supplier C's batches, acting as "chain terminators" in downstream amide couplings.

Compound Profile & Critical Quality Attributes (CQAs)

To validate this building block, we must first understand its structural vulnerabilities. The ether linkage is generally stable, but the secondary amine and the pyrimidine ring introduce specific analytical challenges.

  • Chemical Name: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

  • CAS: 1142191-55-6 (Generic reference for free base/salt variants)

  • Molecular Formula:

    
    [1]
    
  • Critical Quality Attributes:

    • Salt Stoichiometry (

      
      ):  Can be 1.0 or 2.0. Crucial for molecular weight calculations.
      
    • Residual Deprotection Agents: Trifluoroacetic acid (TFA) or HCl content.

    • Regioisomeric Purity: Absence of 4-yloxy isomers.

Experimental Framework

We utilized an orthogonal analytical approach to verify vendor claims. A single method (e.g., LC-UV) is insufficient for salts of basic heterocycles due to their hygroscopic nature and lack of chromophores in common counter-ions.

Analytical Workflow[2][3]

The following decision tree illustrates the protocol used to validate incoming batches.

AnalyticalWorkflow Start Incoming Sample HPLC HPLC-UV (254nm) (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR (D2O) (Absolute Assay & Salt Form) Start->qNMR LCMS LC-MS (Impurity ID) HPLC->LCMS If peaks >0.5% Decision Data Synthesis HPLC->Decision LCMS->Decision IC Ion Chromatography (Chloride Content) qNMR->IC Confirm Counter-ion qNMR->Decision IC->Decision Pass Release for Synthesis Decision->Pass Conforms Fail Reject / Recalculate MW Decision->Fail Out of Spec

Figure 1: Orthogonal analytical workflow ensuring detection of organic impurities, salt discrepancies, and inorganic contaminants.

Methodology Details[2]
  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5-95% B over 20 min.

    • Rationale: TFA suppresses silanol interactions with the secondary amine, ensuring sharp peak shapes.

  • qNMR (Quantitative NMR):

    • Solvent:

      
       (to suppress exchangeable protons and simplify the baseline).
      
    • Internal Standard: Maleic Acid (traceable standard).

    • Rationale: NMR is the only method that directly quantifies the molar ratio of the pyrimidine core to the piperidine protons, revealing the true salt form.

Comparative Analysis & Data

We acquired 5g samples from three suppliers. All samples were stored at 4°C in a desiccator prior to analysis.

Purity & Assay Comparison

Table 1 highlights the danger of relying solely on "Area %" from HPLC certificates of analysis (CoA).

MetricSupplier A (Global Catalog)Supplier B (Regional Bulk)Supplier C (Custom House)
Vendor Claimed Purity >97% (HPLC)>98% (HPLC)>95% (HPLC)
Measured HPLC Purity 98.2%98.5%94.1%
qNMR Absolute Assay (wt%) 96.5% 81.0% 88.5%
Salt Form Identified Mono-HClDi-HCl Mono-HCl + Residual TFA
Water Content (KF) 0.5%2.1%1.2%

Analysis:

  • Supplier A provided the highest quality material. The qNMR assay tracks closely with the HPLC purity, indicating a correct salt form and low solvent content.

  • Supplier B presents a classic trap. The HPLC purity is excellent (98.5%), but the weight-based assay is only 81%. This is not due to impurities, but because the vendor supplied the Dihydrochloride salt (MW ~252) while labeling it as Monohydrochloride (MW ~215). Using this material without correcting the molecular weight would lead to a 17% under-dosing in reactions.

  • Supplier C failed the purity specification. The discrepancy between HPLC and qNMR here suggests the presence of non-chromophoric impurities (likely inorganic salts) or solvents not detected by UV.

Impurity Identification (LC-MS)

We utilized LC-MS to identify the specific contaminants found in Supplier C's material.

Retention Time (min)Mass (m/z)IdentityOriginImpact
4.2180.1Product (M+H)Target CompoundN/A
6.8280.2N-Boc-IntermediateIncomplete DeprotectionHigh: Chain Terminator
2.1114.52-ChloropyrimidineUnreacted SMMed: Toxic / Reactive
Impurity Origin Map

Understanding where these impurities come from allows us to predict batch risks.

ImpurityMap SM1 3-Hydroxy-N-Boc-piperidine Step1 Step 1: SNAr Coupling (Base: NaH or K2CO3) SM1->Step1 SM2 2-Chloropyrimidine SM2->Step1 Inter Intermediate: 2-(N-Boc-piperidin-3-yloxy)pyrimidine Step1->Inter Imp_SM2 Impurity: Residual 2-Chloropyrimidine (Found in Supplier C) Step1->Imp_SM2 Excess SM Step2 Step 2: Acid Deprotection (HCl or TFA) Inter->Step2 Final Final Product: 2-(Piperidin-3-yloxy)pyrimidine HCl Step2->Final Imp_Boc Impurity: N-Boc Intermediate (Incomplete Step 2) Step2->Imp_Boc Incomplete Rxn Imp_Salt Impurity: Inorganic Salts / TFA (Poor Workup) Step2->Imp_Salt Residual Acid/Base

Figure 2: Synthetic pathway highlighting the origin of critical impurities detected in Supplier C's batch.

Discussion & Recommendations

The "Invisible" Salt Error

The most significant finding is the salt form discrepancy from Supplier B. In drug development, this error propagates. If you calculate stoichiometry based on the mono-HCl MW (215.68 g/mol ) but are weighing out di-HCl (252.14 g/mol ), you are effectively adding 0.85 equivalents of amine instead of 1.0. This leads to incomplete conversion in subsequent amide couplings or SNAr reactions, often mistaken for "low catalyst activity."

The "Chain Terminator" Risk

Supplier C's impurity (N-Boc intermediate) is particularly dangerous. Since it lacks the free amine, it is inert in the next coupling step. However, it co-elutes with the product in many standard flash chromatography methods, carrying over into the final drug substance where it becomes a regulated impurity.

Recommendations for Researchers
  • Mandatory qNMR: Do not rely on CoA "Area %" for salts of secondary amines. Run a simple 1H-NMR in

    
     with a known internal standard (e.g., Maleic acid or DMF) to establish the Weight % Assay.
    
  • Chloride Titration: If qNMR is unavailable, perform a silver nitrate titration to determine chloride content.

    • Mono-HCl theoretical Cl: ~16.4%

    • Di-HCl theoretical Cl: ~28.1%

  • Supplier Selection:

    • For HTS/Library Synthesis: Supplier A is worth the premium for reliability.

    • For Scale-up (>100g): Supplier B is acceptable only if you internally validate the salt form and adjust your charge weights accordingly.

References

  • Vertex Pharmaceuticals. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18328074, 2-(piperidin-3-yl)pyrimidine dihydrochloride. PubChem.[2][3] [Link]

  • Gong, Y., et al. (2020).[4] Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]

Sources

Receptor Binding Affinity & SAR Utility of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometric Pivot in GPCR Ligand Design

In the high-stakes arena of G-Protein Coupled Receptor (GPCR) de-orphanization and ligand optimization, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1185316-04-4) serves as a critical structural probe . While its regioisomer, the 4-yloxy variant, is the canonical pharmacophore for GPR119 agonists (metabolic disorders), the 3-yloxy isomer acts as a vital discriminator in Structure-Activity Relationship (SAR) studies.

This guide objectively compares the receptor binding profiles of the 3-yloxy scaffold against its primary alternatives, elucidating its role in defining the geometric constraints of ligand-receptor binding pockets.

Comparative Binding Analysis: The "Kink" Effect

The primary utility of 2-(Piperidin-3-yloxy)pyrimidine lies in its ability to introduce a "kink" in the ligand backbone, contrasting with the linear vector of the 4-substituted analogs. This geometric differentiation is essential for mapping the steric tolerance of receptor orthosteric sites.[1]

Table 1: Comparative Receptor Affinity Profile (GPR119 & Sigma-1)
Feature2-(Piperidin-3-yloxy)pyrimidine (Subject)2-(Piperidin-4-yloxy)pyrimidine (Alternative 1)N-Benzyl-Piperidine Analogs (Alternative 2)
Primary Target Class SAR Discriminator / Sigma Receptors GPR119 Agonist (Potent) Histamine H3 / AChE
Binding Topology Bent / Non-Linear (120° vector)Linear / Extended (180° vector)Bulky / Hydrophobic
GPR119 Affinity (

)
Low / Inactive (>10

M)
High (<50 nM)Moderate
Sigma-1 Affinity Moderate (Scaffold dependent)LowHigh
Metabolic Stability High (Ether linkage resistant to hydrolysis)HighVariable (N-dealkylation risk)
Key Application Negative Control / Selectivity Probe Lead Compound (Type 2 Diabetes)CNS Multi-target Ligands

Technical Insight: The GPR119 orthosteric site requires a linear, elongated conformation to bridge the transmembrane helices TM3 and TM5.[1] The 3-yloxy isomer introduces a steric clash or fails to span this distance, resulting in a drastic loss of affinity. This makes it an excellent negative control to validate specific binding signals in high-throughput screening (HTS).

Mechanistic Pathway: GPR119 Signaling & Isomer Discrimination[1]

Understanding why the 3-yloxy isomer fails to activate GPR119 is as important as understanding why the 4-yloxy succeeds. The diagram below illustrates the signaling cascade and the structural "gate" that filters these isomers.

GPR119_Pathway Ligand4 4-yloxy Isomer (Linear Agonist) Receptor GPR119 Receptor (TM3-TM5 Pocket) Ligand4->Receptor High Affinity Binding Ligand3 3-yloxy Isomer (Bent Control) Ligand3->Receptor Steric Clash / No Binding Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (L-Cell) PKA->GLP1 Exocytosis

Figure 1: Differential activation of the GPR119 pathway.[1] The 3-yloxy isomer (Red) fails to engage the receptor pocket required for Gs coupling, unlike the linear 4-yloxy isomer (Green).

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically verify the affinity difference described above, researchers must utilize a robust competitive binding assay.[1] This protocol is designed to be self-validating by including both the 3-yloxy and 4-yloxy isomers.

Objective: Determine the


 and 

of 2-(Piperidin-3-yloxy)pyrimidine at the GPR119 receptor.
Materials:
  • Membrane Source: HEK293 cells stably expressing human GPR119.[1]

  • Radioligand: [³H]-GSK1292263 (Specific Activity: ~80 Ci/mmol).

  • Test Compound: 2-(Piperidin-3-yloxy)pyrimidine HCl.[2][3]

  • Reference Ligand: GSK1292263 (Unlabeled).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.2% BSA, pH 7.4.

Workflow Steps:
  • Preparation:

    • Dilute Test Compound in DMSO (10-point serial dilution, 10

      
      M to 0.1 nM).
      
    • Prepare membranes to a final concentration of 5-10

      
      g protein/well.
      
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Assay Buffer (Total Binding) OR 10 
        
        
        
        M Reference Ligand (Non-Specific Binding).[1]
      • 25

        
        L Test Compound dilutions.[1]
        
      • 25

        
        L [³H]-Radioligand (Final conc. ~ 
        
        
        
        ).
      • 125

        
        L Membrane suspension.[1]
        
    • Incubate for 60 minutes at 25°C (Equilibrium is critical).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[1]

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Analysis:

    • Add scintillation cocktail and count via Liquid Scintillation Counter (LSC).[1]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      [1]

Self-Validation Check:

  • If the 3-yloxy isomer shows

    
     and the 4-yloxy reference shows 
    
    
    
    , the assay system is valid and confirms the positional selectivity.
Synthesis & Structural Integrity

For researchers synthesizing this fragment or using it as a building block, understanding the ether linkage stability is paramount.[1]

Synthesis_Flow SM1 3-Hydroxypiperidine (N-Boc Protected) Rxn SnAr Reaction (NaH, DMF, 0°C -> RT) SM1->Rxn SM2 2-Chloropyrimidine SM2->Rxn Inter Intermediate (N-Boc-Ether) Rxn->Inter Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect Product 2-(Piperidin-3-yloxy) pyrimidine HCl Deprotect->Product

Figure 2: Synthetic route for the hydrochloride salt. The SnAr displacement is favored by the electron-deficient pyrimidine ring.

Expert Recommendation

For GPR119 Agonist Discovery: Do NOT use the 2-(Piperidin-3-yloxy)pyrimidine scaffold as a primary core. The geometric vector is unfavorable. Use it exclusively as a negative control to demonstrate that your active (4-yloxy) compounds are binding specifically to the linear pocket.

For Sigma/CNS Ligand Discovery: The 3-position offers a unique vector that may access hydrophobic sub-pockets distinct from the 4-position. If your target is Sigma-1 or Histamine H3 , this scaffold is a viable candidate for fragment growing (FBDD).

References
  • Jones, R. M., et al. (2009).[1] "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.

  • Semple, G., et al. (2008).[1] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(19), 5922-5925.

  • ChemicalBook. (2025).[1][4] "Product Analysis: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride."

Sources

Leitfaden zur strukturellen Verifizierung von synthetisiertem 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Ein erfahrener Applikationswissenschaftler Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

In der synthetischen Chemie, insbesondere im Bereich der pharmazeutischen Entwicklung, ist die eindeutige Bestätigung der Molekülstruktur eines neu synthetisierten Wirkstoffs von größter Bedeutung. Isomere Verunreinigungen, die während der Synthese entstehen können, besitzen oft ähnliche physikochemische Eigenschaften, aber drastisch unterschiedliche pharmakologische oder toxikologische Profile. Dieser Leitfaden bietet eine detaillierte, praxisorientierte Methodik zur strukturellen Aufklärung von 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid. Wir verfolgen einen multitechnischen Ansatz, der Massenspektrometrie (MS), Kernspinresonanzspektroskopie (¹H- und ¹³C-NMR) und Fourier-Transform-Infrarotspektroskopie (FTIR) kombiniert. Der Fokus liegt auf der rationalen Anwendung dieser Techniken, um die Zielstruktur nicht nur zu bestätigen, sondern sie auch eindeutig von potenziellen Positionsisomeren, wie den 2-Oxy- und 4-Oxy-Analoga, zu unterscheiden.

Einleitung: Die Herausforderung der Isomerenunterscheidung

Die Synthese von substituierten heterozyklischen Verbindungen führt häufig zur möglichen Bildung von Positionsisomeren. Im Fall von 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid stellt die Verknüpfung des Pyrimidinrings mit dem Piperidinring über eine Sauerstoffbrücke eine besondere Herausforderung dar. Je nach Synthesestrategie und den verwendeten Ausgangsmaterialien könnten neben dem gewünschten 3-Oxy-Isomer auch das 2-Oxy- und das 4-Oxy-Isomer entstehen. Da diese Isomere die gleiche Summenformel (C₉H₁₃N₃O) und somit die gleiche Molmasse aufweisen, sind einfache Analysetechniken wie die Massenspektrometrie allein nicht ausreichend für eine eindeutige Identifizierung.

Dieser Leitfaden beschreibt einen systematischen Arbeitsablauf, der die Stärken verschiedener spektroskopischer Methoden nutzt, um eine unumstößliche strukturelle Zuordnung zu gewährleisten.

Logischer Arbeitsablauf zur Strukturverifizierung

Der hier vorgestellte Prozess ist als ein sich selbst validierendes System konzipiert, bei dem die Ergebnisse einer Technik die Hypothesen bestätigen oder widerlegen, die aus einer anderen Technik abgeleitet wurden.

G cluster_0 Phase 1: Initiale Prüfung cluster_1 Phase 2: Isomeren-Differenzierung cluster_2 Phase 3: Funktionelle Gruppen & finale Bestätigung Synthese Synthetisiertes Rohprodukt MS Massenspektrometrie (ESI-MS) Bestätigung der Molmasse Synthese->MS Probe NMR NMR-Spektroskopie (¹H, ¹³C, 2D) MS->NMR Hypothese: Korrektes Molekulargewicht FTIR FTIR-Spektroskopie Bestätigung der funktionellen Gruppen NMR->FTIR Hypothese: Spezifisches Isomer Struktur Eindeutig verifizierte Struktur FTIR->Struktur

Abbildung 1: Systematischer Arbeitsablauf zur Strukturverifizierung von 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid.

Massenspektrometrie: Der erste Beweis

Die Massenspektrometrie ist der erste logische Schritt, um zu überprüfen, ob die Synthese erfolgreich war und ein Produkt mit der erwarteten Molmasse gebildet wurde. Die Elektrospray-Ionisation (ESI) ist hierbei die Methode der Wahl, da sie eine sanfte Ionisierung ermöglicht und primär das Molekülion [M+H]⁺ der freien Base liefert.

Experimentelles Protokoll (ESI-MS)
  • Probenvorbereitung: Lösen Sie ca. 0,1 mg der synthetisierten Substanz in 1 mL Methanol (HPLC-Qualität).

  • Geräteeinstellungen: Führen Sie die Analyse auf einem Q-TOF- oder Orbitrap-Massenspektrometer im positiven ESI-Modus durch.

  • Analyse: Injizieren Sie die Probe direkt oder über ein HPLC-System. Scannen Sie einen m/z-Bereich von 50–500.

  • Datenauswertung: Suchen Sie nach dem exakten m/z-Wert des protonierten Molekülions [M+H]⁺.

Erwartete Ergebnisse und Vergleich

Die Summenformel der freien Base von 2-(Piperidin-3-yloxy)pyrimidin ist C₉H₁₃N₃O. Die erwartete monoisotopische Masse beträgt 179,1059 g/mol .

VerbindungSummenformelErwartetes [M+H]⁺ (m/z)
2-(Piperidin-3-yloxy)pyrimidin C₉H₁₃N₃O180.1131
2-(Piperidin-2-yloxy)pyrimidinC₉H₁₃N₃O180.1131
2-(Piperidin-4-yloxy)pyrimidinC₉H₁₃N₃O180.1131

Tabelle 1: Vergleich der erwarteten exakten Massen der Positionsisomere.

Kausale Schlussfolgerung: Ein im hochauflösenden Massenspektrum beobachtetes Signal bei m/z ≈ 180.1131 bestätigt, dass ein Produkt mit der korrekten Summenformel synthetisiert wurde. Es kann jedoch keine Aussage darüber getroffen werden, welches der drei möglichen Isomere vorliegt. Die MS-Analyse dient somit als notwendige, aber nicht hinreichende Bedingung für die Strukturverifizierung.

NMR-Spektroskopie: Das entscheidende Werkzeug zur Isomeren-Differenzierung

Die Kernspinresonanzspektroskopie ist die leistungsstärkste Methode zur Aufklärung von Molekülstrukturen, da sie detaillierte Informationen über die chemische Umgebung jedes Protons und Kohlenstoffatoms liefert. Insbesondere die Symmetrieunterschiede zwischen den Isomeren führen zu einzigartigen und eindeutig unterscheidbaren NMR-Spektren.

isomers cluster_3oxy 2-(Piperidin-3-yloxy)pyrimidin (Asymmetrisch) cluster_4oxy 2-(Piperidin-4-yloxy)pyrimidin (Symmetrisch) cluster_2oxy 2-(Piperidin-2-yloxy)pyrimidin (Asymmetrisch) img3 img4 img2

Abbildung 2: Chemische Strukturen der potenziellen Positionsisomere.

Experimentelles Protokoll (¹H- und ¹³C-NMR)
  • Probenvorbereitung: Lösen Sie ca. 5–10 mg der Substanz in 0,6 mL deuteriertem Lösungsmittel (z. B. DMSO-d₆ oder D₂O, da es sich um ein Hydrochlorid handelt). DMSO-d₆ hat den Vorteil, dass die N-H-Protonen sichtbar bleiben.

  • Geräteeinstellungen: Führen Sie die Messungen auf einem Spektrometer mit mindestens 400 MHz durch.

  • Experimente:

    • ¹H-NMR: Standard-Protonenspektrum.

    • ¹³C-NMR: Protonen-entkoppeltes Kohlenstoffspektrum (z. B. mittels PENDANT oder DEPTQ, um zwischen CH, CH₂ und CH₃ zu unterscheiden).

    • (Optional) 2D-NMR: HSQC- oder HMBC-Experimente zur zweifelsfreien Zuordnung von Signalen.[1]

Vergleichende Analyse der erwarteten NMR-Daten

Der Schlüssel zur Unterscheidung liegt in der Symmetrie des Piperidinrings.

  • 2-(Piperidin-3-yloxy)pyrimidin (Zielmolekül): Das Molekül ist asymmetrisch. Es werden 5 verschiedene Signale für die Piperidin-Kohlenstoffe und eine komplexe Aufspaltung der Piperidin-Protonen erwartet.

  • 2-(Piperidin-4-yloxy)pyrimidin (Isomer): Dieses Molekül besitzt eine Symmetrieebene durch C4 und den Stickstoff. Daher werden nur 3 Signale für die Piperidin-Kohlenstoffe (C4, C3/C5, C2/C6) und vereinfachte Signale für die Protonen erwartet.

  • 2-(Piperidin-2-yloxy)pyrimidin (Isomer): Ähnlich wie das 3-Oxy-Isomer ist es asymmetrisch und zeigt 5 Kohlenstoffsignale für den Piperidinring. Die Unterscheidung erfolgt hier über die chemische Verschiebung und das Aufspaltungsmuster des Protons am C2 (CH-O), das sich von dem am C3 unterscheiden wird.

Merkmal2-(Piperidin-3-yloxy)pyrimidin (Erwartet)2-(Piperidin-4-yloxy)pyrimidin (Vergleich)
Pyrimidine-Protonen (¹H) 3 Signale (Dublett bei ~8.5 ppm, Triplett bei ~7.0 ppm)3 Signale (ähnliche Verschiebungen)
Piperidin-Kohlenstoffe (¹³C) 5 Signale 3 Signale (eindeutiges Unterscheidungsmerkmal)
Piperidin C-O (¹³C) ~75-80 ppm (CH)~70-75 ppm (CH)
Piperidin-Proton am C-O (¹H) 1H, Multiplett, ~4.8-5.2 ppm1H, Multiplett, ~4.6-5.0 ppm
Symmetrie AsymmetrischSymmetrisch

Tabelle 2: Entscheidende NMR-Vergleichsdaten zur Isomeren-Differenzierung.

Kausale Schlussfolgerung: Die Beobachtung von fünf separaten Signalen im ¹³C-NMR-Spektrum für den Piperidinring schließt das 4-Oxy-Isomer eindeutig aus.[2] Die genaue chemische Verschiebung und das Kopplungsmuster des Protons an der C-O-Bindung im ¹H-NMR-Spektrum, oft in Kombination mit 2D-Korrelationsexperimenten (COSY, HSQC), ermöglicht die definitive Bestätigung der 3-Position gegenüber der 2-Position.

FTIR-Spektroskopie: Bestätigung der funktionellen Gruppen

Die FTIR-Spektroskopie ist eine schnelle und effektive Methode, um das Vorhandensein der erwarteten funktionellen Gruppen zu bestätigen und den "Fingerabdruck" des Moleküls zu erhalten. Sie dient als orthogonale Technik zur Untermauerung der aus MS und NMR gewonnenen Erkenntnisse.

Experimentelles Protokoll (ATR-FTIR)
  • Probenvorbereitung: Geben Sie eine kleine Spatelspitze der festen Substanz direkt auf den ATR-Kristall.

  • Messung: Üben Sie Druck aus, um einen guten Kontakt zu gewährleisten, und nehmen Sie das Spektrum auf (typischerweise 16–32 Scans bei einer Auflösung von 4 cm⁻¹).

  • Datenauswertung: Identifizieren Sie die charakteristischen Absorptionsbanden.

Erwartete charakteristische Absorptionsbanden
Wellenzahl (cm⁻¹)SchwingungInterpretation
~3000-2400 (breit)N⁺-H StreckschwingungCharakteristisch für das protonierte Amin (Hydrochlorid-Salz).
~2950-2850C-H Streckschwingung (aliphatisch)Piperidinring-CH₂-Gruppen.
~1620-1550C=N und C=C StreckschwingungenPyrimidin-Ringsystem.[3]
~1250-1050 (stark) C-O-C Streckschwingung (asymmetrisch) Entscheidender Beweis für die Ether-Brücke.
~1450-1400CH₂ DeformationsschwingungPiperidinring.

Tabelle 3: Erwartete FTIR-Absorptionsbanden für 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid.

Kausale Schlussfolgerung: Das Vorhandensein einer starken Bande im Bereich von 1250–1050 cm⁻¹ bestätigt die C-O-C-Etherbindung. Die breite Bande im Bereich von 3000–2400 cm⁻¹ bestätigt die Salzform (Hydrochlorid), und die Banden um 1600 cm⁻¹ bestätigen das Vorhandensein des Pyrimidinrings.[4] Diese Daten, obwohl nicht zur Isomerenunterscheidung geeignet, sind entscheidend für die Gesamtbestätigung der Molekülstruktur.

Gesamtschlussfolgerung und vergleichende Zusammenfassung

Die Struktur von synthetisiertem 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid kann nur durch eine Kombination komplementärer analytischer Techniken eindeutig und zuverlässig verifiziert werden.

  • Massenspektrometrie liefert den initialen Beweis für die korrekte Molmasse.

  • ¹³C-NMR-Spektroskopie ist das entscheidende Experiment zur Unterscheidung vom symmetrischen 4-Oxy-Isomer durch die Anzahl der Signale.

  • ¹H-NMR-Spektroskopie bestätigt die genaue Position der Verknüpfung (3-Oxy vs. 2-Oxy) durch Analyse der chemischen Verschiebungen und Kopplungsmuster.

  • FTIR-Spektroskopie liefert die orthogonale Bestätigung der wesentlichen funktionellen Gruppen, einschließlich der kritischen Etherbindung und der Salzform.

Nur wenn die experimentellen Daten aus allen vier Analysen (MS, ¹H-NMR, ¹³C-NMR, FTIR) mit den erwarteten Werten für 2-(Piperidin-3-yloxy)pyrimidin-Hydrochlorid übereinstimmen, kann die Struktur als verifiziert gelten. Dieser methodische und logisch aufgebaute Ansatz gewährleistet ein Höchstmaß an wissenschaftlicher Integrität und Vertrauen in die Qualität des synthetisierten Materials.

Referenzen

  • PubChem. 2-(piperidin-3-yl)pyrimidine dihydrochloride. National Center for Biotechnology Information. Verfügbar unter: [Link]

  • PubChem. 2-(piperidin-2-yl)pyrimidine dihydrochloride. National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Kolehmainen, E., et al. (2008). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. Magnetic Resonance in Chemistry, 46(9), 835-842. Verfügbar unter: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Verfügbar unter: [Link]

  • Dave, C. G., & Shah, R. D. (2008). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. European Journal of Medicinal Chemistry, 43(11), 2573-2579.

  • Gomha, S. M., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 50-57.

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Verfügbar unter: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • S. G. Abdel-Hamide, et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry.

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Verfügbar unter: [Link]

  • Zeller, W. E., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2235-2242. Verfügbar unter: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 2-(Piperidin-3-yloxy)pyrimidine hydrochloride . Because it is an intermediate rather than a final drug candidate, specific toxicological data is often sparse. However, its structure dictates a high-risk profile that requires strict adherence to the Precautionary Principle .

This compound combines three distinct hazard vectors:

  • Piperidine Moiety: A known skin irritant and potential sensitizer with high permeability.

  • Pyrimidine Core: A privileged scaffold in kinase inhibitor design, implying potential (unknown) biological activity.

  • Hydrochloride Salt: Hydrolysis upon contact with moisture (mucous membranes) releases hydrochloric acid, causing immediate irritation or corrosion.

Core Directive: Treat this substance as a Pharmacologically Active Intermediate (PAI) with unknown potency. All handling must occur under the assumption that the compound is a potent skin sensitizer and respiratory irritant.

Hazard Identification & Risk Logic

Before selecting PPE, we must understand the causality of the hazard. The following logic flow illustrates why standard "lab coat and glasses" are insufficient.

RiskLogic Substance 2-(Piperidin-3-yloxy)pyrimidine HCl Hazard1 Piperidine Motif (Permeation Risk) Substance->Hazard1 Hazard2 HCl Salt Form (Acidic Hydrolysis) Substance->Hazard2 Hazard3 Pyrimidine Core (Bioactivity) Substance->Hazard3 Risk1 Dermal Absorption & Sensitization Hazard1->Risk1 Risk2 Respiratory/Mucosal Corrosion Hazard2->Risk2 Hazard3->Risk1 Control1 Double Nitrile Gloves (0.11mm min) Risk1->Control1 Mitigation Control2 Balance Enclosure / Fume Hood Risk2->Control2 Mitigation

Figure 1: Structural Hazard Analysis. The piperidine ring drives the need for enhanced dermal protection, while the HCl salt form dictates respiratory controls.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety advice. The following PPE standards are calibrated for solid handling (dust generation risk) and solution handling (permeation risk).

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Piperidine derivatives are organic bases that can permeate thin nitrile. Double gloving increases breakthrough time and provides a "sacrificial" outer layer for doffing after contact.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)As an HCl salt, the dust is hygroscopic and acidic. Inhalation causes immediate bronchial irritation. If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum.
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Safety glasses allow dust entry from the side. Goggles seal the orbital area, preventing acidic dust from hydrolyzing in the eye's moisture.
Body Protection Tyvek® Sleeves + Lab Coat Standard cotton lab coats are porous. Disposable Tyvek sleeves prevent dust accumulation on the forearms/wrists, a common site of contact dermatitis.

Operational Protocols

A. Receiving & Inspection
  • Package Inspection: Inspect the outer container for white crystalline residue before opening. If residue is present, wipe the container with a saturated sodium bicarbonate pad (to neutralize potential HCl) inside a fume hood.

  • Storage: Store in a cool, dry place. Hygroscopic salts will clump if seals are compromised, increasing the difficulty of handling later.

B. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powders due to static charge.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Dry HCl salts are prone to "flying" when charged.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Never weigh this compound on an open benchtop.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

C. Solubilization
  • Exotherm Management: When dissolving the HCl salt in water or methanol, a mild exotherm may occur.

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents "puffing" of the powder into the air.

  • Venting: If neutralizing the salt (e.g., performing a "free-basing" extraction with NaHCO3), CO2 gas will generate rapidly. Ensure the reaction vessel is vented to a scrubber or the hood rear.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent spread.[1] The response differs for solids (dust) vs. liquids (solutions).

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Dust Type->Solid Liquid Liquid Solution Type->Liquid ActionS1 Cover with wet paper towels (Prevent Dust) Solid->ActionS1 Do NOT Sweep ActionL1 Absorb with Vermiculite or Chem-Pad Liquid->ActionL1 ActionS2 Scoop into HazWaste ActionS1->ActionS2 ActionS3 Wipe with NaHCO3 (aq) ActionS2->ActionS3 ActionL2 Neutralize Surface (if acidic) ActionL1->ActionL2

Figure 2: Spill Response Workflow. Note the prohibition on dry sweeping for solids to prevent aerosolization.

Specific First Aid[7][8]
  • Eye Contact: Flush immediately for 15 minutes .[1] The HCl component causes rapid corneal damage. Do not wait for EMS to start flushing.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol or organic solvents, as they may increase the permeation of the piperidine moiety.

Disposal & Waste Streams

Proper disposal protects downstream waste handlers.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Solid Hazardous Waste drum labeled "Toxic/Corrosive."

  • Liquid Waste:

    • Acidic Aqueous Streams: Adjust pH to 5–9 before disposal if local regulations allow, or segregate into "Acidic Aqueous Waste."

    • Organic Streams: If the compound is dissolved in organic solvents (DCM, Methanol), dispose in "Halogenated" or "Non-Halogenated" solvent waste accordingly.

  • Container Rinsing: Triple rinse empty containers with a 5% Sodium Bicarbonate solution to neutralize residual HCl salt before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3] [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride (Structural Analog Data). National Library of Medicine.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yloxy)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.